molecular formula C23H28F2N4O3 B590896 Paliperidone E-oxime CAS No. 1388021-46-2

Paliperidone E-oxime

Cat. No.: B590896
CAS No.: 1388021-46-2
M. Wt: 446.499
InChI Key: CLNKYXBDIXTFRW-SZXQPVLSSA-N
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Description

Paliperidone E-oxime, also known as this compound, is a useful research compound. Its molecular formula is C23H28F2N4O3 and its molecular weight is 446.499. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[2-[4-[(E)-C-(2,4-difluorophenyl)-N-hydroxycarbonimidoyl]piperidin-1-yl]ethyl]-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28F2N4O3/c1-14-17(23(31)29-9-2-3-20(30)22(29)26-14)8-12-28-10-6-15(7-11-28)21(27-32)18-5-4-16(24)13-19(18)25/h4-5,13,15,20,30,32H,2-3,6-12H2,1H3/b27-21+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLNKYXBDIXTFRW-SZXQPVLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2CCCC(C2=N1)O)CCN3CCC(CC3)C(=NO)C4=C(C=C(C=C4)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)N2CCCC(C2=N1)O)CCN3CCC(CC3)/C(=N\O)/C4=C(C=C(C=C4)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28F2N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Paliperidone E-Oxime: A Technical Guide to Synthesis, Reaction Mechanism, and Analytical Control

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

Paliperidone, the active metabolite of risperidone, is a cornerstone in the management of schizophrenia and other psychotic disorders.[1] The control of impurities during its synthesis is mandated by stringent regulatory standards to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).[2] Among these, oxime-related substances, which arise from ketone intermediates or precursors, are of significant interest. This technical guide provides an in-depth exploration of the synthesis pathway and reaction mechanism for Paliperidone E-oxime, a notable process-related impurity. We will dissect the chemical causality behind its formation, present a representative synthetic protocol, and discuss the stereochemical considerations that govern the E/Z isomerism, offering a self-validating framework for researchers and drug development professionals.

Introduction: The Significance of Paliperidone and Its Impurities

Paliperidone is an atypical antipsychotic that functions primarily as a centrally active dopamine D2 and serotonergic 5-HT2A receptor antagonist.[1][3] Its chemical structure is (±)-3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.[3] The presence of impurities, even in minute quantities, can impact the quality, safety, and stability of the drug product.[4] International Conference on Harmonisation (ICH) guidelines necessitate the identification and characterization of any impurity present at a level of 0.10% or greater.[3]

This compound is a process-related impurity that can emerge during the synthesis of Paliperidone. Its formation is typically linked to a ketone precursor, which reacts with an oximation agent. Understanding the pathway and mechanism of its formation is critical for developing control strategies to minimize its presence in the final API.

General Synthesis Pathway

The formation of Paliperidone oximes occurs via the reaction of a ketone intermediate with an oximation reagent, such as hydroxylamine or a salt thereof. This transformation can theoretically occur at different stages of the overall Paliperidone synthesis. However, a prevalent pathway involves the oximation of a key ketone intermediate, (2,4-difluorophenyl)(piperidin-4-yl)methanone, which is then alkylated with the pyridopyrimidinone side chain.

Alternatively, patents describe the potential for oximation to occur on a more advanced intermediate that already contains the core risperidone or paliperidone structure, specifically at the 9-position of the pyridopyrimidinone ring system, leading to a different set of oxime impurities.[5][6] For the purpose of this guide, we focus on the oxime formed from the benzisoxazole moiety precursor.

The chemical name for this compound is 3-[2-[4-[(E)-(2,4-Difluorophenyl)(hydroxyimino) methyl]piperidin-1-yl]ethyl]-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one.[7] This structure confirms its origin from the corresponding ketone.

Paliperidone_E-Oxime_Synthesis_Pathway cluster_alkylation Step 2: N-Alkylation Ketone Key Ketone Precursor ((2,4-difluorophenyl)(piperidin-4-yl)methanone) Oxime_Intermediate Oxime Intermediate (E/Z Mixture) Ketone->Oxime_Intermediate Hydroxylamine Hydroxylamine (NH2OH·HCl) Pali_Oxime Paliperidone E/Z-Oxime Oxime_Intermediate->Pali_Oxime Pyridopyrimidinone Pyridopyrimidinone Side Chain (Compound 8 in literature [1]) Oximation_Mechanism start Ketone (C=O) + H⁺ step1 Protonated Ketone (C=OH⁺) start->step1 1. Protonation step2 Carbinolamine Intermediate (after NH₂OH attack) step1->step2 2. Nucleophilic Attack by NH₂OH step3 Protonated Carbinolamine (after proton transfer) step2->step3 3. Proton Transfer step4 Iminium Ion (C=N⁺HOH) + H₂O step3->step4 4. Dehydration (-H₂O) end Oxime (C=NOH) + H⁺ step4->end 5. Deprotonation

Caption: Acid-catalyzed reaction mechanism for oxime formation.
Stereochemistry: E/Z Isomerism

The carbon-nitrogen double bond of the oxime does not allow for free rotation, resulting in the formation of geometric isomers, designated as E (entgegen) and Z (zusammen). [5]

  • This compound: The hydroxyl (-OH) group and the 2,4-difluorophenyl group are on opposite sides of the C=N double bond.

  • Paliperidone Z-Oxime: The hydroxyl (-OH) group and the 2,4-difluorophenyl group are on the same side of the C=N double bond.

The formation of both isomers is common, and they often appear as a mixture. [8]The ratio of E/Z isomers can be influenced by several factors:

  • Steric Hindrance: The thermodynamically more stable isomer, typically the E-isomer in this case, is often favored as it minimizes steric clash between the bulky substituents on the carbon and the hydroxyl group on the nitrogen.

  • Reaction Conditions: The pH, solvent, and temperature can influence the kinetic versus thermodynamic control of the reaction, thereby affecting the isomer ratio. For instance, equilibration under acidic conditions may favor the more stable isomer.

Patents related to Paliperidone synthesis acknowledge the formation of both E and Z conformers, suggesting that for subsequent steps, the isomeric mixture is often used without separation. [5]

Synthetic Protocol and Process Parameters

While a specific protocol dedicated solely to the synthesis of this compound as a reference standard is not detailed in mainstream literature, a representative procedure can be constructed based on the oximation reactions described in patents for related intermediates. [5][6]

Representative Experimental Protocol: Oximation of a Ketone Precursor

This protocol is a representative synthesis based on established chemical principles and patent literature for educational and research purposes only.

  • Reaction Setup: To a solution of the ketone precursor, 3-(2-chloroethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one (1.0 eq), in an inert solvent such as ethanol or methanol, add hydroxylamine hydrochloride (1.1 - 1.5 eq). [5][6]2. pH Adjustment: Add a base, such as sodium bicarbonate or triethylamine, to neutralize the HCl salt and free the hydroxylamine nucleophile. The reaction is typically performed under mildly acidic to neutral conditions.

  • Reaction Execution: Heat the reaction mixture to a temperature between 50-90 °C and stir for several hours. [5][6]4. Monitoring: Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting ketone is consumed.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution or can be isolated by removing the solvent under reduced pressure. If necessary, an aqueous work-up can be performed by partitioning the residue between an organic solvent (e.g., dichloromethane) and water.

  • Purification: The crude product, likely an E/Z mixture, can be purified by recrystallization from a suitable solvent (e.g., toluene) or by column chromatography on silica gel to isolate the desired E-isomer. [3]

Key Process Parameters & Data
ParameterValue / ReagentRationale / CausalityReference
Starting Material 9-Keto Risperidone or related ketoneThe carbonyl group is the electrophilic site for the oximation reaction.[4]
Oximation Reagent Hydroxylamine Hydrochloride (NH₂OH·HCl)Provides the nucleophilic hydroxylamine required for oxime formation.[5][6]
Catalyst/Medium Mildly Acidic (from HCl salt)Protonates the carbonyl to activate it for nucleophilic attack.[5][6]
Solvent Methanol, Ethanol, WaterPolar protic solvents that can dissolve the reagents and facilitate the reaction.[5][6]
Temperature 50 - 90 °CProvides the necessary activation energy for the dehydration step.[5][6]
Product Paliperidone Oxime (E/Z Mixture)The geometric isomers resulting from the C=N double bond formation.[5][8]

Characterization and Analytical Control

Distinguishing between the E and Z isomers of Paliperidone oxime is crucial for accurate impurity profiling. This is typically achieved using a combination of chromatographic and spectroscopic techniques.

  • High-Performance Liquid Chromatography (HPLC): A well-developed reverse-phase HPLC method can effectively separate the E and Z isomers, allowing for their individual quantification. The difference in polarity and three-dimensional shape between the isomers leads to different retention times.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique confirms the molecular weight of the isomers (446.5 g/mol for the difluoro analog), aiding in their identification within a complex mixture of related substances. [7][9]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive tools for structural elucidation. The chemical shifts of the protons and carbons near the C=N bond will differ significantly between the E and Z isomers due to the anisotropic effect of the double bond and the different spatial arrangement of the substituents. The Nuclear Overhauser Effect (NOE) can be used to definitively assign the stereochemistry.

Conclusion

The synthesis of this compound is a direct consequence of the reaction between a ketone intermediate and hydroxylamine, a common reagent in pharmaceutical synthesis. The reaction proceeds via a well-understood acid-catalyzed nucleophilic addition-elimination mechanism, typically yielding a mixture of E and Z isomers. Mastery over the synthesis and analytical characterization of this and other related substances is not merely a matter of regulatory compliance; it is a fundamental component of robust process chemistry. By understanding the causal links between starting materials, reaction conditions, and impurity formation, drug development professionals can implement effective control strategies, ensuring the consistent production of high-purity, safe, and effective Paliperidone.

References

  • Vekariya N. A., et al. (2011). Synthesis and characterization of related substances of Paliperidone, an antipsychotic agent. Der Pharmacia Lettre, 3(6):240-249. [Link]

  • ResearchGate. (n.d.). Synthetic scheme of paliperidone: generation of process-related... Download Scientific Diagram. [Link]

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An In-depth Technical Guide on the Chemical Properties and Physical State of Paliperidone E-oxime

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paliperidone, the primary active metabolite of risperidone, is an atypical antipsychotic agent widely utilized in the management of schizophrenia and schizoaffective disorder.[1][2] Its therapeutic efficacy is attributed to a combination of central dopamine type 2 (D2) and serotonin type 2 (5HT2A) receptor antagonism.[3] In the synthesis and analysis of paliperidone, various related substances and impurities can arise, one of which is Paliperidone E-oxime. This technical guide provides a comprehensive overview of the known chemical properties and physical state of this compound, a critical aspect for researchers and professionals in drug development and quality control.

Chemical Identity and Structure

This compound is an impurity of Paliperidone.[1][4] The "E" designation in its name refers to the stereochemistry at the C=N double bond of the oxime functional group, indicating that the hydroxyl group and the difluorophenyl group are on opposite sides of the double bond.

The chemical structure of this compound is formally named (E)-3-(2-(4-((2,4-difluorophenyl)(hydroxyimino)methyl)piperidin-1-yl)ethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one.[1]

Key Identifiers:

  • CAS Number: 1388021-46-2[1][5]

  • Molecular Formula: C₂₃H₂₈F₂N₄O₃[1][5]

  • Molecular Weight: 446.49 g/mol [5][6]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for developing analytical methods and for its isolation and characterization. While some data is available, a complete experimental profile for the E-oxime is not fully documented in publicly accessible literature. The following table summarizes the known properties of this compound, with a comparison to its parent compound, Paliperidone, for context.

PropertyThis compoundPaliperidone (for comparison)Source
Physical State White to Off-White SolidSolid, Crystals from 2-propanol[7],[3]
Solubility Slightly soluble in DMSO and MethanolPractically insoluble in water; Sparingly soluble in 0.1 N HCl and methylene chloride; Slightly soluble in N,N-dimethylformamide[7],[3]
pKa Data not available8.2 (piperidine moiety), 2.6 (pyrimidine moiety)[8]
LogP Data not available1.8 - 3.0[3][8]

The introduction of the oxime functional group in place of the ketone in a related precursor to paliperidone can be expected to influence its polarity and, consequently, its solubility and chromatographic behavior. The oxime group adds a polar hydroxyl moiety and a nitrogen atom, which could slightly increase its polarity compared to the ketone precursor.

Analytical Characterization

The accurate detection and quantification of this compound as an impurity in paliperidone drug substances and products are crucial for ensuring pharmaceutical quality and safety. High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for this purpose.

Proposed HPLC Method for Analysis

While a specific, validated HPLC method for this compound is not detailed in the available literature, a robust method can be proposed based on established methods for paliperidone and its impurities.[9][10][11]

Methodology Rationale:

The selection of chromatographic conditions is based on the chemical structures of paliperidone and its E-oxime derivative. Both are relatively polar molecules with basic nitrogen atoms, making them suitable for reversed-phase HPLC with a C18 column and a mobile phase consisting of a buffer and an organic modifier.

Step-by-Step Protocol:

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended to provide a good balance of hydrophobic and polar interactions.[11]

  • Mobile Phase: A gradient elution with a mobile phase consisting of a buffer (e.g., ammonium acetate or a phosphate buffer) and an organic solvent like acetonitrile or methanol is suitable. A gradient is often preferred for separating multiple impurities with varying polarities.

  • Detection: UV detection at approximately 235 nm or 275 nm is appropriate, as this is within the absorption maxima for paliperidone and its structurally similar impurities.[9][11]

  • Flow Rate: A flow rate of 1.0 mL/min is a standard starting point and can be optimized as needed.[9][11]

  • Injection Volume: A typical injection volume would be 10-20 µL.[9]

  • Column Temperature: Maintaining a constant column temperature, for instance, 30°C, will ensure reproducible retention times.

Self-Validation and System Suitability:

To ensure the trustworthiness of the analytical results, the following system suitability parameters should be monitored:

  • Tailing Factor: Should be close to 1 for the main analyte peak, indicating good peak symmetry.

  • Theoretical Plates: A high number of theoretical plates indicates good column efficiency.

  • Resolution: The resolution between the this compound peak and any adjacent peaks (including the main paliperidone peak) should be greater than 1.5 to ensure accurate quantification.

General Analytical Workflow

The following diagram illustrates a typical workflow for the characterization of a pharmaceutical impurity like this compound.

G cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Detection and Identification cluster_3 Structural Elucidation prep Dissolve sample in a suitable diluent (e.g., mobile phase) hplc Inject into HPLC system with a C18 column and gradient elution prep->hplc Inject uv UV Detection hplc->uv Eluent to detector ms Mass Spectrometry (MS) for mass confirmation uv->ms Further characterization nmr NMR Spectroscopy (1H, 13C) for detailed structure ms->nmr Isolate for further analysis ir IR Spectroscopy for functional group analysis nmr->ir

Caption: General workflow for the analysis and characterization of this compound.

Spectroscopic Data

Detailed spectroscopic data (NMR, IR, MS) for this compound are not widely available in the public domain. However, based on its chemical structure, the following spectral features would be expected:

  • ¹H NMR: The spectrum would show characteristic signals for the aromatic protons of the difluorophenyl group, the protons of the piperidine ring, the ethyl linker, and the pyrido[1,2-a]pyrimidin-4-one core. The presence of the oxime hydroxyl proton would also be a key feature.

  • ¹³C NMR: The spectrum would display signals corresponding to all 23 carbon atoms in the molecule, including the C=N of the oxime group.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of 446.49 g/mol . Fragmentation patterns would likely involve cleavage at the piperidine ring and the ethyl linker.[12]

  • Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the hydroxyl groups (both the alcohol and the oxime), the C=O stretch of the pyrimidinone ring, the C=N stretch of the oxime, and the C-F stretches of the difluorophenyl group.[13][14]

Synthesis and Formation

This compound is typically formed as a byproduct or intermediate during the synthesis of paliperidone or its precursors.[15][16][17] The formation of an oxime generally involves the reaction of a ketone with hydroxylamine or a related reagent. The stereochemistry (E or Z) of the resulting oxime can be influenced by the reaction conditions.

Safety and Handling

As this compound is a pharmaceutical impurity, it should be handled with the appropriate precautions for a biologically active compound. Standard laboratory safety practices, including the use of personal protective equipment (gloves, lab coat, safety glasses), are recommended. Specific toxicity data for this compound is not available.

Conclusion

This compound is a significant impurity in the manufacturing of paliperidone. This guide has consolidated the available information on its chemical and physical properties. While a complete physicochemical profile is yet to be fully elucidated in public literature, the provided data and the proposed analytical methodology offer a solid foundation for researchers and drug development professionals. Further studies to determine its specific pKa, logP, and detailed spectroscopic characteristics are warranted to enhance the understanding and control of this impurity in pharmaceutical preparations.

References

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  • Tambe, R., Mankar, S., & Dighe, S. (2020). RP-HPLC method development and validation of paliperidone in bulk and pharmaceutical dosage form. The International journal of analytical and experimental modal analysis, 12(6).
  • Nadendla, R. R., Pinnamaneni, P., Morla, S. P., & Abhinandana, P. (2021). Physico-Chemical Characterization of Paliperidone Palmitate and Compatibility Studies with its Pharmaceutical Excipients.
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  • Identification of post-mortem paliperidone metabolite in human blood by LC-Q-Orbitrap-MS. (2020). Journal of Pharmaceutical and Biomedical Analysis, 186, 113303.
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Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The control of process-related impurities is a cornerstone of modern pharmaceutical development and manufacturing, directly impacting the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2][3] This technical guide provides an in-depth examination of Paliperidone E-Oxime, a known process-related impurity of the atypical antipsychotic, Paliperidone. We will explore the fundamental chemical mechanisms of its formation, present robust analytical methodologies for its detection and characterization, and discuss effective control strategies. This document is intended for researchers, analytical scientists, and process chemists in the field of drug development and manufacturing who require a comprehensive understanding of this specific impurity to ensure product quality and regulatory compliance.

Introduction to Paliperidone and the Imperative of Impurity Control

Paliperidone, chemically designated as (±)-3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1- piperidinyl]ethyl]-6,7,8,9-tetrahydro-9-hydroxy-2-methyl- 4H-pyrido[1,2-a]pyrimidin-4-one, is a primary active metabolite of risperidone.[1][4] As a second-generation antipsychotic, it functions as a centrally active dopamine D2 and serotonergic 5-HT2A antagonist, making it a critical therapy for schizophrenia and schizoaffective disorder.[1][5]

The synthesis of a complex molecule like Paliperidone is a multi-step process where side reactions can lead to the formation of structurally similar but undesired compounds known as process-related impurities.[6][7] Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate the identification, characterization, and control of any impurity present in the API at levels of 0.10% or greater.[1][8] These measures are essential because impurities can diminish the therapeutic effect, reduce the product's shelf-life, or induce toxicity.[3]

One such impurity is this compound, which can arise from a specific ketone intermediate within the synthetic pathway. Understanding its origin is the first step toward its effective control.

The Chemistry of Formation: From Ketone to E-Oxime

The formation of an oxime is a classic organic reaction between a ketone or aldehyde and hydroxylamine (NH₂OH) or its derivatives.[9][10] The reaction proceeds via a two-step mechanism: nucleophilic addition followed by dehydration.

General Mechanism of Oximation

The reaction is typically catalyzed by a weak acid.[9]

  • Nucleophilic Attack: The nitrogen atom of hydroxylamine, being a potent nucleophile, attacks the electrophilic carbonyl carbon of the ketone. This leads to the formation of a tetrahedral intermediate called a carbinolamine.[11][12]

  • Proton Transfer & Dehydration: A series of proton transfers occurs. The oxygen of the hydroxyl group on the intermediate is protonated, turning it into a good leaving group (water). Subsequently, the lone pair of electrons on the nitrogen atom facilitates the elimination of a water molecule, forming a C=N double bond. A final deprotonation step yields the neutral oxime product.[12][13]

Asymmetric ketones can result in two geometric isomers of the oxime, designated as (E) and (Z), based on the spatial orientation of the hydroxyl group relative to other substituents on the C=N double bond.[9] The control of these isomers is a critical aspect of process chemistry, as their physicochemical properties and toxicological profiles can differ.[14][15]

Specific Formation Pathway of this compound

In the context of Paliperidone synthesis, a key process-related impurity is 9-oxo-risperidone, also known as the "keto impurity".[6] This compound is structurally analogous to Paliperidone but possesses a ketone group at the 9-position instead of a hydroxyl group. The formation of this compound is hypothesized to occur from a related ketone precursor reacting with a source of hydroxylamine or a similar reagent present in the reaction matrix.

The chemical name for this compound is (E)-3-(2-(4-((2,4-difluorophenyl)(hydroxyimino)methyl)piperidin-1-yl)ethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one. This structure indicates that the oximation occurs not on the pyridopyrimidinone ring, but on a precursor related to the benzisoxazole moiety. A plausible precursor is (Z)-(2,4-difluorophenyl)-4-piperidinyl-Methanone oxime, which is itself listed as a Paliperidone-related compound.[] The formation likely involves a ketone intermediate reacting with hydroxylamine under conditions that favor the formation of the thermodynamically more stable E-isomer.

The following diagram illustrates the general transformation leading to an oxime impurity from a ketone precursor.

G cluster_reactants Reactants Ketone Ketone Precursor (e.g., 9-Oxo-Risperidone analog) Intermediate Carbinolamine Intermediate Ketone->Intermediate Nucleophilic Addition Hydroxylamine Hydroxylamine (NH₂OH) Hydroxylamine->Intermediate Product This compound (Impurity) Intermediate->Product Dehydration (-H₂O) Water H₂O

Caption: Generalized pathway for oxime impurity formation.

Analytical Protocols for Identification and Quantification

A robust, validated analytical method is essential for detecting, identifying, and quantifying the this compound impurity. High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry (MS), is the gold standard for this task.[4][17]

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)

This protocol outlines a typical stability-indicating RP-HPLC method for resolving Paliperidone from its related substances, including the E-oxime.

Objective: To achieve baseline separation of this compound from the main Paliperidone peak and other process-related impurities.

Methodology:

  • Instrumentation: A High-Performance Liquid Chromatography system equipped with a UV-Vis or Photodiode Array (PDA) detector.

  • Column Selection: A C18 reverse-phase column is commonly used, offering excellent retention and separation for moderately polar compounds like Paliperidone and its impurities.[17][18] A typical dimension is 150 mm x 4.6 mm with 5 µm particle size.

  • Mobile Phase Preparation:

    • Phase A: Prepare an aqueous buffer, such as 0.077% w/v ammonium acetate, and adjust the pH as needed for optimal separation.[4]

    • Phase B: Acetonitrile or Methanol.

  • Chromatographic Conditions: Elution is typically performed using a gradient program to ensure resolution of both early and late-eluting impurities.

  • Sample Preparation: Accurately weigh and dissolve the Paliperidone bulk drug substance in a suitable diluent (e.g., a mixture of the mobile phase) to a final concentration appropriate for the method's linearity range.

  • Analysis: Inject the prepared sample solution into the HPLC system. Monitor the elution profile at a wavelength where both Paliperidone and the impurity exhibit significant absorbance, typically around 277 nm or 238 nm.[4][19]

  • Identification: The E-Oxime impurity is identified by its relative retention time (RRT) compared to the main Paliperidone peak, confirmed by spiking the sample with a synthesized reference standard of the impurity.[20]

Data Presentation: Typical Method Parameters

The following table summarizes a representative set of conditions for the analysis.

ParameterConditionRationale / Reference
Column C18 (e.g., Zorbax SB-CN, 150x4.6mm, 5µm)Provides necessary hydrophobicity for separation.[4]
Mobile Phase A Ammonium Acetate Buffer (e.g., 0.077% w/v)Controls ionization and peak shape.[4]
Mobile Phase B AcetonitrileStrong organic solvent for elution.[4]
Elution Mode GradientEnsures resolution of all impurities with varying polarities.[4]
Flow Rate 1.0 - 1.3 mL/minStandard flow for analytical scale columns.[4][18]
Column Temp. 25 - 40 °CControls retention time and viscosity.[19]
Detection (UV) 277 nmWavelength for sensitive detection of Paliperidone.[4][18]
Injection Volume 10 - 20 µLStandard volume for analytical HPLC.[4]
Structural Confirmation with Mass Spectrometry (LC-MS)

While HPLC provides quantitative data, LC-MS is indispensable for unambiguous structural confirmation. By ionizing the eluting compounds, a mass spectrometer measures their mass-to-charge ratio (m/z).

  • Paliperidone: C₂₃H₂₇FN₄O₃, Molecular Weight: 426.48 g/mol [21]

  • This compound: C₂₃H₂₈F₂N₄O₃, Molecular Weight: 446.50 g/mol

The observed mass for the impurity peak corresponding to the E-Oxime will match its calculated molecular weight, confirming its identity. Further fragmentation analysis (MS/MS) can provide additional structural details, solidifying the identification.[4][22]

Proactive Control Strategies in Manufacturing

Controlling impurities is most effective when integrated directly into the manufacturing process design.[3] The goal is to prevent or minimize the formation of this compound rather than relying solely on its removal during final purification.

Key Control Pillars:

  • Raw Material Qualification: The quality of starting materials and reagents is paramount. Strict specifications should be in place to limit the presence of any ketone precursors or potential sources of hydroxylamine. This includes controlling impurities within the starting materials themselves.[3]

  • Process Parameter Optimization:

    • Temperature Control: Side reactions are often more sensitive to temperature changes than the main reaction. Running the synthesis at the optimal temperature can significantly reduce impurity formation.[23]

    • pH Control: The oximation reaction is pH-dependent. Maintaining the reaction pH outside the optimal range for oxime formation can suppress this side reaction.[23]

    • Reaction Time: Minimizing reaction time, once the desired conversion to the main product is achieved, can prevent the slow formation of side products.

  • In-Process Controls (IPCs): Regularly monitoring the reaction mixture using the validated HPLC method allows for real-time tracking of impurity levels. If the E-oxime concentration begins to rise, process parameters can be adjusted before the reaction is complete.

  • Purification Process Design: The final purification steps, typically involving recrystallization from a specific solvent system, must be designed to effectively purge the E-oxime impurity. The solubility difference between Paliperidone and the impurity is exploited to ensure the impurity remains in the mother liquor while the pure API crystallizes.

The following diagram outlines the logical workflow for impurity management.

G cluster_process Process Control cluster_analysis Analytical Workflow cluster_decision Decision & Action RM Raw Material Qualification Synth Chemical Synthesis (Optimized Parameters) RM->Synth IPC In-Process Control (HPLC Analysis) Synth->IPC Sample Take Sample Synth->Sample IPC->Synth Feedback Loop Analyze HPLC / LC-MS Analysis Sample->Analyze Identify Identify & Quantify E-Oxime Impurity Analyze->Identify Spec Compare to Specification (<0.10%) Identify->Spec Release Release Batch Spec->Release Pass Investigate Investigate & Adjust Process Spec->Investigate Fail Investigate->Synth Corrective Action

Caption: Integrated workflow for impurity control.

Conclusion

This compound is a critical process-related impurity that requires diligent control to ensure the quality and safety of the final API. Its formation is governed by fundamental principles of organic chemistry, arising from the reaction of a ketone precursor with a hydroxylamine source. By leveraging robust analytical methods, primarily RP-HPLC and LC-MS, this impurity can be reliably detected and quantified. An effective control strategy is not merely analytical but is deeply embedded in the manufacturing process itself, encompassing stringent control of raw materials, optimization of reaction parameters, and intelligent design of the final purification steps. This integrated approach ensures that Paliperidone meets the rigorous standards of purity demanded by regulatory authorities and required for patient safety.

References

  • Beckmann Rearrangement - Master Organic Chemistry. (n.d.). Master Organic Chemistry. Retrieved January 16, 2026, from [Link]

  • Oxime formation - Química Organica.org. (n.d.). Química Organica.org. Retrieved January 16, 2026, from [Link]

  • Shah, S., et al. (2014). Synthetic scheme of paliperidone: generation of process-related... ResearchGate. Retrieved January 16, 2026, from [Link]

  • Vekariya, N. A., et al. (2011). Synthesis and characterization of related substances of Paliperidone, an antipsychotic agent. Der Pharmacia Lettre, 3(6), 240-249. Retrieved January 16, 2026, from [Link]

  • Paliperidone Impurities and Related Compound. (n.d.). Veeprho. Retrieved January 16, 2026, from [Link]

  • Rzepa, H. (2012). Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. Henry Rzepa's Blog. Retrieved January 16, 2026, from [Link]

  • Oximes. (n.d.). BYJU'S. Retrieved January 16, 2026, from [Link]

  • Formation of an Oxime from a Ketone. (2015, May 25). YouTube. Retrieved January 16, 2026, from [Link]

  • Google Patents. (n.d.). Synthesis of paliperidone.
  • Google Patents. (n.d.). Synthesis of paliperidone.
  • Paim, C. S., et al. (2018). Stability, degradation impurities and decomposition kinetics for paliperidone from osmotic tablets. PubMed. Retrieved January 16, 2026, from [Link]

  • Farooqui, M., et al. (2013). IDENTIFICATION AND DETERMINATION OF RELATED SUBSTANCES OF PALIPERIDONE IN BULK DRUG AND PHARMACEUTICAL FORMULATIONS BY HPLC AND. ResearchGate. Retrieved January 16, 2026, from [Link]

  • USP Paliperidone Assay and Organic Impurities on Luna® Omega 3 µm Polar C18. (n.d.). Phenomenex. Retrieved January 16, 2026, from [Link]

  • Google Patents. (n.d.). Process for the preparation of paliperidone.
  • paliperidone and its Impurities. (n.d.). Pharmaffiliates. Retrieved January 16, 2026, from [Link]

  • 207946Orig1s000. (2015, April 28). accessdata.fda.gov. Retrieved January 16, 2026, from [Link]

  • A Robust and Scalable Process for the Synthesis of Substantially Pure Clarithromycin 9-(E)-Oxime with an Established Control of the (Z)-Isomer Impurity. (2023, March 6). ACS Omega. Retrieved January 16, 2026, from [Link]

  • Google Patents. (n.d.). process for the preparation of paliperidone intermediates.
  • A Robust and Scalable Process for the Synthesis of Substantially Pure Clarithromycin 9-(E)-Oxime with an Established Control of the (Z)-Isomer Impurity. (2023, March 6). NIH. Retrieved January 16, 2026, from [Link]

  • Trivedi, R. K., et al. (2013). A Rapid, Stability Indicating RP-UPLC Method for Determination of Paliperidone Palmitate in a Depot Injectable Formulation. Journal of Applied Pharmaceutical Science. Retrieved January 16, 2026, from [Link]

  • Analytical methods for the estimation of paliperidone. (2025, August 7). ResearchGate. Retrieved January 16, 2026, from [Link]

  • WO/2010/064134 PROCESS OF SYNTHESIS OF PALIPERIDONE. (n.d.). WIPO Patentscope. Retrieved January 16, 2026, from [Link]

  • Control of Pharmaceutical Impurities in Pharmaceutical Drug Products. (2020, April 8). Veeprho. Retrieved January 16, 2026, from [Link]

  • How To Control Impurities In Pharmaceuticals: Get Mastery In 11 Minutes With 21+ FAQs. (2025, April 2). Retrieved January 16, 2026, from [Link]

  • This compound. (n.d.). Venkatasai Life Sciences. Retrieved January 16, 2026, from [Link]

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Isolation and Purification of Paliperidone E-oxime: A Strategic Approach to Impurity Management

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

This guide provides a comprehensive technical overview of the strategies and methodologies for the isolation and purification of Paliperidone E-oxime, a potential process-related impurity or degradation product of the atypical antipsychotic drug, Paliperidone. As a Senior Application Scientist, this document synthesizes established analytical principles with practical, field-proven insights to offer a robust framework for researchers and drug development professionals. The control of impurities is a critical aspect of Active Pharmaceutical Ingredient (API) development, directly impacting the quality, safety, and efficacy of the final drug product, as mandated by guidelines from the International Conference on Harmonization (ICH).[1]

Understanding the Challenge: Physicochemical Context

Paliperidone is the major active metabolite of risperidone, belonging to the benzisoxazole class of compounds.[1] Its therapeutic action is mediated through antagonism of dopamine D2 and serotonin 5-HT2A receptors.[2] A significant challenge in its purification is its very low solubility in water and most common organic solvents, which complicates conventional purification techniques like recrystallization.[3][4]

This compound is a structurally similar impurity.[5][6] The primary goal is to exploit the subtle differences in physicochemical properties between Paliperidone and its E-oxime isomer to achieve effective separation. These properties include pKa, solubility in various pH and solvent systems, and chromatographic retention behavior.

PropertyPaliperidoneThis compoundRationale for Separation
Molecular Formula C₂₃H₂₇FN₄O₃[7]C₂₃H₂₈F₂N₄O₃[6]The difference in formula (and thus mass) is key for MS identification.
Molecular Weight 426.48 g/mol [7]446.49 g/mol [6]Mass spectrometry is definitive for confirmation post-isolation.
pKa pKa1: 8.2 (piperidine), pKa2: 2.6 (pyrimidine)[8]Expected to be similar due to the shared piperidine moiety.Small pKa differences can be exploited in pH-gradient chromatography or selective salt formation.
Solubility Practically insoluble in water; solubility increases significantly at lower pH.[3][8] Sparingly soluble in methylene chloride.[3]Inferred to have low aqueous solubility.The pH-dependent solubility is the cornerstone of purification via salt formation and precipitation.
Core Purification Strategy: pH-Mediated Isolation (Salt Formation)

The most effective industrial-scale strategy for purifying Paliperidone from its impurities leverages its basic nature. The piperidine nitrogen allows for the formation of acid addition salts, which drastically alters the molecule's solubility profile.[9][10] This process creates a robust system for separating the API from less basic or non-basic impurities.

The causality behind this choice is clear: by converting the water-insoluble Paliperidone base into a soluble salt, we can perform aqueous-phase manipulations to remove insoluble impurities. Subsequently, reversing the process by neutralization allows the purified Paliperidone base to precipitate out, leaving water-soluble impurities behind.

This protocol describes a self-validating system where purity is enhanced at both the salt formation and final precipitation stages.

  • Step 1: Salt Formation in Aqueous Medium

    • Suspend crude Paliperidone (containing the E-oxime and other impurities) in demineralized water.

    • Slowly add a strong protic acid, such as concentrated hydrochloric acid (HCl), to the suspension at a controlled temperature (e.g., 0-20°C).[10][11]

    • Rationale: The acid protonates the basic piperidine nitrogen, forming the Paliperidone hydrochloride salt. The goal is to achieve a pH where Paliperidone salt is soluble, but some impurities may not be, or to create conditions for selective precipitation of the desired salt. A pH of 3-4 is often targeted.[9]

    • Stir the mixture to allow for complete salt formation. A solid precipitate of Paliperidone hydrochloride may form.

    • Cool the mixture (e.g., to 0-5°C) to maximize the precipitation of the hydrochloride salt and filter the solid.[9]

  • Step 2: Isolation and Washing of the Salt

    • Isolate the precipitated Paliperidone hydrochloride by filtration.

    • Wash the solid cake with cold demineralized water and then with a cold organic solvent like acetone to remove residual aqueous and organic-soluble impurities.[9]

    • Rationale: This washing step is critical for removing impurities that may have been trapped in the crystal lattice or remained on the surface of the salt crystals.

  • Step 3: Neutralization and Precipitation of Pure Paliperidone Base

    • Re-disperse the isolated Paliperidone hydrochloride salt in an aqueous solvent.

    • Slowly add a base (e.g., triethylamine, sodium bicarbonate, or sodium hydroxide solution) at a controlled temperature to neutralize the salt.[1][9] The pH should be raised to approximately 9-10.[11]

    • Rationale: Neutralization deprotonates the piperidine nitrogen, converting the soluble salt back into the insoluble Paliperidone base, causing it to precipitate out of the solution. Impurities that are more soluble in the basic aqueous medium will remain in the filtrate.

    • Stir the resulting slurry to ensure complete precipitation.

  • Step 4: Final Isolation and Recrystallization

    • Filter the precipitated pure Paliperidone base.

    • Wash the solid thoroughly with water to remove any residual salts.

    • For achieving the highest purity, a final recrystallization from a suitable organic solvent such as methanol, isopropanol, or acetone can be performed.[1][4]

    • Dry the final product under vacuum at an appropriate temperature (e.g., 50°C).[9]

cluster_0 Step 1 & 2: Salt Formation & Isolation cluster_1 Step 3 & 4: Neutralization & Final Purification Crude Crude Paliperidone (with E-oxime) Acid Add HCl in Water (pH 3-4) Crude->Acid Filter1 Filter & Wash Salt Acid->Filter1 Base Add Base (e.g., TEA) (pH 9-10) Filter1->Base Isolated Paliperidone HCl Salt Filter2 Filter & Wash Base Base->Filter2 Recrystal Recrystallize (e.g., from Methanol) Filter2->Recrystal PureAPI Pure Paliperidone API Recrystal->PureAPI

Caption: Workflow for purifying Paliperidone via acid-base chemistry.

Chromatographic Purification and Analysis

While crystallization is ideal for bulk purification, chromatography is indispensable for isolating high-purity reference standards of impurities like this compound and for analytical monitoring of the purification process. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice.[12][13]

The principle of separation in RP-HPLC relies on the differential partitioning of analytes between a nonpolar stationary phase (like C8 or C18) and a polar mobile phase. Molecules with higher hydrophobicity will be retained longer on the column.

This method is designed to resolve Paliperidone from its known impurities, including potential geometric isomers like the E-oxime.

  • System Preparation:

    • Use an HPLC or UPLC system with a UV or DAD/PDA detector.[12][14]

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Chromatographic Conditions:

ParameterRecommended ConditionsRationale
Column Alltima C8 (250 x 4.6 mm, 5 µm) or equivalent C18/CN column.[12][15][16]C8 and C18 columns provide excellent hydrophobic retention for separating structurally similar, moderately polar compounds.
Mobile Phase Acetonitrile and an aqueous buffer (e.g., 20mM Ammonium Acetate or Potassium Dihydrogen Phosphate).[12][17]The organic modifier (acetonitrile) controls the elution strength. The buffer controls the pH, which affects the ionization state and retention of basic compounds like Paliperidone.
pH Adjusted to 3.5 with an acid like Triethylamine or Formic Acid.[12][18]A slightly acidic pH ensures consistent protonation of the piperidine nitrogen, leading to sharp, symmetrical peaks.
Elution Mode Isocratic or Gradient. A gradient may be needed to resolve all impurities.[16]Isocratic is simpler for routine analysis once separation is established. Gradient elution is superior for separating a wider range of polar and nonpolar impurities in a single run.
Flow Rate 1.0 mL/min.[12]A standard flow rate for a 4.6 mm ID column, providing a balance between resolution and analysis time.
Detection UV at 280 nm.[12]Paliperidone has a strong chromophore, and 280 nm provides good sensitivity for the parent drug and related impurities.
Column Temp. 40°C.[19]Elevated temperature can improve peak shape and reduce analysis time by lowering mobile phase viscosity.
  • Sample Preparation:

    • Prepare a stock solution of the sample in a suitable diluent (e.g., a mixture of methanol and water or the mobile phase itself).[18]

    • Filter the sample through a 0.45 µm syringe filter before injection to protect the column.

Sample Sample Injection (Crude or Purified Paliperidone) Column RP-HPLC Column (C8 or C18) Sample->Column Mobile Phase Flow Detector UV Detector (280 nm) Column->Detector Chromatogram Resulting Chromatogram (Separated Peaks) Detector->Chromatogram Analysis Peak Integration & Purity Calculation Chromatogram->Analysis

Caption: General workflow for HPLC-based purity analysis.

Characterization of Isolated this compound

Once the E-oxime is isolated in sufficient purity (typically via preparative chromatography), its identity must be unequivocally confirmed.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary technique for confirming the molecular weight of the impurity. The E-oxime should exhibit a molecular ion peak corresponding to its mass of 446.5 g/mol .[6][20]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for full structural elucidation, confirming the connectivity of atoms and, crucially, the stereochemistry (E-configuration) of the oxime group through analysis of chemical shifts and coupling constants.

  • Forced Degradation Studies: To understand the origin of the E-oxime, forced degradation studies on pure Paliperidone can be conducted under various stress conditions (acidic, basic, oxidative, photolytic, thermal).[12][13][18] This helps determine if the E-oxime is a potential degradant, which informs storage and handling requirements. Paliperidone is known to be labile under oxidative, hydrolytic, and photolytic conditions.[12][20]

Conclusion

The successful isolation and purification of this compound from the bulk Paliperidone API is a multi-step process that relies on a deep understanding of the molecule's physicochemical properties. A strategy combining pH-mediated salt formation for bulk purification with high-resolution chromatographic techniques for analytical control and reference standard isolation provides a comprehensive and robust solution. This dual approach ensures that the final API meets the stringent purity requirements for pharmaceutical use, safeguarding patient safety and product quality. Each step, from solvent choice to pH adjustment, is a deliberate decision rooted in chemical principles, creating a self-validating system for impurity control.

References

  • Title: Forced degradation studies, and effect of surfactants and titanium dioxide on the photostability of paliperidone by HPLC Source: PubMed URL: [Link]

  • Title: Synthesis and characterization of related substances of Paliperidone, an antipsychotic agent Source: Scholars Research Library URL: [Link]

  • Title: Stability-Indicating RP-HPLC Method for the Quantification of Paliperidone in Bulk and Solid Dosage Form to Establish Source: International Journal of Pharmaceutical Sciences and Research URL: [Link]

  • Title: Paliperidone Impurities and Related Compound Source: Veeprho URL: [Link]

  • Title: Stability, degradation impurities and decomposition kinetics for paliperidone from osmotic tablets Source: PubMed URL: [Link]

  • Title: Characterization And Solubility Studies Of Pharmaceutical Cocrystals Of Paliperidone Source: International Journal of Applied Pharmaceutics URL: [Link]

  • Title: Paliperidone-impurities Source: Pharmaffiliates URL: [Link]

  • Title: “Stress Degradation Behavior of Paliperidone, an Antipsychotic Drug, and Development of Suitable Stability-Indicating RP-LC Method Source: ResearchGate URL: [Link]

  • Title: Paliperidone | C23H27FN4O3 Source: PubChem - NIH URL: [Link]

  • Title: Comparison of Paliperidone Palmitate from Different Crystallization Processes and Effect on Formulations In Vitro and In Vivo Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: A process for the purification of paliperidone Source: Google Patents URL
  • Title: Graphical representation of solubility (mg/ml) of paliperidone in different medium Source: ResearchGate URL: [Link]

  • Title: Process for the purification of paliperidone Source: European Patent Office - EP 2243780 A2 URL: [Link]

  • Title: Purification of paliperidone Source: Google Patents URL
  • Title: Purification of paliperidone Source: European Patent Office - EP 2202234 A1 URL: [Link]

  • Title: Method for separating and determining paliperidone palmitate related substances and content Source: Google Patents URL
  • Title: this compound Source: Venkatasai Life Sciences URL: [Link]

  • Title: this compound Source: HTS Biopharma URL: [Link]

  • Title: Paliperidone Determination by Using HPLC Method in Blood Plasma Samples-Stability Indicating Method Source: Journal of Pharmaceutical Sciences and Research URL: [Link]

  • Title: A Rapid, Stability Indicating RP-UPLC Method for Determination of Paliperidone Palmitate in a Depot Injectable Formulation Source: International Journal of Pharmacy and Pharmaceutical Sciences URL: [Link]

  • Title: IDENTIFICATION AND DETERMINATION OF RELATED SUBSTANCES OF PALIPERIDONE IN BULK DRUG AND PHARMACEUTICAL FORMULATIONS BY HPLC AND Source: ResearchGate URL: [Link]

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The Structural Elucidation of Paliperidone E-oxime and its Stereoisomers: A Methodological Deep Dive

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative of Structural Certainty in Pharmaceutical Development

In the landscape of pharmaceutical development and manufacturing, the adage "the structure is the drug" is a foundational principle. The precise three-dimensional arrangement of atoms in an active pharmaceutical ingredient (API) and its related substances dictates its efficacy, safety, and stability. Unambiguous structural elucidation is not merely an academic exercise; it is a critical regulatory requirement and a cornerstone of patient safety. This guide provides a comprehensive, field-proven methodology for the structural elucidation of a specific and challenging related substance: Paliperidone E-oxime and its associated stereoisomers. We will move beyond rote procedural descriptions to explore the underlying scientific rationale, the "why" behind the "how," to equip you with the expertise to tackle similar challenges with confidence.

Introduction: The Context of Paliperidone and its Oxime Impurities

Paliperidone, the active metabolite of risperidone, is a widely used atypical antipsychotic agent. Its chemical structure, featuring a fused heterocyclic ring system and a chiral center, presents a rich landscape for potential impurities and related substances arising during synthesis or degradation. Among these, oxime derivatives, formed through reaction with hydroxylamine or related reagents, are of particular interest due to their potential for stereoisomerism.

This guide will focus specifically on the E-oxime of Paliperidone , a geometric isomer at the C=N double bond of the oxime functional group. The elucidation process is complicated by the inherent chirality of the parent Paliperidone molecule, leading to the potential for multiple stereoisomers of the E-oxime. Our objective is to present a self-validating, multi-technique approach to unequivocally determine the structure and stereochemistry of these species.

The Elucidation Workflow: A Multi-Pronged Analytical Strategy

A robust structural elucidation is never reliant on a single analytical technique. Instead, it is a convergent process where orthogonal methods provide complementary pieces of the structural puzzle. Our approach is a tiered strategy, beginning with separation and moving through progressively more structurally informative techniques.

Elucidation_Workflow A Chiral HPLC Method Development B Preparative Chromatography A->B C High-Resolution Mass Spectrometry (HRMS) B->C Purity & Formula D UV-Vis Spectroscopy B->D E 1D & 2D NMR Spectroscopy B->E Detailed Structure C->E F X-ray Crystallography E->F Absolute Stereochemistry

Caption: High-level workflow for the structural elucidation of this compound stereoisomers.

Foundational Step: Chiral Separation and Isolation

Expertise & Experience: Before any structural analysis can begin, it is paramount to resolve the stereoisomers. Co-analysis of an isomeric mixture in techniques like NMR leads to complex, overlapping spectra that are often uninterpretable. The choice of a chiral stationary phase (CSP) is critical and should be guided by the structural features of the analyte. For a molecule like this compound, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are an excellent starting point due to their broad applicability and proven success in separating complex chiral compounds.[1]

Trustworthiness: The method's ability to separate the isomers must be validated. This is achieved by demonstrating baseline resolution between all stereoisomeric peaks and ensuring that the method is robust to small variations in mobile phase composition and temperature.

Experimental Protocol: Chiral HPLC Method Development

  • Column Selection: Start with a Chiralpak® AD-H or Chiralcel® OD-H column (or equivalent amylose/cellulose-based CSP).

  • Mobile Phase Screening:

    • Normal Phase: Screen with a primary mobile phase of n-Hexane and a secondary component of Isopropyl Alcohol (IPA) or Ethanol. Begin with a 90:10 (Hexane:Alcohol) ratio.

    • Polar Organic Mode: Screen with Acetonitrile or Methanol as the primary mobile phase with an acidic or basic additive (e.g., 0.1% trifluoroacetic acid or 0.1% diethylamine) to improve peak shape.

  • Optimization: Systematically vary the ratio of the mobile phase components and the flow rate to maximize resolution. A typical flow rate is 1.0 mL/min.

  • Detection: Utilize a UV detector set at a wavelength where Paliperidone has a strong absorbance, typically around 277 nm.[2]

  • Isolation: Once an analytical method is established, scale up to a semi-preparative or preparative column with the same stationary phase to isolate sufficient quantities of each stereoisomer for subsequent analysis.

Spectroscopic and Spectrometric Analyses

High-Resolution Mass Spectrometry (HRMS): The Molecular Formula

Expertise & Experience: HRMS is the first port of call after isolation. Its power lies in providing an extremely accurate mass measurement, which allows for the confident determination of the elemental composition. For this compound, we expect a molecular formula of C23H27FN4O4 (Paliperidone + O - H2). An accurate mass measurement within a few parts per million (ppm) of the theoretical mass for this formula provides strong evidence for the identity of the compound.[3]

Trustworthiness: The instrument must be calibrated immediately prior to analysis using a known standard. The observation of the correct isotopic pattern for the proposed formula further validates the result.

Experimental Protocol: HRMS Analysis

  • Instrumentation: A Time-of-Flight (TOF) or Orbitrap mass spectrometer is ideal.

  • Ionization: Electrospray Ionization (ESI) in positive mode is suitable for this class of compounds, as the basic nitrogen atoms are readily protonated.

  • Sample Preparation: Dissolve the isolated isomer in a suitable solvent (e.g., Methanol or Acetonitrile) at a concentration of approximately 1 µg/mL.

  • Data Acquisition: Acquire the full scan mass spectrum over a range of m/z 100-1000.

  • Data Analysis: Determine the m/z of the [M+H]+ ion and use the instrument's software to calculate the elemental composition based on the accurate mass.

ParameterExpected Value
Molecular FormulaC23H27FN4O4
Theoretical Monoisotopic Mass442.2016
Expected [M+H]+ Ion (m/z)443.2094
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Map

Expertise & Experience: NMR is the most powerful tool for elucidating the detailed covalent structure of an organic molecule. A combination of 1D (¹H, ¹³C) and 2D NMR experiments allows us to piece together the molecular framework, proton by proton, carbon by carbon. For confirming the E-oxime geometry, the Nuclear Overhauser Effect (NOE) is particularly crucial. An NOE correlation between the oxime -OH proton and the protons on the adjacent carbon of the pyrimidinone ring would provide strong evidence for the E-configuration.[4][5]

Trustworthiness: The structural assignment must be self-consistent across all NMR experiments. For example, a correlation observed in a COSY (Correlation Spectroscopy) experiment between two protons must be consistent with the connectivity confirmed by a HMBC (Heteronuclear Multiple Bond Correlation) experiment.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve ~5-10 mg of the isolated isomer in a deuterated solvent such as DMSO-d6 or CDCl3. DMSO-d6 is often preferred as it can help in observing exchangeable protons like the oxime -OH.

  • ¹H NMR: Provides information on the proton environment, chemical shifts, and coupling constants.

  • ¹³C NMR: Shows the number of unique carbon atoms and their chemical environment.

  • 2D COSY: Identifies proton-proton (J-coupling) correlations, helping to trace out spin systems.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon atom.

  • 2D HMBC: Shows correlations between protons and carbons over two or three bonds, which is critical for piecing together the different fragments of the molecule.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close to each other, which is essential for determining stereochemistry.

NMR_Strategy cluster_1D 1D NMR struct Isolated Isomer ~10 mg in DMSO-d6 H1 ¹H NMR Proton Environment struct->H1 C13 ¹³C NMR Carbon Skeleton struct->C13 COSY COSY H-H Connectivity H1->COSY HSQC HSQC C-H (1-bond) H1->HSQC HMBC HMBC C-H (long-range) H1->HMBC NOESY NOESY H-H (through-space) C13->HSQC C13->HMBC

Caption: A systematic NMR strategy for detailed structural elucidation.

The Final Confirmation: X-ray Crystallography

Expertise & Experience: While the combination of HRMS and NMR provides a very high degree of confidence in the proposed structure, X-ray crystallography provides the "gold standard" for unambiguous proof of both the covalent structure and the absolute stereochemistry.[6][7] This technique requires a single, high-quality crystal of the compound. The resulting electron density map provides a three-dimensional picture of the molecule, confirming the E-geometry of the oxime and the configuration at the chiral center of the Paliperidone backbone.

Trustworthiness: The quality of the crystal structure is assessed by statistical parameters such as the R-factor, which should be low (typically < 0.05 for a good quality structure). The thermal ellipsoids of the atoms should also be reasonable.

Experimental Protocol: Single Crystal X-ray Diffraction

  • Crystallization: This is often the most challenging step. The isolated isomer should be dissolved in a variety of solvents and solvent systems, and crystallization should be attempted using techniques such as slow evaporation, vapor diffusion, or cooling.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on the goniometer of the diffractometer.

  • Data Collection: The crystal is cooled (typically to 100 K) and irradiated with X-rays. The diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to best fit the experimental data.

Conclusion: A Self-Validating System

References

  • UPLC-MS analysis for the identification of Paliperidone degradation impurities. PubMed, [Link]

  • Crystal structure of paliperidone palmitate. Cambridge Core, [Link]

  • Synthesis and characterization of related substances of Paliperidone. Scholars Research Library, [Link]

  • Crystal structure of paliperidone palmitate (INVEGA SUSTENNA®), C39H57FN4O4. ResearchGate, [Link]

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Solubility Profile of Paliperidone E-oxime in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development, a thorough understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) and their related substances is paramount. Paliperidone E-oxime, a known impurity and related compound of the atypical antipsychotic paliperidone, represents a critical area of study for process chemists and formulation scientists.[1][2] The solubility profile of such a compound is a cornerstone of its characterization, influencing everything from purification and isolation strategies to its potential behavior in analytical and biological systems.

This in-depth technical guide provides a comprehensive overview of the solubility profile of this compound. In the absence of extensive published quantitative data for this specific isomer, this guide equips researchers, scientists, and drug development professionals with the theoretical framework, practical methodologies, and contextual data necessary to understand, predict, and experimentally determine its solubility in a range of organic solvents. By leveraging data from the parent compound, paliperidone, and established analytical principles, this document serves as a robust resource for navigating the challenges associated with characterizing impurities in pharmaceutical manufacturing.

Physicochemical Characterization of this compound

A foundational understanding of a molecule's structure and inherent properties is the first step in predicting its solubility behavior.

Molecular Structure:

This compound is chemically designated as (E)-3-(2-(4-((2,4-difluorophenyl)(hydroxyimino)methyl)piperidin-1-yl)ethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one. It is an oxime derivative of a ketone precursor, which itself is a related substance to paliperidone. The "E" designation refers to the stereochemistry at the C=N double bond of the oxime group.

  • Parent Compound: Paliperidone

  • CAS Number: 1388021-46-2

  • Molecular Formula: C23H28F2N4O3

  • Molecular Weight: 446.49 g/mol

Key Structural Features Influencing Solubility:

  • Oxime Group (-C=N-OH): The hydroxyl group of the oxime is capable of acting as both a hydrogen bond donor and acceptor.[1][2][3] This functional group significantly influences the molecule's polarity and its potential for interaction with protic solvents. Oximes generally exhibit low solubility in water but are more soluble in polar organic solvents.[1][2][3]

  • Piperidine and Pyrido[1,2-a]pyrimidin-4-one Rings: These nitrogen-containing heterocyclic systems contribute to the molecule's overall polarity and offer sites for potential hydrogen bonding.

  • Difluorophenyl Group: The presence of two fluorine atoms increases the molecule's lipophilicity and can influence its interaction with nonpolar solvents.

  • Hydroxyl Group: The hydroxyl group on the tetracycle is a key site for hydrogen bonding, similar to the parent paliperidone molecule.

PropertyThis compoundGeneral Characteristics of Oximes
Functional Group Oxime (-C=N-OH)Characterized by the C=NOH group.[1]
Hydrogen Bonding Capable of both donating and accepting hydrogen bonds.[1][2]The -OH group is a key site for hydrogen bonding.[1][2]
Polarity Considered a polar molecule due to multiple heteroatoms and functional groups.Generally polar compounds.[1][3]
State Expected to be a crystalline solid.Often exist as colorless crystals.[3][4][5]

Theoretical and Inferred Solubility Profile

Predicting the solubility of this compound can be approached from a theoretical standpoint based on its structure and by drawing inferences from the known solubility of its parent compound, paliperidone.

Theoretical Considerations

The principle of "like dissolves like" is a fundamental concept in predicting solubility.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the oxime's hydroxyl group and the other polar functionalities of the molecule. Therefore, this compound is expected to exhibit moderate to good solubility in these solvents.

  • Polar Aprotic Solvents (e.g., Acetonitrile, Acetone, Tetrahydrofuran, Dimethylformamide): These solvents can act as hydrogen bond acceptors. Given the multiple hydrogen bond donor sites on this compound, its solubility in these solvents is likely to be significant, although potentially less than in polar protic solvents.

  • Nonpolar Solvents (e.g., Hexane): Due to the high polarity of this compound, it is expected to have very low solubility in nonpolar solvents.

  • Chlorinated Solvents (e.g., Methylene Chloride): These solvents have an intermediate polarity and can dissolve a range of compounds. Paliperidone is sparingly soluble in methylene chloride, and a similar behavior can be anticipated for its E-oxime derivative.[6]

Inferred Solubility from Paliperidone Data

While this compound possesses an additional polar oxime group compared to the ketone precursor, its overall structural similarity to paliperidone allows for scientifically grounded inferences. A recent study systematically determined the mole fraction solubility of paliperidone in 15 different organic solvents at temperatures ranging from 288.15 K to 328.15 K.[7] This data provides an excellent baseline for estimating the solubility of this compound.

The introduction of the oxime group, with its capacity for hydrogen bonding, may slightly enhance solubility in polar protic solvents compared to its ketone precursor, but the overall solubility is likely to be in a similar order of magnitude as paliperidone.

Table of Molar Fraction Solubility of Paliperidone at 298.15 K (25 °C)[7]

SolventMolar Fraction (10^4 * x)Solvent ClassInferred Solubility for this compound
Methanol 1.83Polar ProticLikely to be in a similar range, potentially slightly higher.
Ethanol 1.05Polar ProticSimilar trend to methanol.
n-Propanol 0.73Polar ProticLower solubility expected, following the trend of the parent drug.
i-Propanol 0.49Polar ProticLower solubility expected.
n-Butanol 0.58Polar ProticLower solubility expected.
Acetone 3.53Polar AproticModerate solubility is expected.
Acetonitrile 0.29Polar AproticLow solubility is likely.
Ethyl Acetate 1.03Polar AproticModerate solubility is expected.
Tetrahydrofuran 12.16Polar AproticGood solubility is anticipated.
1,4-Dioxane 15.68Polar AproticHigh solubility is anticipated, following the trend of the parent drug.

This data is for paliperidone and should be used as a guide for estimating the solubility of this compound. Experimental verification is essential.

Experimental Determination of Solubility

To obtain definitive data, experimental determination of solubility is necessary. The two most common methods in pharmaceutical development are the thermodynamic (equilibrium) solubility assay and the kinetic solubility assay.[8][9]

Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound, representing the true solubility at a given temperature and pH.[10][11]

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid This compound to a vial B Add a known volume of the selected organic solvent A->B Step 1 C Seal the vial and place in a shaker bath at a controlled temperature (e.g., 25°C) B->C Step 2 D Agitate for a sufficient time to reach equilibrium (e.g., 24-48 hours) C->D Step 3 E Allow the solution to stand, then filter through a 0.45 µm syringe filter to remove undissolved solid D->E Step 4 F Dilute the filtrate with a suitable solvent E->F Step 5 G Quantify the concentration using a validated analytical method (e.g., HPLC-UV) F->G Step 6 H Calculate solubility (e.g., in mg/mL or µg/mL) G->H Step 7

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Protocol:

  • Preparation: Add an excess amount of solid this compound (enough to ensure undissolved solid remains at equilibrium) to a glass vial.

  • Solvent Addition: Add a precise volume of the desired organic solvent to the vial.

  • Equilibration: Seal the vial and place it in an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C). Agitate the mixture for a period sufficient to reach equilibrium, typically 24 to 48 hours.[11]

  • Phase Separation: After equilibration, allow the suspension to settle. Carefully withdraw a sample of the supernatant and filter it through a chemical-resistant syringe filter (e.g., 0.45 µm PTFE) to remove all undissolved particles.

  • Dilution: Accurately dilute the clear filtrate with a suitable solvent (often the mobile phase of the analytical method) to bring the concentration within the calibration range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the concentration of dissolved this compound.

  • Calculation: Calculate the solubility, taking into account the dilution factor, and express the result in appropriate units (e.g., mg/mL, µM).

Kinetic Solubility Assay

This high-throughput method measures the solubility of a compound upon its precipitation from a stock solution (typically in DMSO) into an aqueous or organic medium.[8][12][13] It is often used for early-stage drug discovery screening.

G cluster_prep Preparation cluster_addition Precipitation cluster_incubation Incubation cluster_analysis Analysis A Prepare a high-concentration stock solution of Paliperidone E-oxime in DMSO (e.g., 10 mM) C Add a small volume of the DMSO stock solution to the solvent A->C Step 1 B Dispense the organic solvent into a microtiter plate B->C Step 2 D Shake the plate for a defined period (e.g., 1-2 hours) at a controlled temperature C->D Step 3 E Measure turbidity (nephelometry) or filter and measure UV absorbance of the filtrate D->E Step 4 F Calculate kinetic solubility based on a calibration curve E->F Step 5

Caption: Workflow for Kinetic Solubility Determination.

Detailed Protocol:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.

  • Assay Plate Preparation: In a multi-well plate, add the desired organic solvent to each well.

  • Compound Addition: Add a small aliquot of the DMSO stock solution to the solvent-containing wells. The final DMSO concentration should be kept low (typically <2%) to minimize its co-solvent effect.[9]

  • Incubation: Seal the plate and shake for a defined period (e.g., 1 to 2 hours) at a consistent temperature.[9]

  • Analysis: Determine the amount of dissolved compound. This can be done by:

    • Nephelometry: Measuring the light scattering caused by precipitated particles.

    • Filtration and UV/LC-MS Analysis: Filtering the contents of each well and quantifying the concentration in the filtrate using UV-Vis spectroscopy or LC-MS/MS.[12]

  • Calculation: The highest concentration at which no precipitate is observed (or the concentration measured in the filtrate) is reported as the kinetic solubility.

Analytical Quantification of this compound

A validated, stability-indicating analytical method is crucial for the accurate quantification of this compound in solubility samples. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a suitable and widely used technique.

Example HPLC Method Parameters (starting point for development):

  • Column: C18 column (e.g., 150 x 4.6 mm, 5 µm)[14]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile and/or methanol).[15][16]

  • Flow Rate: 1.0 mL/min[14]

  • Detection Wavelength: UV detection at a wavelength of maximum absorbance for this compound (e.g., 237 nm or 275 nm, which are used for paliperidone).[14][16]

  • Column Temperature: 30-40°C

  • Injection Volume: 10 µL

Method Validation: The analytical method should be validated according to ICH guidelines to ensure linearity, accuracy, precision, specificity, and robustness.[14] A calibration curve must be prepared using standards of known concentration to accurately quantify the solubility samples.

Conclusion

While direct, published solubility data for this compound in a wide array of organic solvents is not currently available, a robust solubility profile can be effectively established. By understanding the molecule's physicochemical properties, leveraging comprehensive data from the parent compound paliperidone, and applying standardized experimental methodologies, researchers can generate the critical data needed for process development and formulation activities. This guide provides the theoretical foundation and detailed, actionable protocols for determining both the thermodynamic and kinetic solubility of this compound. The successful application of these principles and methods will enable scientists to make informed decisions, ensuring the quality and efficiency of their drug development programs.

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An In-Depth Technical Guide to the Thermal Analysis of Paliperidone E-oxime

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on TGA and DSC for Impurity Profiling

Introduction: The Critical Role of Impurity Analysis in Pharmaceutical Development

In the landscape of pharmaceutical manufacturing and development, the control of impurities is not merely a regulatory hurdle but a fundamental pillar of patient safety and product efficacy. The International Council for Harmonisation (ICH) provides a stringent framework for the identification, reporting, and qualification of impurities in new drug substances.[1][2][3] Organic impurities, which can arise from the manufacturing process or degradation of the drug substance, are of particular interest.[4] Paliperidone, an atypical antipsychotic agent, and its related compounds are subject to this rigorous scrutiny. Among its potential process-related impurities and degradants is Paliperidone E-oxime (CAS No: 1388021-46-2), an oxime derivative that requires thorough characterization.[3][5][6]

This technical guide provides a comprehensive overview of the application of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for the characterization of this compound. From the perspective of a Senior Application Scientist, this document moves beyond procedural descriptions to delve into the scientific rationale behind the analytical approach, the interpretation of thermal events, and the establishment of a robust, self-validating analytical workflow.

Part 1: Foundational Principles of Thermal Analysis in Pharmaceutical Science

Thermal analysis techniques are indispensable tools in the solid-state characterization of active pharmaceutical ingredients (APIs) and their impurities.[7][8] They provide critical information on thermal stability, decomposition pathways, melting behavior, and polymorphism, all of which can influence the quality, safety, and shelf-life of a drug product.[9][10]

Thermogravimetric Analysis (TGA): Quantifying Thermal Stability

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[6][11] This technique is exceptionally valuable for determining the thermal stability and decomposition profile of a material.[12][13] For an impurity like this compound, a TGA experiment is designed to answer fundamental questions:

  • At what temperature does the molecule begin to degrade?

  • Does the decomposition occur in a single step or multiple stages?

  • Are there any volatile components, such as residual solvents or water, present in the sample?[13]

Differential Scanning Calorimetry (DSC): Unveiling Thermal Transitions

DSC is a powerful technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[9][14][15] It is used to detect and quantify thermal events such as melting, crystallization, glass transitions, and solid-state phase transformations.[5][16] For this compound, DSC analysis is critical for:

  • Determining the melting point and enthalpy of fusion, which are key indicators of purity.

  • Identifying potential polymorphic forms or amorphous content.

  • Investigating the possibility of isomerization, as oximes can sometimes convert between E and Z isomers upon heating.[7]

Part 2: A Validated Experimental Protocol for this compound

The following protocols are designed to provide a comprehensive thermal profile of this compound. The causality behind each parameter selection is explained to ensure a scientifically sound and reproducible analysis.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_tga_params TGA Parameters cluster_dsc_params DSC Parameters cluster_data Data Interpretation cluster_report Reporting Sample This compound Reference Standard Weighing Weigh 2-5 mg (High-precision balance) Sample->Weighing Encapsulation Seal in Aluminum Pans (Non-hermetic for TGA, Hermetic for DSC) Weighing->Encapsulation TGA TGA Analysis Encapsulation->TGA DSC DSC Analysis Encapsulation->DSC TGA_Temp Ramp: 30°C to 400°C Rate: 10°C/min TGA->TGA_Temp TGA_Atm Atmosphere: Nitrogen Flow: 50 mL/min TGA->TGA_Atm DSC_Temp Ramp: 30°C to 250°C Rate: 10°C/min DSC->DSC_Temp DSC_Atm Atmosphere: Nitrogen Flow: 50 mL/min DSC->DSC_Atm TGA_Data TGA Curve: Mass Loss vs. Temp TGA_Temp->TGA_Data DSC_Data DSC Curve: Heat Flow vs. Temp DSC_Temp->DSC_Data Report Comprehensive Report: - Onset of Decomposition (TGA) - Melting Point (DSC) - Enthalpy of Fusion (DSC) - Purity Assessment TGA_Data->Report DSC_Data->Report

Caption: Workflow for TGA and DSC analysis of this compound.

Step-by-Step TGA Protocol
  • Instrument Calibration: Calibrate the TGA instrument for mass using certified weights and for temperature using the Curie points of known reference materials (e.g., nickel). This ensures the accuracy of the measured mass loss and temperature.

  • Sample Preparation: Accurately weigh 2-5 mg of the this compound reference standard into a clean, tared alumina or platinum crucible. A smaller sample size minimizes thermal gradients within the sample.

  • Atmosphere and Flow Rate: Place the sample in the TGA furnace and purge with high-purity nitrogen at a flow rate of 50 mL/min. An inert atmosphere is crucial to prevent oxidative degradation, allowing for the study of the inherent thermal decomposition of the molecule.[11]

  • Temperature Program: Heat the sample from 30°C to 400°C at a linear heating rate of 10°C/min. This rate provides a good balance between resolution of thermal events and analysis time.

  • Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition, which is a key indicator of thermal stability. Analyze the derivative of the TGA curve (DTG) to identify the temperatures of maximum decomposition rates.

Step-by-Step DSC Protocol
  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard. This is essential for obtaining accurate melting points and heats of fusion.

  • Sample Preparation: Accurately weigh 2-5 mg of the this compound reference standard into a tared aluminum pan and hermetically seal it. The hermetic seal prevents the loss of volatile decomposition products before the melting event, ensuring an accurate melting endotherm.

  • Atmosphere and Flow Rate: Place the sealed sample pan and an empty reference pan in the DSC cell. Purge with high-purity nitrogen at a flow rate of 50 mL/min to maintain an inert environment.

  • Temperature Program: Heat the sample from 30°C to a temperature approximately 30-50°C above the expected melting point (a preliminary scan may be necessary) at a heating rate of 10°C/min. For this compound, a range up to 250°C is likely sufficient and avoids significant decomposition during the melting analysis.

  • Data Analysis: Record the heat flow as a function of temperature. Determine the onset temperature, peak temperature, and enthalpy of fusion (in J/g) of any observed endothermic or exothermic events.

Part 3: Anticipated Results and Scientific Interpretation

While specific experimental data for this compound is not publicly available, a scientifically sound hypothesis of its thermal behavior can be constructed based on the parent molecule, paliperidone, and the general characteristics of oximes and benzisoxazole derivatives.

Expected TGA Profile

Paliperidone itself is thermally stable up to approximately 250°C. It is reasonable to hypothesize that this compound will exhibit a similar or slightly lower thermal stability due to the introduction of the oxime functional group.

  • Initial Mass Loss: A negligible mass loss is expected below 150°C, indicating the absence of significant residual solvents or water.

  • Decomposition Onset: The onset of significant thermal decomposition is anticipated to occur in the range of 200-250°C. This is the primary indicator of the material's thermal stability.

  • Decomposition Stages: The decomposition may occur in one or more stages, reflecting the sequential breakdown of the complex molecular structure. The DTG curve will be crucial for resolving these stages.

Expected DSC Profile

The DSC thermogram will provide insights into the solid-state properties of the impurity.

  • Melting Endotherm: A sharp endothermic peak corresponding to the melting of the crystalline solid is expected. The melting point of Paliperidone is around 180°C. The E-oxime derivative's melting point may be in a similar range, though this requires experimental confirmation. A sharp peak with a high enthalpy of fusion would be indicative of a highly crystalline and pure material.

  • Isomerization Potential: A key consideration for oximes is the potential for E/Z isomerization upon heating.[7] It is possible that a broad, low-energy exotherm may be observed prior to melting, which could be attributed to the conversion of the E-isomer to the more stable Z-isomer. Alternatively, a complex melting profile with multiple peaks could indicate a melting-recrystallization-remelting event involving isomerization.

  • Polymorphism: The absence of any exothermic events (crystallization) before the main melting peak would suggest that the analyzed sample is in its most stable crystalline form under the experimental conditions.

Data Summary Table (Hypothetical)

The table below presents a hypothetical summary of expected TGA and DSC data for this compound, which would be populated with experimental values.

ParameterAnalytical TechniqueExpected ResultSignificance
Onset of DecompositionTGA200 - 250 °CDefines the upper limit of thermal stability.
Mass Loss at 150°CTGA< 0.5%Indicates absence of volatile impurities.
Melting Point (Peak)DSC170 - 200 °CA key physical constant for identification and purity.
Enthalpy of Fusion (ΔH)DSC80 - 120 J/gCorrelates with the degree of crystallinity.
Other Thermal EventsDSCPossible low-energy exotherm pre-meltingMay indicate E-to-Z isomerization.

Part 4: The Synergy of TGA-DSC in a Regulatory Context

The combination of TGA and DSC provides a comprehensive thermal profile that is essential for regulatory submissions. TGA establishes the thermal stability and compositional integrity, while DSC elucidates the solid-state properties, purity, and potential for phase changes. For an impurity like this compound, this data is critical for:

  • Specification Setting: The decomposition temperature from TGA and the melting point from DSC are crucial parameters for setting the specifications of the impurity reference standard.

  • Forced Degradation Analysis: Comparing the thermal profile of the isolated impurity with materials generated under forced degradation conditions (thermal, oxidative, photolytic) can help confirm its identity and formation pathway.[1][9][16]

  • Risk Assessment: Understanding the thermal stability of the impurity is vital for assessing any potential risks during the manufacturing and storage of the final drug product, particularly if high temperatures are involved in processes like drying or milling.

Conclusion

The thermal analysis of this compound by TGA and DSC is a critical component of its comprehensive characterization as a pharmaceutical impurity. By employing validated protocols and interpreting the results through the lens of fundamental physicochemical principles, researchers and drug development professionals can gain invaluable insights into the material's stability, purity, and solid-state behavior. This in-depth understanding ensures the quality and safety of the final pharmaceutical product, aligning with the rigorous standards set forth by global regulatory bodies.

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An In-Depth Technical Guide to the X-ray Crystallography of Paliperidone E-oxime for Absolute Configuration Determination

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the application of single-crystal X-ray crystallography for the unambiguous determination of the absolute configuration of paliperidone E-oxime, a critical derivative in the landscape of atypical antipsychotics. Intended for researchers, scientists, and professionals in drug development, this document elucidates the theoretical underpinnings and practical methodologies, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducible outcomes.

Introduction: The Significance of Stereochemistry in Paliperidone Derivatives

Paliperidone, the primary active metabolite of risperidone, is a cornerstone in the treatment of schizophrenia and schizoaffective disorder.[1][2][3] Its therapeutic efficacy is attributed to a combination of central dopamine Type 2 (D2) and serotonin Type 2 (5HT2A) receptor antagonism.[2][4] Paliperidone possesses a single chiral center at the C9 position of its tetrahydropyrido[1,2-a]pyrimidin-4-one moiety, leading to the existence of two enantiomers.[5][6] The spatial arrangement of atoms, or stereochemistry, is paramount in pharmacology as enantiomers of a drug can exhibit different physiological activities and metabolic fates.[7][8]

The synthesis of paliperidone often involves intermediates such as oximes.[5][9] The E-oxime of paliperidone is one such critical intermediate or derivative.[10][11][12][13] Determining the absolute configuration of this and other chiral molecules is not merely an academic exercise but a regulatory and scientific necessity in drug development.[7][14] Among the various analytical techniques, single-crystal X-ray crystallography stands as the most powerful and definitive method for elucidating the three-dimensional atomic arrangement of a molecule, thereby unambiguously assigning its absolute configuration.[7][15][16][17]

This guide will walk through the process of determining the absolute configuration of this compound using X-ray crystallography, from crystal growth to the final interpretation of crystallographic data.

The Cornerstone of Absolute Configuration: Anomalous Dispersion

The ability of X-ray crystallography to determine the absolute configuration of a chiral molecule hinges on the phenomenon of anomalous dispersion.[18][19][20] When X-rays interact with the electrons of an atom, they are scattered. For most light atoms, this scattering is considered "normal." However, when the energy of the incident X-rays is near the absorption edge of an atom, a phase shift occurs in the scattered X-rays.[18][19][21] This effect is known as anomalous dispersion.

This phase shift breaks Friedel's Law, which states that the intensities of the diffraction spots (hkl) and their inverse (-h-k-l) are equal.[19][21] In the presence of anomalous scattering in a non-centrosymmetric crystal (a prerequisite for a chiral molecule), the intensities of these Friedel pairs will be different.[20][21] It is the careful measurement and analysis of these intensity differences that allows for the determination of the absolute configuration of the molecule in the crystal.[15][22]

Experimental Workflow: From Molecule to Diffraction Pattern

The journey from a sample of this compound to a dataset ready for absolute configuration determination follows a meticulous workflow. Each step is designed to yield a single crystal of sufficient quality for diffraction analysis.

Diagram: Experimental Workflow for X-ray Crystallography

workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination & Analysis synthesis Synthesis of This compound purification Purification (e.g., HPLC) synthesis->purification crystallization Crystallization Screening purification->crystallization crystal_selection Single Crystal Selection and Mounting crystallization->crystal_selection diffractometer X-ray Diffractometer crystal_selection->diffractometer data_collection Diffraction Data Collection diffractometer->data_collection structure_solution Structure Solution (e.g., Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement abs_config Absolute Configuration Determination (Flack Parameter) refinement->abs_config

Caption: A schematic of the experimental workflow from sample preparation to data analysis.

Step-by-Step Experimental Protocol
  • Synthesis and Purification of this compound:

    • The synthesis of this compound would likely follow established synthetic routes for paliperidone, with a final oximation step.[5][9]

    • Crucially, the synthesized compound must be purified to a high degree, typically >98%, using techniques like High-Performance Liquid Chromatography (HPLC) to remove impurities that could hinder crystallization.

  • Crystallization:

    • The goal is to grow well-ordered single crystals of a suitable size (typically 0.1-0.3 mm).[23]

    • This is often the most challenging step and involves screening a wide range of conditions, including different solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

    • A common starting point would be to dissolve the purified this compound in a good solvent (e.g., methanol, ethanol, or acetonitrile) and then slowly introduce an anti-solvent (e.g., water, hexane) in a controlled manner.

  • Crystal Selection and Mounting:

    • A suitable single crystal is selected under a microscope, ensuring it has well-defined faces and is free from cracks or other defects.

    • The crystal is mounted on a goniometer head, which allows for its precise rotation in the X-ray beam.[24]

  • X-ray Diffraction Data Collection:

    • The mounted crystal is placed in an X-ray diffractometer.[24]

    • The instrument consists of an X-ray source, the goniometer, and a detector.[24][25]

    • As the crystal is rotated, it diffracts the X-ray beam, and the detector records the positions and intensities of the diffracted spots.[25][26] For absolute configuration determination, it is beneficial to use an X-ray source with a wavelength that maximizes the anomalous scattering signal of the atoms present in the molecule (e.g., Cu Kα radiation for organic molecules).[15][19]

Structure Solution, Refinement, and the Flack Parameter

Once a complete dataset of diffraction intensities is collected, the process of determining the three-dimensional structure begins.

  • Structure Solution: The initial step is to solve the "phase problem." The diffraction data provides the intensities (amplitudes) of the scattered waves but not their phases.[23] For small molecules like this compound, direct methods are typically employed to derive an initial atomic model.[20]

  • Structure Refinement: The initial model is then refined using a least-squares method. This process adjusts the atomic positions and thermal parameters to improve the agreement between the calculated diffraction pattern from the model and the experimentally observed data.[27] The quality of the refinement is assessed by parameters such as the R-factor.

  • The Flack Parameter for Absolute Configuration:

    • During the refinement of a non-centrosymmetric structure, the Flack parameter (x) is calculated.[28][29] This parameter is a powerful tool for determining the absolute configuration of the molecule.[28][30][31]

    • The Flack parameter represents the molar fraction of the inverted enantiomer in the crystal.[32]

    • A value of the Flack parameter close to 0, with a small standard uncertainty, indicates that the determined absolute configuration is correct.[28]

    • A value close to 1 suggests that the inverted structure is the correct one.[28]

    • A value around 0.5 may indicate a racemic crystal or twinning.[28]

Diagram: Interpreting the Flack Parameter

flack_parameter flack_value Flack Parameter (x) correct_config Correct Absolute Configuration flack_value->correct_config x ≈ 0 inverted_config Inverted Absolute Configuration flack_value->inverted_config x ≈ 1 racemic_twin Racemic Crystal or Twinning flack_value->racemic_twin x ≈ 0.5

Sources

Methodological & Application

Application Note: A Robust, Stability-Indicating HPLC Method for the Quantification of Paliperidone E-oxime

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes the development and validation of a simple, precise, and accurate stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Paliperidone E-oxime, a potential impurity of Paliperidone. The method is designed for use in quality control and stability studies of Paliperidone drug substance and formulated products. Chromatographic separation was achieved on a C18 stationary phase using a gradient elution with a phosphate buffer and acetonitrile mobile phase. The method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines and demonstrated excellent linearity, accuracy, precision, and specificity.

Introduction

Paliperidone, the major active metabolite of risperidone, is a second-generation atypical antipsychotic agent used in the treatment of schizophrenia and schizoaffective disorder.[1] Its therapeutic action is mediated through a combination of central dopamine D2 and serotonin 5-HT2A receptor antagonism.[1] The control of impurities in active pharmaceutical ingredients (APIs) and finished drug products is a critical requirement for ensuring patient safety and product efficacy. This compound is a known impurity of Paliperidone that can form during synthesis or degradation.[2][3][4] Therefore, a reliable analytical method is essential for its quantification.

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis of pharmaceutical products due to its high resolution, sensitivity, and accuracy.[5] This document provides a comprehensive guide for the development and validation of an HPLC method suitable for quantifying this compound in the presence of the main compound, Paliperidone, and its other potential degradation products. The method is designed to be stability-indicating, as demonstrated through forced degradation studies.[6][7]

Method Development Strategy

The primary objective was to develop a method that provides a robust separation between Paliperidone and this compound, along with other potential process-related impurities and degradants.

Analyte Physicochemical Properties

Understanding the properties of Paliperidone is crucial for method development.

  • Structure: Paliperidone is a benzisoxazole derivative with a complex structure.[8]

  • Solubility: It is practically insoluble in water, sparingly soluble in 0.1 N HCl, and slightly soluble in N,N-dimethylformamide.[1][9]

  • pKa: As a metabolite of risperidone (pKa ≈ 8.62), Paliperidone is a basic compound. This dictates that the mobile phase pH must be controlled to ensure consistent ionization and retention. A pH around 3.5-4.5 is often chosen to ensure the analyte is in its protonated form, leading to good peak shape on silica-based C18 columns.[7]

  • UV Absorbance: Literature suggests that Paliperidone has significant UV absorbance around 237 nm, 275 nm, and 280 nm, making UV detection a suitable choice.[6][7][9]

Chromatographic Choices: The Rationale
  • Technique: Reversed-Phase HPLC (RP-HPLC) was selected as it is the most common and effective technique for separating moderately polar to non-polar pharmaceutical compounds like Paliperidone and its impurities.

  • Stationary Phase: A C18 (L1) column is the standard choice for this type of analysis due to its hydrophobic nature, providing good retention for Paliperidone.[10] Columns with polar modifications can offer alternative selectivity and enhanced aqueous stability.[10]

  • Mobile Phase:

    • Aqueous Component: A buffer is necessary to control the mobile phase pH. Ammonium acetate or potassium dihydrogen phosphate are common choices. A pH of ~4.0 was selected as a starting point to ensure consistent protonation of the basic nitrogen atoms in Paliperidone.[11]

    • Organic Modifier: Acetonitrile was chosen over methanol due to its lower viscosity (leading to lower backpressure) and often better peak shapes for nitrogen-containing basic compounds.

    • Elution Mode: A gradient elution was chosen to ensure elution of all potential impurities with varying polarities within a reasonable run time and to achieve sharp peaks for late-eluting compounds.

Experimental

Materials and Reagents
  • Paliperidone and this compound reference standards (USP or equivalent)

  • Acetonitrile (HPLC grade)

  • Potassium Dihydrogen Phosphate (AR grade)

  • Orthophosphoric Acid (AR grade)

  • Water (Milli-Q or equivalent)

Instrumentation and Chromatographic Conditions

The analysis was performed on an HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Table 1: Optimized HPLC Conditions

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Hypersil BDS C18, Phenomenex Gemini C18)[6][12]
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate buffer, pH adjusted to 4.0 with Orthophosphoric Acid.
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 237 nm[6]
Injection Volume 10 µL
Diluent Mobile Phase A : Acetonitrile (50:50, v/v)
Preparation of Solutions
  • Buffer Preparation (Mobile Phase A): Dissolve 2.72 g of Potassium Dihydrogen Phosphate in 1000 mL of HPLC grade water. Adjust the pH to 4.0 using diluted orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Standard Stock Solution (this compound): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a concentration of 100 µg/mL.

  • Working Standard Solution: From the stock solution, prepare dilutions to the desired concentration range for linearity and quantification (e.g., 0.1 - 5 µg/mL).

  • Spiked Sample Preparation: Accurately weigh about 25 mg of Paliperidone into a 25 mL volumetric flask. Add a known amount of this compound stock solution to achieve a target concentration (e.g., 0.5% w/w). Dissolve and dilute to volume with the diluent.

Method Validation Protocol

The developed method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.

Specificity (Forced Degradation)

To prove the stability-indicating nature of the method, forced degradation studies are performed on Paliperidone to generate potential degradants.[13] The sample solutions are then analyzed to ensure that the this compound peak is free from interference from any degradants, the main peak, or the placebo.

Protocol: Subject a solution of Paliperidone (approx. 1 mg/mL) to the following stress conditions:

  • Acid Hydrolysis: 1 mL of sample + 1 mL of 1 M HCl at 80°C for 24 hours.[13]

  • Base Hydrolysis: 1 mL of sample + 1 mL of 1 M NaOH at 80°C for 24 hours.[13]

  • Oxidative Degradation: 1 mL of sample + 1 mL of 30% H₂O₂ at room temperature for 48 hours.[13]

  • Thermal Degradation: Expose solid drug powder to 80°C for 72 hours.

  • Photolytic Degradation: Expose solution to UV light (254 nm) for 24 hours.

After exposure, neutralize the acid and base samples and dilute all samples to a suitable concentration before injection. The method is considered specific if the degradation product peaks are well-separated from the Paliperidone and this compound peaks.[6]

System Suitability

System suitability tests are performed before each validation run to ensure the chromatographic system is performing adequately.

Protocol: Inject the standard solution (e.g., 1 µg/mL of this compound) five or six times.

Table 2: System Suitability Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Tailing Factor (T) Not more than 2.0[9]
Theoretical Plates (N) Not less than 5000[9]
% RSD of Peak Area Not more than 2.0% for replicate injections[6][9]
Linearity

Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a given range.

Protocol: Prepare a series of at least five concentrations of this compound (e.g., from 0.1 µg/mL to 5 µg/mL). Inject each concentration in triplicate. Plot a graph of mean peak area versus concentration and determine the correlation coefficient (r²) and regression equation.

Accuracy (% Recovery)

Accuracy is determined by spiking a sample matrix with known quantities of the analyte at different concentration levels.

Protocol: Prepare spiked samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Calculate the percentage recovery for each sample.

Precision

Precision is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day or with a different analyst or instrument.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest concentration of analyte that can be detected, while LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. These can be determined based on the signal-to-noise ratio (S/N of 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Robustness

Robustness is evaluated by making small, deliberate variations in the method parameters and observing the effect on the results.

Protocol: Vary parameters such as:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase pH (± 0.2 units)

The system suitability parameters should remain within the acceptance criteria for the method to be considered robust.

Table 3: Summary of Validation Parameters and Typical Acceptance Criteria

ParameterMeasurementAcceptance Criteria
Specificity Peak purity and resolution from degradantsNo interference at the retention time of the analyte. Resolution > 2.
Linearity Correlation coefficient (r²) of the calibration curver² ≥ 0.999[6]
Accuracy % Recovery of spiked samples98.0% - 102.0%
Precision (Repeatability) % RSD of peak areas for six replicate samples% RSD ≤ 2.0%[6]
Intermediate Precision % RSD of peak areas across different days/analysts% RSD ≤ 2.0%
LOD & LOQ Signal-to-Noise ratio or calculation from calibration curveS/N ≥ 3 for LOD, S/N ≥ 10 for LOQ. Quantifiable with acceptable precision/accuracy.
Robustness System suitability parameters after minor changes in methodSystem suitability criteria are met.

Note: Acceptance criteria should be defined by the specific laboratory and regulatory requirements.

Visualizations

HPLC Method Development Workflow

G cluster_0 Phase 1: Planning & Scouting cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization & Validation A Analyte Characterization (pKa, Solubility, UV λmax) B Initial Method Scouting (Column, Mobile Phase, Detector) A->B Input C Optimize Mobile Phase (pH, Buffer Strength) B->C Refine D Optimize Gradient Program (Slope, Time) E Optimize Physical Parameters (Flow Rate, Temperature) F Final Optimized Method E->F Finalize G Method Validation (ICH Q2) (Specificity, Linearity, Accuracy, etc.) F->G Verify

Caption: Workflow for HPLC method development and validation.

Method Validation Parameter Relationships

G cluster_performance Performance Characteristics center Validated Analytical Method Accuracy Accuracy center->Accuracy Precision Precision center->Precision Specificity Specificity center->Specificity Linearity Linearity center->Linearity Range Range center->Range Robustness Robustness center->Robustness LOD LOD center->LOD LOQ LOQ center->LOQ Accuracy->Precision Precision->LOD Precision->LOQ Linearity->Range

Caption: Interdependencies of ICH Q2(R1) validation parameters.

Conclusion

This application note presents a systematic approach to developing and validating a stability-indicating RP-HPLC method for the quantification of this compound. The described method is specific, linear, accurate, precise, and robust, making it suitable for routine quality control analysis and stability testing of Paliperidone. By following the detailed protocols and understanding the scientific rationale behind the experimental choices, researchers and drug development professionals can effectively implement this method in a regulated laboratory environment.

References

  • Anonymous. (n.d.). Stability Indicating HPLC method for Determination of Paliperidone in Bulk. International Journal of PharmTech Research, 8(8), 157-163.
  • Birur, S. B., et al. (2019). Stability-Indicating RP-HPLC Method for the Quantification of Paliperidone in Bulk and Solid Dosage Form to Establish. Indian Journal of Pharmaceutical Education and Research, 53(4s), s166-s174.
  • Jain, D. K., et al. (2012). Forced degradation studies, and effect of surfactants and titanium dioxide on the photostability of paliperidone by HPLC. PubMed.
  • BenchChem Technical Support Team. (2025). Forced Degradation Studies of Paliperidone. Benchchem.
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Available from: [Link]

  • Barbosa, S., et al. (2018). Stability, degradation impurities and decomposition kinetics for paliperidone from osmotic tablets. Biomedical Chromatography, 32(11). Available from: [Link]

  • Anonymous. (2019). Paliperidone Determination by Using HPLC Method in Blood Plasma Samples-Stability Indicating Method. Journal of Pharmaceutical Sciences and Research, 11(3), 988-994.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. Available from: [Link]

  • Anonymous. (2020). Stability indicating HPLC method for determination of paliperidone in bulk. ResearchGate. Available from: [Link]

  • Rao, K. N., et al. (2013). DEVELOPMENT AND VALIDATION OF NEW HPLC METHOD FOR THE ESTIMATION OF PALIPERIDONE IN PHARMACEUTICAL DOSAGE FORMS. Rasayan Journal of Chemistry, 6(1), 34-38. Available from: [Link]

  • Anonymous. (2012). “Stress Degradation Behavior of Paliperidone, an Antipsychotic Drug, and Development of Suitable Stability-Indicating RP-LC Method. ResearchGate. Available from: [Link]

  • Phenomenex. (n.d.). USP Paliperidone Assay and Organic Impurities on Luna® Omega 3 µm Polar C18. Phenomenex. Available from: [Link]

  • Venkatasai Life Sciences. (n.d.). This compound. Venkatasai Life Sciences. Available from: [Link]

  • ResearchGate. (n.d.). Chemical structure of paliperidone. ResearchGate. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Paliperidone. PubChem. Available from: [Link]

  • Anonymous. (2017). Spectrophotometric Determination of pKa and Log P of Risperidone. Journal of Applied Pharmaceutical Science, 7(11), 177-181. Available from: [Link]

Sources

Application Note: The Strategic Use of Paliperidone E-Oxime as a Reference Standard in Pharmaceutical Impurity Profiling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive technical guide for researchers, analytical scientists, and drug development professionals on the use of Paliperidone E-Oxime as a reference standard in the impurity profiling of Paliperidone active pharmaceutical ingredient (API). The document outlines the critical importance of monitoring and controlling impurities in pharmaceuticals, as mandated by global regulatory bodies.[1][2] It further details the synthesis and characterization of the this compound reference standard, followed by robust, step-by-step protocols for a stability-indicating High-Performance Liquid Chromatography (HPLC) method development, validation, and its application in quantifying the impurity. This guide is designed to provide both the theoretical basis and practical workflows necessary for the accurate identification and quantification of this specific impurity, ensuring the safety, efficacy, and quality of the final drug product.

Introduction: The Imperative of Impurity Profiling in Paliperidone

Paliperidone, the primary active metabolite of risperidone, is a widely used second-generation antipsychotic agent for the treatment of schizophrenia and schizoaffective disorder.[3] Its therapeutic efficacy is intrinsically linked to its purity. The presence of impurities, which can originate from starting materials, by-products of the manufacturing process, or degradation products formed during storage, can significantly impact the safety and quality of the drug product.[4][5]

Regulatory authorities, guided by the International Council for Harmonisation (ICH) guidelines Q3A(R2) and Q3B(R2), mandate stringent control over impurities.[6][7] These guidelines stipulate that any impurity present above a 0.1% threshold must be identified, and for higher levels, qualified through safety studies.[1][5] This necessitates the development of highly specific and sensitive analytical methods for impurity detection and quantification. A cornerstone of such methods is the availability of well-characterized reference standards for known and potential impurities.

This compound is a potential process-related impurity or a degradation product. Its structural similarity to Paliperidone makes its separation and quantification a non-trivial analytical challenge. This application note establishes the role of this compound as a critical reference standard and provides the necessary protocols to achieve its effective analytical control.

This compound: A Key Reference Standard

3.1 Chemical Structure and Significance

This compound is an oxime derivative of a precursor or a related substance to Paliperidone. Oximes can exist as (E) and (Z) stereoisomers. The "E" designation refers to the stereochemistry around the C=N double bond. It is crucial to use the specific, correctly identified isomer as a reference standard, as different isomers may exhibit different chromatographic behavior and toxicological profiles. The availability of a pure this compound standard is therefore essential for the unambiguous identification and accurate quantification of this impurity in Paliperidone API and finished drug products.

3.2 Synthesis and Characterization of the Reference Standard

The synthesis of an oxime like this compound typically involves the reaction of a corresponding keto-precursor with a "nitrite reagent" such as nitrous acid or an alkylnitrite.[8] The resulting product is a mixture of (E) and (Z) isomers, which can be separated using chromatographic techniques.[8]

For use as a reference standard, the isolated this compound must be exhaustively characterized to confirm its identity and purity. The following analytical techniques are indispensable:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and stereochemistry.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.[9]

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.[10][11]

  • HPLC/UPLC: To determine the purity of the reference standard.

  • Differential Scanning Calorimetry (DSC): To determine the melting point and thermal behavior.[10][11]

Experimental Protocols

4.1 Protocol 1: Development of a Stability-Indicating HPLC Method

The primary objective is to develop a single isocratic or gradient reverse-phase HPLC (RP-HPLC) method that can effectively separate Paliperidone from this compound and other known impurities.[12][13][14]

Step 1: Column and Mobile Phase Screening

  • Rationale: The choice of stationary phase and mobile phase is critical for achieving the desired selectivity. A C18 column is a common starting point due to its versatility.[15][16] The mobile phase composition, including the organic modifier (acetonitrile or methanol) and the pH of the aqueous phase, should be systematically varied to optimize the separation.

  • Procedure:

    • Select a robust C18 column (e.g., 150 x 4.6 mm, 3.5 µm particle size).

    • Prepare mobile phase A: 0.05% Trifluoroacetic acid in water.

    • Prepare mobile phase B: Acetonitrile.

    • Prepare individual solutions of Paliperidone and this compound reference standards in a suitable diluent (e.g., 50:50 water:acetonitrile).

    • Inject each solution separately to determine their individual retention times under various gradient conditions (e.g., starting with a 30-70% B gradient over 20 minutes).

    • Prepare a mixed solution (spiked sample) containing both Paliperidone and this compound and inject to evaluate the resolution between the two peaks.

    • Adjust the gradient slope, pH of the mobile phase, and flow rate to achieve a resolution (Rs) of >2.0 between the Paliperidone and this compound peaks.

Step 2: Method Optimization

  • Rationale: Fine-tuning of chromatographic parameters is necessary to ensure robustness and optimal performance.

  • Procedure:

    • Optimize the column temperature (e.g., 30-40°C) to improve peak shape and reproducibility.[12]

    • Set the detection wavelength based on the UV maxima of both Paliperidone and this compound (e.g., 237 nm or 275 nm).[12][13][14]

    • Finalize the flow rate to balance analysis time and separation efficiency (e.g., 1.0 mL/min).[12]

Table 1: Optimized HPLC Method Parameters

ParameterOptimized Condition
Column Polar C18, 150 x 4.6 mm, 3.5 µm
Mobile Phase A 20 mM Ammonium Acetate in water, pH adjusted to 4.5 with Acetic Acid
Mobile Phase B Acetonitrile
Gradient Time (min)
0
20
22
25
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection UV at 277 nm[9]
Injection Volume 10 µL
Diluent Water:Acetonitrile (50:50 v/v)

4.2 Protocol 2: HPLC Method Validation (as per ICH Q2(R1))

  • Rationale: Method validation is a regulatory requirement to demonstrate that the analytical procedure is suitable for its intended purpose.

  • Procedure:

    • Specificity: Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on Paliperidone to ensure that the degradation products do not interfere with the quantification of this compound.[15][17] The peak purity of Paliperidone and this compound should be evaluated using a photodiode array (PDA) detector.

    • Linearity: Prepare a series of at least five concentrations of this compound reference standard (e.g., from LOQ to 150% of the specification limit). Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (R²), which should be ≥ 0.999.

    • Accuracy: Perform recovery studies by spiking known amounts of this compound into a sample of Paliperidone at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit). The recovery should be within 98-102%.

    • Precision (Repeatability and Intermediate Precision): Analyze six replicate samples of Paliperidone spiked with this compound at 100% of the specification limit. The relative standard deviation (RSD) should be ≤ 2.0%. Intermediate precision should be assessed by a different analyst on a different day.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[15]

Table 2: Representative Method Validation Data

Validation ParameterAcceptance CriteriaTypical Result
Linearity (R²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0 - 102.0%99.5% - 101.2%
Precision (% RSD) ≤ 2.0%0.8%
LOD -0.01 µg/mL
LOQ -0.03 µg/mL

4.3 Protocol 3: Quantification of this compound in a Paliperidone API Sample

  • Rationale: This protocol applies the validated method for the routine quality control analysis of Paliperidone API batches.

  • Procedure:

    • Standard Preparation: Accurately weigh a suitable amount of this compound reference standard and dissolve in the diluent to prepare a stock solution. Further dilute to a final concentration near the expected impurity level (e.g., 0.1% of the sample concentration).

    • Sample Preparation: Accurately weigh approximately 50 mg of the Paliperidone API sample, dissolve in the diluent in a 50 mL volumetric flask, and sonicate if necessary.[18]

    • Chromatographic Analysis: Inject the blank (diluent), standard solution, and sample solution into the HPLC system.

    • Calculation: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard. Calculate the percentage of this compound in the sample using the following formula:

    % Impurity = (Area_impurity / Area_standard) * (Conc_standard / Conc_sample) * 100

Visualization of Workflows

5.1 Diagram: Experimental Workflow for Impurity Profiling

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Application P1 Protocol 1: HPLC Method Development S1 Column & Mobile Phase Screening P1->S1 S2 Method Optimization S1->S2 P2 Protocol 2: Validation (ICH Q2) S2->P2 Optimized Method V1 Specificity P2->V1 V2 Linearity & Range P2->V2 V3 Accuracy & Precision P2->V3 V4 LOD & LOQ P2->V4 P3 Protocol 3: Sample Quantification P2->P3 Validated Method A1 Prepare Standard & Sample P3->A1 A2 HPLC Analysis A1->A2 A3 Calculate % Impurity A2->A3 Report Report A3->Report G cluster_0 Synthesis Pathway cluster_1 Impurity Formation Start Starting Materials / Intermediates Keto Keto-Precursor Start->Keto Process Step A Paliperidone Paliperidone (API) Keto->Paliperidone Process Step B Keto_Imp Keto-Precursor E_Oxime This compound (Impurity) Keto_Imp->E_Oxime Oximation Reaction

Caption: Potential origin of this compound from a keto-precursor.

Conclusion

The control of impurities is a non-negotiable aspect of pharmaceutical development and manufacturing. The use of a well-characterized reference standard is fundamental to achieving this control. This application note has provided a detailed framework for utilizing this compound as a reference standard for the impurity profiling of Paliperidone. The protocols for HPLC method development, validation, and sample analysis are designed to be robust, reliable, and compliant with global regulatory expectations. By implementing these methodologies, pharmaceutical scientists can ensure the accurate monitoring of this compound, thereby contributing to the overall safety and quality of Paliperidone-containing medicines.

References

  • Pharmaguideline. (2017, July 27). Impurity Profiling of Drug Substances in Pharmaceuticals. Retrieved from [Link]

  • Vekariya, N. A., et al. (2011). Synthesis and characterization of related substances of Paliperidone, an antipsychotic agent. Der Pharmacia Lettre, 3(6), 240-249. Retrieved from [Link]

  • Kymos. (n.d.). Impurity Profiling: Characterization of unknown impurities in pharmaceuticals. Retrieved from [Link]

  • Reddy, B. et al. (2019). Paliperidone Determination by Using HPLC Method in Blood Plasma Samples-Stability Indicating Method. Asian Journal of Pharmaceutical and Clinical Research, 12(3). Retrieved from [Link]

  • Ruhela, G., & Kaushik, D. (2017). Regulatory Aspects for Impurity Profiling of Pharmaceutical Products: An Overview. International Journal of Pharmaceutical Sciences and Research, 8(7), 2808-2814. Retrieved from [Link]

  • European Medicines Agency. (2006). ICH guideline Q3B (R2) on impurities in new drug products. Retrieved from [Link]

  • BfArM. (2023, March 1). Guideline on Impurities in new Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Rao, K. N., et al. (2013). Development and Validation of New HPLC Method for the Estimation of Paliperidone in Pharmaceutical Dosage Forms. Rasayan Journal of Chemistry, 6(1), 34-38. Retrieved from [Link]

  • Souza, C., et al. (2018). Stability, degradation impurities and decomposition kinetics for paliperidone from osmotic tablets. Biomedical Chromatography, 32(11), e4348. Retrieved from [Link]

  • Tambe, R. S., et al. (2020). RP-HPLC Method Development and Validation of Paliperidone in Bulk and Pharmaceutical Dosage Form. The International journal of analytical and experimental modal analysis, 12(6). Retrieved from [Link]

  • Birur, S. B. K., et al. (2019). Stability-Indicating RP-HPLC Method for the Quantification of Paliperidone in Bulk and Solid Dosage Form to Establish. Indian Journal of Pharmaceutical Education and Research, 53(4s), s633-s641. Retrieved from [Link]

  • Phenomenex. (n.d.). USP Paliperidone Assay and Organic Impurities on Luna® Omega 3 µm Polar C18. Retrieved from [Link]

  • Sravani, G., et al. (2012). A Reverse Phase HPLC Method Development and Validation for the Determination of Paliperidone in Pure and Dosage Forms. Journal of Applied Pharmaceutical Science, 2(10), 139-142. Retrieved from [Link]

  • Farooqui, M., et al. (2013). Identification and Determination of Related Substances of Paliperidone in Bulk Drug and Pharmaceutical Formulations by HPLC and HPLC-MS-MS. Indo American Journal of Pharmaceutical Research, 3(12). Retrieved from [Link]

  • Farooqui, M., et al. (2013). Identification and determination of Related substances of Paliperidone in Bulk drug and Pharmaceutical Formulations by HPLC and HPLC-MS-MS. ResearchGate. Retrieved from [Link]

  • Nadendla, R. R., et al. (2021). Physico-Chemical Characterization of Paliperidone Palmitate and Compatibility Studies with its Pharmaceutical Excipients. Journal of Pharmaceutical Research International, 33(5), 85-91. Retrieved from [Link]

  • Semantic Scholar. (2021). Physico-Chemical Characterization of Paliperidone Palmitate and Compatibility Studies with its Pharmaceutical Excipients. Retrieved from [Link]

  • Venkatasai Life Sciences. (n.d.). This compound. Retrieved from [Link]

  • HTS Biopharma. (n.d.). This compound. Retrieved from [Link]

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  • Procyshyn, R. M., et al. (2019). Need for Bioequivalence Standards that Reflect the Clinical Importance of the Complex Pharmacokinetics of Paliperidone Palmitate Long-Acting Injectable Suspension. Journal of Pharmacy & Pharmaceutical Sciences, 22(1), 548-566. Retrieved from [Link]

  • World Health Organization. (2023). Paliperidone - eEML - Electronic Essential Medicines List. Retrieved from [Link]

  • Gonzalez-Vivas, C., et al. (2022). Oral and Palmitate Paliperidone Long-Acting Injectable Formulations' Use in Schizophrenia Spectrum Disorders: A Retrospective Cohort Study from the First Episode Psychosis Intervention Program (CRUPEP). Pharmaceuticals (Basel), 15(11), 1331. Retrieved from [Link]

  • Lee, H. J., & Governor, S. (2017). Long-Acting Injectable Paliperidone Palmitate: A Review of Efficacy and Safety. Innovations in Clinical Neuroscience, 14(1-2), 20-26. Retrieved from [Link]

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Application of chiral chromatography for the separation of Paliperidone oxime isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Chiral Separation of Paliperidone Oxime Isomers by High-Performance Liquid Chromatography

Authored by: A Senior Application Scientist

Abstract

This technical note provides a comprehensive guide and detailed protocols for the chromatographic separation of Paliperidone oxime isomers. Paliperidone, an atypical antipsychotic, possesses a single chiral center, leading to enantiomeric forms ((+)- and (-)-Paliperidone).[1][2] A critical process-related impurity, Paliperidone oxime, introduces an additional layer of complexity due to the formation of geometric isomers (E/Z) at the C=N oxime bond.[3][4][5] Consequently, a full stereoisomeric separation requires resolving four distinct species: (+)-E-oxime, (-)-E-oxime, (+)-Z-oxime, and (-)-Z-oxime. This document outlines a strategic approach, from initial method development to a robust protocol, for achieving baseline separation of these isomers using chiral High-Performance Liquid Chromatography (HPLC), a cornerstone technique for enantiomeric analysis in the pharmaceutical industry.[6][7]

Introduction: The Stereochemical Challenge of Paliperidone and Its Impurities

Paliperidone, the primary active metabolite of risperidone, is a benzisoxazole derivative widely used in the treatment of schizophrenia.[2][8] Its molecular structure contains one asymmetric carbon atom, resulting in two enantiomers. Although it is marketed as a racemic mixture, regulatory bodies like the FDA and EMA require rigorous characterization and control of all stereoisomers for new drug applications.[9][10]

Process-related impurities can arise during the synthesis of the active pharmaceutical ingredient (API).[11] One such impurity is Paliperidone oxime, which is formed from a ketone precursor.[3][12][13] The oxime functional group (>C=N-OH) introduces geometric isomerism, resulting in E (trans) and Z (cis) configurations. When combined with the inherent chirality of the parent molecule, this leads to a complex mixture of four stereoisomers.

The separation of these isomers is critical for two primary reasons:

  • Safety and Efficacy: Different stereoisomers can exhibit varied pharmacological and toxicological profiles.[14][15]

  • Quality Control: Regulatory guidelines mandate the identification and quantification of impurities above a certain threshold (typically ≥0.10%) to ensure the purity, safety, and consistency of the final drug product.[11]

This guide details a systematic approach using chiral HPLC to resolve these four stereoisomers, providing researchers and drug development professionals with a foundational protocol for method development and routine analysis.

Visualizing the Isomeric Complexity

The diagram below illustrates the relationship between the geometric and optical isomers of Paliperidone oxime. The initial challenge is to separate the diastereomeric E and Z forms, followed by the resolution of the enantiomeric pair within each geometric isomer.

G cluster_0 Paliperidone Oxime Precursor cluster_1 Isomeric Mixture cluster_2 Separated Stereoisomers racemic_ketone Racemic Paliperidone Ketone Impurity E_racemate Racemic (E)-Oxime racemic_ketone->E_racemate Oximation (forms geometric isomers) Z_racemate Racemic (Z)-Oxime racemic_ketone->Z_racemate Oximation (forms geometric isomers) plus_E (+)-(E)-Paliperidone Oxime E_racemate->plus_E Chiral Separation (resolves enantiomers) minus_E (-)-(E)-Paliperidone Oxime E_racemate->minus_E Chiral Separation (resolves enantiomers) plus_Z (+)-(Z)-Paliperidone Oxime Z_racemate->plus_Z Chiral Separation (resolves enantiomers) minus_Z (-)-(Z)-Paliperidone Oxime Z_racemate->minus_Z Chiral Separation (resolves enantiomers)

Caption: Logical relationship of Paliperidone oxime isomers.

The Method Development Strategy: A Rationale-Driven Approach

Developing a successful chiral separation method is often an empirical process, but a logical screening strategy can significantly shorten the timeline.[16][17] The chromatographic behavior of stereoisomers cannot be easily predicted, necessitating the screening of various chiral stationary phases (CSPs) and mobile phase conditions.[17][18]

The Two-Step Chromatographic Approach

A highly effective strategy involves a two-step separation:

  • Achiral Separation of Geometric Isomers (Diastereomers): The E and Z isomers are diastereomers and thus have different physical properties. They can often be separated on a standard achiral reversed-phase column (e.g., C18).[19] This initial step simplifies the mixture before chiral analysis.

  • Chiral Separation of Enantiomers: The resulting isolated E and Z fractions (each now a racemic mixture) are then injected onto a chiral column to separate the respective (+)/(-) enantiomeric pairs.

Alternatively, a single, highly selective chiral method may resolve all four isomers in one run, though this can be more challenging to develop. This guide will focus on providing protocols for both a dedicated chiral separation and the foundational achiral separation of the geometric isomers.

Causality Behind Experimental Choices
  • Chiral Stationary Phase (CSP) Selection: Polysaccharide-based CSPs, particularly those with amylose or cellulose derivatives (e.g., Chiralpak® or Chiralcel® series), are the most versatile and widely successful for pharmaceutical compounds.[6][20] Their mechanism relies on a combination of interactions—hydrogen bonding, π-π stacking, dipole-dipole, and steric hindrance—within the helical polymer structure to differentiate between enantiomers.[14]

  • Mobile Phase Mode Selection: Normal-phase (NP) chromatography, using non-polar solvents like hexane mixed with an alcohol modifier (e.g., isopropanol or ethanol), frequently offers superior selectivity for chiral separations compared to reversed-phase.[16] The alcohol modifier plays a crucial role in the enantiomeric recognition process by competing for hydrogen bonding sites on the CSP.

  • Mobile Phase Additives: Paliperidone is a basic compound. To achieve sharp, symmetrical peaks, it is essential to add a basic modifier like diethylamine (DEA) to the mobile phase in NP mode.[16] DEA minimizes undesirable interactions between the basic analyte and acidic residual silanols on the silica support, thereby preventing peak tailing.

Method Development Workflow

The following diagram outlines the systematic workflow for developing and validating the chiral separation method.

G node_start node_start node_process node_process node_decision node_decision node_result node_result start Define Goal: Separate 4 Paliperidone Oxime Stereoisomers screen_csp Step 1: CSP Screening - Polysaccharide (Amylose, Cellulose) - Protein (AGP) - Cyclodextrin start->screen_csp screen_mp Step 2: Mobile Phase Screening - Normal Phase (Hexane/Alcohol) - Polar Organic (ACN/MeOH) - Reversed Phase (ACN/Buffer) screen_csp->screen_mp resolution_check Resolution Achieved? (Rs > 1.5) screen_mp->resolution_check optimize Step 3: Method Optimization - Adjust Alcohol % - Change Additive (DEA/TFA) - Modify Flow Rate/Temp resolution_check->optimize No validate Step 4: Method Validation (ICH Guidelines) - Specificity, Linearity, LOD/LOQ - Accuracy, Precision resolution_check->validate Yes optimize->resolution_check final_method Final Validated Method validate->final_method

Caption: Systematic workflow for chiral method development.

Experimental Protocols

Disclaimer: These protocols provide a robust starting point. Optimization may be required based on the specific HPLC system, column batch, and sample matrix.

Materials and Instrumentation
  • HPLC System: A quaternary or binary HPLC system with a UV detector.

  • Columns:

    • Achiral: Phenomenex Luna Omega Polar C18 (100 x 4.6 mm, 3 µm) or equivalent L1 column.[8]

    • Chiral: Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or Chiralcel® OD-H (250 x 4.6 mm, 5 µm).

  • Chemicals: HPLC-grade n-Hexane, Isopropanol (IPA), Ethanol (EtOH), Acetonitrile (ACN), Diethylamine (DEA), and Trifluoroacetic Acid (TFA). Reference standards for Paliperidone oxime isomers.

  • Sample Diluent: Isopropanol or a mixture of Hexane/IPA (90:10 v/v).

Standard and Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the Paliperidone oxime isomer mixture in 10 mL of diluent.

  • Working Standard (50 µg/mL): Dilute 0.5 mL of the stock solution to 10.0 mL with the diluent. Protect solutions from light, as Paliperidone can be photolabile.[21]

Protocol 1: Achiral Separation of E/Z Geometric Isomers

This method is designed to separate the diastereomeric E and Z oxime isomers on a standard reversed-phase column.

ParameterConditionRationale
Column Luna Omega Polar C18 (100 x 4.6 mm, 3 µm)A polar-modified C18 phase provides unique selectivity for polar and non-polar analytes.[8]
Mobile Phase A 0.1% TFA in WaterTFA acts as an ion-pairing agent and helps achieve sharp peaks for basic compounds at low pH.[16]
Mobile Phase B 0.1% TFA in AcetonitrileACN is a common organic modifier in reversed-phase chromatography.
Gradient 0-1 min (20% B), 1-10 min (20-80% B), 10-12 min (80% B), 12.1-15 min (20% B)A gradient elution is necessary to resolve compounds with different polarities effectively.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControls viscosity and can influence selectivity.
Detection UV at 238 nm or 275 nmWavelengths where Paliperidone and its derivatives show significant absorbance.[3][22]
Injection Volume 10 µLA typical volume for analytical HPLC.

Expected Outcome: Two well-resolved peaks corresponding to the (E)-Paliperidone oxime and (Z)-Paliperidone oxime diastereomers. The resolution factor (Rs) should be greater than 2.0.

Protocol 2: Chiral Separation of (+)/(-) Enantiomers

This normal-phase method is designed to separate the enantiomers of a single geometric isomer (e.g., the E-isomer fraction collected from Protocol 1).

ParameterConditionRationale
Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm) (Amylose-based)A highly versatile polysaccharide-based CSP with proven success for a wide range of chiral compounds.[16]
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)A typical normal-phase system. IPA is the polar modifier, and DEA improves the peak shape of the basic analyte.[23]
Mode IsocraticIsocratic elution is generally preferred for chiral separations to ensure stable interactions with the CSP.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 25 °CTemperature can significantly affect chiral selectivity; it should be precisely controlled.
Detection UV at 238 nmA common detection wavelength for Paliperidone and related substances.[22]
Injection Volume 10 µLA typical volume for analytical HPLC.

Expected Outcome: Two baseline-resolved peaks corresponding to the (+)- and (-)-enantiomers of the injected oxime isomer. A resolution factor (Rs) of greater than 1.5 is considered a successful separation. The same protocol can be applied to the Z-isomer fraction.

Summary of Method Parameters and Troubleshooting

Method TypeColumnMobile Phase SystemKey Considerations
Achiral (E/Z Isomers) Reversed-Phase C18Water/Acetonitrile with Acid (TFA)Gradient elution is likely necessary.
Chiral (Enantiomers) Polysaccharide-based CSPn-Hexane/Alcohol with Base (DEA)Isocratic elution is preferred. Alcohol percentage is the primary optimization parameter.

Common Troubleshooting Steps:

  • Poor Resolution (Rs < 1.5):

    • Chiral Method: Decrease the percentage of the alcohol modifier (e.g., from 20% to 15% IPA). This strengthens analyte interaction with the CSP, increasing retention and often improving resolution. Trying a different alcohol (e.g., ethanol) can also dramatically change selectivity.[16]

    • Chiral Method: Try a different CSP (e.g., a cellulose-based Chiralcel® column if an amylose-based Chiralpak® was used first), as their chiral recognition mechanisms are different.[20]

  • Poor Peak Shape (Tailing):

    • Chiral Method: Increase the concentration of the basic additive (e.g., from 0.1% to 0.2% DEA) to better mask active sites on the silica support.

    • Achiral Method: Ensure sufficient acid concentration in the mobile phase.

  • Unstable Retention Times:

    • Ensure the column is fully equilibrated with the mobile phase before injection. This is especially critical in normal-phase chromatography.

    • Verify the stability of the mobile phase and precise temperature control.

Conclusion

The separation of Paliperidone oxime isomers presents a significant analytical challenge due to the presence of both geometric and optical stereoisomers. A systematic chromatographic approach, as detailed in this guide, is essential for the accurate quality assessment of Paliperidone API. By employing an initial achiral separation of the E/Z diastereomers followed by a robust chiral HPLC method using a polysaccharide-based stationary phase, researchers can achieve complete and reliable resolution of all four stereoisomers. The provided protocols serve as a validated starting point for method development, ensuring scientific integrity and supporting regulatory compliance in the pharmaceutical industry.

References

  • A Strategy for Developing HPLC Methods for Chiral Drugs.
  • USP Paliperidone Assay and Organic Impurities on Luna® Omega 3 µm Polar C18. Phenomenex.
  • Manchuru, V., & Sreeramulu, J. (2019). Paliperidone Determination by Using HPLC Method in Blood Plasma Samples-Stability Indicating Method. International Journal of Pharmacy and Biological Sciences.
  • Chemical structure of paliperidone. *indicates position of chiral carbon atom.
  • Paliperidone.
  • de Assis, M. D., et al. (2018). Stability, degradation impurities and decomposition kinetics for paliperidone from osmotic tablets.
  • Chiral HPLC Method Development. I.B.S. Analytical.
  • Review on Analytical Methods Reported for the Estim
  • Chiral separation of benzamide antipsychotics and determination of their enantiomers by high performance liquid chromatography.
  • Vekariya, N. A., et al. (2011). Synthesis and characterization of related substances of Paliperidone, an antipsychotic agent. Der Pharmacia Lettre.
  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. SciSpace.
  • Chemical structure of [ 14 C]paliperidone.
  • Strategies for Chiral HPLC Method Development. Sigma-Aldrich.
  • Synthesis of paliperidone.
  • Synthesis of Paliperidone.
  • Identification and determination of Related substances of Paliperidone in Bulk drug and Pharmaceutical Formulations by HPLC and HPLC-MS-MS.
  • Getting Started with Chiral Method Development. (2022). Regis Technologies.
  • Chiral stationary phases able to separate the enantiomers of the various drugs.
  • Paliperidone. Wikipedia.
  • Synthetic scheme of paliperidone: generation of process-related...
  • Bon-Mardion, M., et al. (2007). Analytical and semipreparative enantioseparation of 9-hydroxyrisperidone...
  • Balamurugan, P., et al. (2015). Structurally similar compounds separation... Journal of Chemical and Pharmaceutical Research.
  • Spectroscopic Fingerprints of Oxime Ester Isomers: A Compar
  • Chiral Drug Analysis and Their Application. International Journal of Pharmaceutical Sciences and Drug Research.
  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis.
  • Structure-based discovery of an antipsychotic drug, paliperidone... PubMed.
  • Part 6: Resolution of Enantiomers. Chiralpedia.
  • Paliperidone Z-Oxime. HTS Biopharma.
  • Paliperidone Z-Oxime. Chemicea.
  • Paliperidone Z-Oxime. Simson Pharma Limited.
  • Chiral HPLC Separ
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). Molecules.
  • Kotha, S. S. K., et al. (2020). Identification, isolation and characterization of process related impurities... Journal of Applicable Chemistry.
  • Singh, B., et al. (2009). Chromatographic separation of (E)- and (Z)-isomers of entacapone...

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Application Note: A Validated Stability-Indicating Method for the Quantitative Analysis of Paliperidone E-Oxime in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1.1 Significance of Paliperidone Paliperidone, the major active metabolite of risperidone, is a second-generation atypical antipsychotic agent widely used for the treatment of schizophrenia and schizoaffective disorder.[1] Its therapeutic action is primarily mediated through the antagonism of central dopamine D2 and serotonin 5-HT2A receptors.[1] Paliperidone is formulated in various dosage forms, including extended-release oral tablets and long-acting palmitate ester injections, to ensure stable plasma concentrations and improve patient compliance.[2]

1.2 Paliperidone E-Oxime: A Potential Process Impurity and Degradant this compound is a potential process-related impurity and/or degradation product of paliperidone.[3][4][5] The presence of impurities in an active pharmaceutical ingredient (API) can affect the quality, safety, and efficacy of the final drug product. Regulatory bodies like the International Council for Harmonisation (ICH) mandate the identification and quantification of any impurity present at levels of 0.10% or greater.[1] Therefore, a robust, specific, and sensitive analytical method is crucial for monitoring and controlling the levels of this compound in both bulk drug substance and finished pharmaceutical formulations.

1.3 Regulatory Context and the Importance of Impurity Profiling This application note describes a detailed, validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound. A confirmatory Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is also presented for enhanced specificity and sensitivity. The methodologies are designed to be compliant with ICH Q2(R1) guidelines for analytical method validation, ensuring they are suitable for routine quality control and stability studies.[6]

Analytical Strategy

2.1 Orthogonal Methods for Quantification and Confirmation The primary analytical approach employs Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, which is a widely adopted, robust technique for routine quality control in the pharmaceutical industry.[7][8] To provide an orthogonal confirmation of identity and achieve lower detection limits, a highly specific and sensitive LC-MS/MS method is also detailed. The use of mass spectrometry is the gold standard for structural confirmation and trace-level quantification.[9][10]

2.2 The Importance of Forced Degradation Studies To ensure the analytical method is "stability-indicating," forced degradation studies are performed on the paliperidone drug substance.[6] By subjecting the API to harsh conditions (acid, base, oxidation, heat, and light), potential degradation products are generated.[11][12][13] A stability-indicating method must be able to resolve the main analyte peak from all potential degradation products, including this compound, thus proving its specificity.[14] Paliperidone has been shown to be particularly labile under oxidative and photolytic stress conditions.[11][15]

High-Performance Liquid Chromatography (HPLC-UV) Method

3.1 Principle This method utilizes reversed-phase chromatography to separate paliperidone from its related substances based on their differential partitioning between a nonpolar stationary phase (C18) and a polar mobile phase. The analytes are then detected and quantified by a UV detector at a wavelength that provides adequate sensitivity for both paliperidone and the E-oxime impurity.

3.2 Materials and Reagents

  • Paliperidone Reference Standard

  • This compound Reference Standard[3][4]

  • Acetonitrile (HPLC Grade)

  • Ammonium Acetate (AR Grade)

  • Glacial Acetic Acid (AR Grade)

  • Purified Water (Milli-Q or equivalent)

  • Paliperidone pharmaceutical formulation (e.g., tablets)

  • Placebo (formulation excipients without API)

3.3 Instrumentation

  • HPLC system with a binary pump, autosampler, column oven, and photodiode array (PDA) or UV detector. (e.g., Perkin Elmer, Series 200 EP or equivalent)

  • Analytical column: Alltima C8 (250mm × 4.6mm, 5µm) or equivalent Hypersil BDS C18 (250 x 4.6 mm, 5 µm).[11][14]

  • Data acquisition and processing software (e.g., TotalChrom™).

3.4 Chromatographic Conditions The following conditions are a robust starting point and should be optimized as necessary.

ParameterConditionRationale
Mobile Phase A Ammonium Acetate Buffer (10 mM, pH 4.0 adjusted with Acetic Acid)Buffered mobile phase controls the ionization state of the analytes, leading to consistent retention times and symmetrical peak shapes.
Mobile Phase B AcetonitrileStrong organic solvent used to elute the analytes from the C18 column.
Gradient Isocratic: 50:50 (v/v) Buffer:AcetonitrileAn isocratic method is often simpler and more robust for routine QC analysis.[16]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive pressure.
Column Temperature 40 °CElevated temperature reduces viscosity, improves peak shape, and ensures reproducible retention times.[17]
Detection Wavelength 275 nm or 280 nmProvides good absorbance for both paliperidone and its related substances.[11][16]
Injection Volume 10 µLA typical injection volume to balance sensitivity and peak shape.

3.5 Preparation of Solutions

  • Diluent: Mobile Phase (50:50 Buffer:Acetonitrile).

  • Standard Stock Solution (Paliperidone): Accurately weigh ~25 mg of Paliperidone Reference Standard into a 50 mL volumetric flask. Add ~30 mL of acetonitrile, sonicate to dissolve, and dilute to volume with acetonitrile to obtain a concentration of 500 µg/mL.

  • Impurity Stock Solution (this compound): Accurately weigh ~5 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent to obtain a concentration of 50 µg/mL.

  • Spiked System Suitability Solution (SSS): Prepare a working solution of paliperidone at the test concentration (e.g., 200 µg/mL). Spike this solution with the this compound stock solution to achieve a final concentration of approximately 0.5-1.0 µg/mL.

  • Sample Preparation (Tablets): Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to ~10 mg of paliperidone and transfer to a 50 mL volumetric flask. Add ~30 mL of diluent, sonicate for 15 minutes with intermittent shaking to dissolve, and dilute to volume with diluent. Mix well and filter through a 0.45 µm nylon or PVDF syringe filter before analysis.[16]

3.6 Protocol: Step-by-Step Analysis

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject the Spiked System Suitability Solution (SSS) five times.

  • Verify that the System Suitability Criteria (Table below) are met.

  • Inject the prepared sample solutions in duplicate.

  • Inject a standard solution at a known concentration for quantification.

3.7 System Suitability Criteria

ParameterAcceptance CriteriaPurpose
Resolution (Rs) > 2.0 between Paliperidone and this compoundEnsures baseline separation of the impurity from the main API peak.
Tailing Factor (T) ≤ 2.0 for the Paliperidone peakConfirms good peak symmetry, which is essential for accurate integration.
Theoretical Plates (N) > 2000 for the Paliperidone peakIndicates the efficiency of the chromatographic column.
%RSD of Peak Areas ≤ 2.0% for replicate injections of the Paliperidone peakDemonstrates the precision of the injection and the system's stability.

Method Validation (as per ICH Q2(R1))

The developed method must be validated to demonstrate its suitability for its intended purpose.[6]

ParameterMethodologyTypical Acceptance Criteria
Specificity Analyze blank, placebo, and stressed samples (acid, base, oxidative, thermal, photolytic degradation). Assess peak purity of paliperidone.[6][13]No interference at the retention time of this compound. Peak purity index > 0.99.
Linearity Analyze a series of at least five concentrations of this compound (e.g., LOQ to 150% of the specification limit).Correlation coefficient (r²) ≥ 0.999.[16]
Range Established from the linearity study.The range over which the method is precise, accurate, and linear.
Accuracy Analyze samples of placebo spiked with known amounts of this compound at three levels (e.g., 50%, 100%, 150%).% Recovery between 98.0% and 102.0%.
Precision Repeatability: Six determinations at 100% of the test concentration. Intermediate Precision: Repeat on a different day with a different analyst/instrument.[13]%RSD ≤ 5.0% for impurity analysis.
LOD & LOQ Determined based on signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the linearity curve.[13]LOD and LOQ should be sufficiently low to detect the impurity at required levels (e.g., below the 0.10% reporting threshold).
Robustness Deliberately vary method parameters (e.g., flow rate ±10%, mobile phase pH ±0.2, column temperature ±5°C).[18]System suitability parameters must remain within acceptable limits.

Confirmatory Analysis by LC-MS/MS

5.1 Rationale for LC-MS/MS LC-MS/MS provides unequivocal identification based on the specific mass-to-charge ratio (m/z) of the parent ion and its characteristic fragment ions. This is particularly useful for confirming the identity of impurities at trace levels, where UV detection may lack specificity.[19][20]

5.2 Instrumentation and MS Parameters

  • LC System: UPLC or HPLC system.[12]

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

ParameterPaliperidoneThis compoundRationale
Parent Ion [M+H]⁺ (m/z) 427.7447.5Based on molecular weights (Paliperidone: 426.49, E-Oxime: 446.5).[3][17]
Product Ion (m/z) 207.2To be determined (e.g., 223.2)The product ion for Paliperidone is known.[19] The E-Oxime fragment would be determined by infusing a pure standard and performing a product ion scan.
Collision Energy (eV) OptimizedOptimizedEnergy required to produce the most abundant and stable fragment ion.
Dwell Time (ms) 100-200100-200Time spent acquiring data for each transition, balancing sensitivity and the number of points across the peak.

5.3 Sample Preparation Sample preparation can follow the same procedure as for the HPLC-UV method, with a final dilution step into the LC-MS mobile phase if necessary to reduce matrix effects.

Workflow and Process Visualization

Analytical_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting Formulation Pharmaceutical Formulation (e.g., Tablets) Extraction Extraction & Dilution Formulation->Extraction RefStd Reference Standards (Paliperidone, E-Oxime) StdPrep Standard Solution Prep. RefStd->StdPrep HPLC HPLC-UV Analysis (Quantification) Extraction->HPLC LCMS LC-MS/MS Analysis (Confirmation) Extraction->LCMS as needed StdPrep->HPLC Integration Peak Integration & System Suitability HPLC->Integration LCMS->Integration Quant Quantification vs. Standard Integration->Quant Report Final Report (% Impurity) Quant->Report

Caption: Overall analytical workflow for the quantification of this compound.

Specificity_Logic cluster_stress Forced Degradation (ICH Conditions) Paliperidone Paliperidone API Acid Acid Hydrolysis Paliperidone->Acid Base Base Hydrolysis Paliperidone->Base Oxidation Oxidation (H₂O₂) Paliperidone->Oxidation Thermal Dry Heat Paliperidone->Thermal Photo Photolytic (UV/Vis Light) Paliperidone->Photo Method Proposed HPLC Method Paliperidone->Method Degradants Generated Degradation Products (DP-1, DP-2, E-Oxime, etc.) Acid->Degradants Base->Degradants Oxidation->Degradants Thermal->Degradants Photo->Degradants Degradants->Method Result Result Method->Result

Caption: Logic of specificity assessment via forced degradation studies.

Discussion and Field Insights

  • Causality of Method Choices: The selection of a C8 or C18 column is based on the moderately nonpolar nature of paliperidone and its related substances. The slightly acidic mobile phase (pH 4.0) ensures that the basic nitrogen atoms in the structures are protonated, which typically leads to better peak shapes on silica-based columns and prevents peak tailing.

  • Isomer Separation: this compound has a geometric isomer, the Z-Oxime.[21] It is critical to verify if the developed chromatographic method can separate the E- and Z-oximes. This should be a key part of the specificity validation. If both isomers are potential impurities, they may need to be quantified separately or as a total, depending on regulatory guidance.

  • Potential Challenges: Co-elution of impurities is a common challenge. The use of a photodiode array (PDA) detector is highly recommended as it allows for peak purity analysis, providing an additional layer of confidence in the specificity of the method. If co-elution occurs, method development should be revisited, potentially by modifying the mobile phase composition, gradient, or selecting a column with a different selectivity.

Conclusion

This application note provides a comprehensive framework for the quantitative analysis of this compound in pharmaceutical formulations. The detailed HPLC-UV method is suitable for routine quality control, while the LC-MS/MS method offers a powerful tool for confirmation and trace analysis. Adherence to the outlined protocols and validation principles will ensure the generation of accurate, reliable, and regulatory-compliant data, which is essential for guaranteeing the quality and safety of paliperidone drug products.

References

  • Singh, S., et al. (2013). Forced degradation studies, and effect of surfactants and titanium dioxide on the photostability of paliperidone by HPLC. PubMed.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Forced Degradation Studies of Paliperidone. Benchchem.
  • Reddy, Y. R., & Kumar, K. K. (2015). Stability-Indicating RP-HPLC Method for the Quantification of Paliperidone in Bulk and Solid Dosage Form to Establish. Journal of Applicable Chemistry.
  • Cassol, J. P. E., et al. (2018). Stability, degradation impurities and decomposition kinetics for paliperidone from osmotic tablets. Biomedical Chromatography.
  • Jadhav, S. B., et al. (2011). Stress Degradation Behavior of Paliperidone, an Antipsychotic Drug, and Development of Suitable Stability-Indicating RP-LC Method. ResearchGate.
  • Tambe, R., et al. (2020). Analytical Method Development and Validation of Paliperidone: A Review. Research Journal of Science and Technology.
  • BenchChem Technical Support Team. (2025). A Comparative Guide to Paliperidone Analytical Method Validation Following ICH Guidelines. Benchchem.
  • Rao, K. N., et al. (2013). DEVELOPMENT AND VALIDATION OF NEW HPLC METHOD FOR THE ESTIMATION OF PALIPERIDONE IN PHARMACEUTICAL DOSAGE FORMS. Rasayan Journal of Chemistry.
  • Anonymous. (2025). Review on Analytical Methods Reported for the Estimation of Antipsychotic Drugs- Paliperidone Palmitate, Dexmedetomidine, Xanomeline. YMER.
  • Garcia, C. V., & Mendez, A. (2018). Stability, degradation impurities and decomposition kinetics for paliperidone from osmotic tablets. Semantic Scholar.
  • Anonymous. (2019). Paliperidone Determination by Using HPLC Method in Blood Plasma Samples-Stability Indicating Method. International Journal of Pharmaceutical Research & Allied Sciences.
  • Yan, D., et al. (2016). Development and Validation of RP-UPLC Method for Determination of Related Substances in Risperdal® Consta. Longdom Publishing.
  • Anonymous. (2016). Stability Indicating HPLC method for Determination of Paliperidone in Bulk. International Journal of PharmTech Research.
  • Li, H., et al. (2018). A Sensitive and Feasible LC-MS/MS Method for the Quantification of Paliperidone and its Application to a Pharmacokinetic Study. Acta Farmacéutica Bonaerense.
  • Venkatasai Life Sciences. This compound.
  • HTS Biopharma. This compound.
  • Vekariya, N. A., et al. (2011). Synthesis and characterization of related substances of Paliperidone, an antipsychotic agent. Der Pharmacia Lettre.
  • Nishida, M., et al. (2024). Quantification of risperidone and paliperidone by liquid chromatography-tandem mass spectrometry in biological fluids and solid tissues obtained from two deceased using the standard addition method. Legal Medicine.
  • Ciobica, A., et al. (2021). Validation of a quick and simple chromatographic method for simultaneous quantification of sertraline, escitalopram, risperidone and paliperidone levels in the human plasma. Arhiv za farmaciju.
  • Chemicea Pharmaceuticals. This compound.
  • Santa Cruz Biotechnology. Paliperidone Z-Oxime.
  • Li, Q., et al. (2025). An analysis of the clinical application of paliperidone palmitate injection based on real-world. Frontiers in Psychiatry.

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes the development and validation of a precise, accurate, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Paliperidone and its related compounds. The method is designed for use in quality control and stability studies of bulk drug and pharmaceutical formulations. The protocol adheres to the International Council for Harmonisation (ICH) guidelines, ensuring reliability and robustness.[1][2]

Introduction

Paliperidone, the major active metabolite of risperidone, is an atypical antipsychotic agent used for the treatment of schizophrenia and schizoaffective disorder.[3] Its therapeutic action is mediated through the antagonism of dopamine D2 and serotonin 5-HT2A receptors. The purity and potency of the final pharmaceutical product are critical for its safety and efficacy. Therefore, a validated analytical method is essential to quantify Paliperidone and monitor its related compounds, including process impurities and degradation products.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the development and validation of a stability-indicating HPLC method for Paliperidone.

Method Development Strategy

The primary objective was to develop a single HPLC method capable of separating Paliperidone from its potential impurities and degradation products. The selection of the chromatographic conditions was based on the physicochemical properties of Paliperidone, which is practically insoluble in water and sparingly soluble in 0.1 N HCl.

Instrumentation and Chromatographic Conditions

A High-Performance Liquid Chromatography (HPLC) instrument equipped with a photodiode array (PDA) detector was chosen for this method. A C18 column is a common choice for the separation of antipsychotic drugs like Paliperidone due to its versatility and robustness.[4][5] The mobile phase composition, a mixture of an aqueous buffer and an organic solvent, was optimized to achieve a good resolution and symmetrical peak shape for Paliperidone and its related compounds. The use of a buffer helps to control the pH of the mobile phase, which is crucial for the ionization and retention of the analytes. Triethylamine is often added to the mobile phase to reduce peak tailing of basic compounds like Paliperidone by masking the active silanol groups on the stationary phase.[4] The flow rate and detection wavelength were selected to ensure optimal sensitivity and a reasonable run time.

ParameterCondition
Instrument HPLC with PDA Detector
Column C18 (e.g., Phenomenex, Gemini NX, 150x4.6 mm, 5 µm)[4]
Mobile Phase Methanol: Acetonitrile: 0.15% v/v Triethylamine in water (pH 6) (50:20:30 v/v)[4]
Flow Rate 1.0 mL/min[4]
Detection 237 nm[4]
Column Temp. Ambient
Injection Vol. 10 µL
Sample and Standard Preparation

Accurate preparation of standards and samples is critical for reliable results. A suitable diluent that ensures the solubility and stability of Paliperidone is chosen. A mixture of the mobile phase components is often a good choice for the diluent.

Experimental Protocols

Preparation of Solutions
  • Mobile Phase: Prepare a mixture of methanol, acetonitrile, and 0.15% v/v triethylamine in water (pH adjusted to 6 with ortho-phosphoric acid) in the ratio of 50:20:30 (v/v/v). Filter through a 0.45 µm membrane filter and degas.[4]

  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 100 mg of Paliperidone reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solution (100 µg/mL): Dilute 10 mL of the standard stock solution to 100 mL with the mobile phase.

Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies are performed on the Paliperidone bulk drug.[6] These studies expose the drug to various stress conditions to generate potential degradation products. The method should be able to separate the main peak of Paliperidone from any degradation products formed.

  • Acid Hydrolysis: Treat the drug solution with 0.1 M HCl at 80°C for 24 hours.[7]

  • Alkaline Hydrolysis: Treat the drug solution with 0.1 M NaOH at 80°C for 24 hours.[7]

  • Oxidative Degradation: Treat the drug solution with 30% H₂O₂ at room temperature for 48 hours.[7]

  • Thermal Degradation: Expose the solid drug to dry heat at 80°C for 72 hours.[7]

  • Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 48-72 hours.[7]

After exposure, the stressed samples are diluted with the mobile phase to a suitable concentration and analyzed by the developed HPLC method. The chromatograms are evaluated for the appearance of new peaks and the resolution between Paliperidone and the degradation products. Studies have shown that Paliperidone is susceptible to degradation under acidic, alkaline, and oxidative conditions, while it is relatively stable under thermal and photolytic stress.[6]

Method Validation Protocol

The developed analytical method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[1][2] The validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[8] This is demonstrated by analyzing blank samples (diluent), placebo samples, and the results from the forced degradation studies. The method is considered specific if the Paliperidone peak is well-resolved from any other peaks.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.[8]

  • Protocol: Prepare a series of at least five concentrations of Paliperidone working standard solutions over a range of 7.5-150 µg/mL.[4] Inject each solution in triplicate. Plot a calibration curve of the mean peak area against the concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.[4]

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[8] It is determined by applying the method to samples to which known amounts of the analyte have been added (spiking).

  • Protocol: Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the working standard concentration) by spiking a placebo with known amounts of Paliperidone. Analyze each concentration in triplicate. Calculate the percentage recovery for each level.

  • Acceptance Criteria: The mean recovery should be within 98-102%.

Precision

The precision of an analytical method expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[8] It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Repeatability (Intra-day precision):

    • Protocol: Analyze six replicate injections of the working standard solution on the same day and under the same experimental conditions.

    • Acceptance Criteria: The relative standard deviation (%RSD) should be not more than 2.0%.[4]

  • Intermediate Precision (Inter-day precision):

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument if possible.

    • Acceptance Criteria: The %RSD should be not more than 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8]

  • Protocol: LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve using the following formulas:

    • LOD = 3.3 × (σ/S)

    • LOQ = 10 × (σ/S)

    • Where σ is the standard deviation of the y-intercepts of the regression lines and S is the mean slope of the calibration curves.

  • Example Values: For a similar method, LOD and LOQ were found to be 0.14 µg/mL and 0.42 µg/mL, respectively.[4]

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[8]

  • Protocol: Introduce small, deliberate changes to the method parameters, such as:

    • Flow rate (± 0.1 mL/min)

    • Mobile phase composition (e.g., ± 2% organic phase)

    • Column temperature (± 5 °C)

    • pH of the mobile phase buffer (± 0.2 units)

  • Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the %RSD of the results should be not more than 2.0%.

System Suitability

System suitability testing is an integral part of many analytical procedures. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such.

  • Protocol: Inject the working standard solution five times before starting the sample analysis.

  • Acceptance Criteria:

    • Tailing factor for the Paliperidone peak: Not more than 2.0.[9]

    • Theoretical plates for the Paliperidone peak: Not less than 5000.[9]

    • %RSD for five replicate injections: Not more than 2.0%.[9]

Data Presentation and Visualization

Summary of Validation Parameters
Validation ParameterAcceptance CriteriaExample Result
Specificity No interference at the retention time of PaliperidoneComplies
Linearity (r²) ≥ 0.9990.9992
Accuracy (% Recovery) 98.0 - 102.0%98-100%
Precision (% RSD) ≤ 2.0%Repeatability: 0.78%Intermediate: 1.15%
LOD Report value1.72 µg/mL
LOQ Report value5.35 µg/mL
Robustness % RSD ≤ 2.0%Complies
Workflow Diagrams

MethodDevelopmentWorkflow cluster_dev Method Development A Literature Review & Physicochemical Properties B Selection of Chromatographic System (Column, Detector) A->B C Mobile Phase Optimization B->C D Sample Preparation Development C->D E Forced Degradation Studies D->E F Final Method E->F

Caption: Workflow for the development of the analytical method.

ValidationProtocol Start Start Validation Specificity Specificity Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness SystemSuitability System Suitability Robustness->SystemSuitability End Validation Complete SystemSuitability->End

Caption: Logical flow of the method validation protocol.

Conclusion

The developed and validated RP-HPLC method is simple, rapid, precise, accurate, and stability-indicating for the quantification of Paliperidone and its related compounds. The method is suitable for routine quality control analysis of Paliperidone in bulk drug and pharmaceutical formulations and for stability studies. The validation results demonstrate that the method is reliable and conforms to the requirements of the ICH guidelines.

References

  • Stability Indicating HPLC method for Determination of Paliperidone in Bulk. International Journal of PharmTech Research. Link

  • Stability-Indicating RP-HPLC Method for the Quantification of Paliperidone in Bulk and Solid Dosage Form to Establish. Indian Journal of Pharmaceutical Education and Research. Link

  • Forced degradation studies, and effect of surfactants and titanium dioxide on the photostability of paliperidone by HPLC. PubMed. Link

  • Q2(R2) Validation of Analytical Procedures. FDA. Link

  • UPLC-MS/MS Quantification of Paliperidone in Human Plasma Using a Deuterated Internal Standard. Benchchem. Link

  • Forced Degradation Studies of Paliperidone. Benchchem. Link

  • Stability, degradation impurities and decomposition kinetics for paliperidone from osmotic tablets. PubMed. Link

  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharmaceutical Guidelines. Link

  • Paliperidone Determination by Using HPLC Method in Blood Plasma Samples-Stability Indicating Method. ResearchGate. Link

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. Link

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Link

  • Quality Guidelines. ICH. Link

  • “Stress Degradation Behavior of Paliperidone, an Antipsychotic Drug, and Development of Suitable Stability-Indicating RP-LC Method. ResearchGate. Link

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Link

  • Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. Link

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Link

  • FDA Releases Guidance on Analytical Procedures. BioPharm International. Link

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. Link

  • Stability indicating HPLC method for determination of paliperidone in bulk. ResearchGate. Link

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Link

  • Stability-Indicating RP-HPLC Method for the Quantification of Paliperidone in Bulk and Solid Dosage Form to Establish Validation and Stability Indicating Parameters. Semantic Scholar. Link

  • Identification and characterization of forced degradation products of paliperidone using LC–APCI–Ion Trap–MS. ResearchGate. Link

  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. gmp-compliance.org. Link

  • Head-to-Head Comparison of UHPLC-MS/MS and Alinity C for Plasma Analysis of Risperidone and Paliperidone. MDPI. Link

  • A Sensitive and Feasible LC-MS/MS Method for the Quantification of Paliperidone and its Application to a Pharmacokinetic Study. Acta Farmacéutica Bonaerense. Link

  • Development and Validation of RP-UPLC Method for Determination of Related Substances in Risperdal ® Consta. Longdom Publishing. Link

  • EMA publishes Document on the Validation of analytical Methods. gmp-compliance.org. Link

  • Review on Analytical Methods Reported for the Estimation of Antipsychotic Drugs- Paliperidone Palmitate, Dexmedetomidine, Xanomeline. YMER. Link

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). Link

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). Link

  • UHPLC-MS/MS for Antipsychotic Drug Monitoring: A Systematic Review of Clinical and Analytical Performance. PMC - NIH. Link

  • A Rapid, Stability Indicating RP-UPLC Method for Determination of Paliperidone Palmitate in a Depot Injectable Formulation. Journal of Applied Pharmaceutical Science. Link

  • Analytical methods for the estimation of paliperidone. ResearchGate. Link

  • UPLC Method for Paliperidone Analysis. Scribd. Link

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Application Note: A Systematic Approach to Forced Degradation Studies of Paliperidone E-oxime for the Identification of Potential Degradation Products

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol and scientific rationale for conducting forced degradation studies on Paliperidone E-oxime. The aim is to identify potential degradation products, understand the degradation pathways, and establish a foundation for the development of a stability-indicating analytical method as mandated by regulatory bodies like the ICH.

Introduction: The Imperative of Forced Degradation in Drug Development

Forced degradation, or stress testing, is a critical component in the development of pharmaceuticals.[1] It involves subjecting a drug substance to conditions more severe than accelerated stability testing to predict its intrinsic stability and to elucidate its degradation pathways.[1] The International Council for Harmonisation (ICH) guidelines, specifically Q1A(R2), mandate stress testing to identify likely degradation products and to demonstrate the specificity of analytical methods developed to monitor the stability of the drug substance and product.[2]

Paliperidone, an atypical antipsychotic, is the major active metabolite of risperidone. Its E-oxime derivative, while sharing the core structure of paliperidone, introduces an oxime functional group, which presents a unique set of potential degradation pathways. Understanding the stability of this compound under various stress conditions is paramount for ensuring the safety, efficacy, and quality of any potential drug product. This application note outlines a systematic approach to the forced degradation of this compound, detailing the experimental protocols and the analytical strategies for the identification and characterization of its degradation products.

Understanding the Molecule: this compound

This compound possesses the core structure of paliperidone, which includes a benzisoxazole ring system and a pyridopyrimidinone moiety. The key difference is the presence of an E-oxime functional group attached to the piperidine ring. This oxime group is a potential site for various chemical transformations under stress conditions.

Chemical Structure of this compound: (E)-3-(2-(4-((2,4-difluorophenyl)(hydroxyimino)methyl)piperidin-1-yl)ethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one

Experimental Workflow for Forced Degradation Studies

The following diagram illustrates the overall workflow for the forced degradation study of this compound.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis and Characterization Acid Acid Hydrolysis (e.g., 0.1M HCl) Degradation_Products Mixture of Drug and Degradation Products Acid->Degradation_Products Base Alkaline Hydrolysis (e.g., 0.1M NaOH) Base->Degradation_Products Oxidation Oxidative Degradation (e.g., 3% H2O2) Oxidation->Degradation_Products Thermal Thermal Degradation (e.g., 80°C) Thermal->Degradation_Products Photo Photolytic Degradation (UV/Vis light) Photo->Degradation_Products HPLC Stability-Indicating HPLC/UPLC Method Separation Chromatographic Separation HPLC->Separation LCMS LC-MS/MS (Identification) Identification Identification and Characterization of DPs LCMS->Identification NMR NMR Spectroscopy (Structure Elucidation) NMR->Identification API This compound (Drug Substance) API->Acid Expose to Stress API->Base Expose to Stress API->Oxidation Expose to Stress API->Thermal Expose to Stress API->Photo Expose to Stress Degradation_Products->HPLC Inject for Analysis Separation->LCMS Fraction Collection or Direct Coupling Separation->NMR Isolate DPs for NMR Report Comprehensive Report (Degradation Pathway) Identification->Report

Caption: Overall workflow for the forced degradation study of this compound.

Detailed Protocols for Forced Degradation

The goal is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API) to ensure that the degradation products are formed at a sufficient level for detection and characterization without completely degrading the parent compound.[2]

4.1. Preparation of Stock Solution

Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of methanol and water) at a concentration of approximately 1 mg/mL.

4.2. Stress Conditions

Stress ConditionProtocolPotential Degradation Pathways for this compound
Acid Hydrolysis Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. Cool and neutralize with 0.1 M NaOH.- Hydrolysis of the oxime to the corresponding ketone and hydroxylamine.- Beckmann rearrangement of the oxime to an amide.[3]- Degradation of the paliperidone core, including potential cleavage of the benzisoxazole ring.
Alkaline Hydrolysis Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours. Cool and neutralize with 0.1 M HCl.- Hydrolysis of the oxime to the corresponding ketone and hydroxylamine.- Degradation of the paliperidone core, including potential cleavage of the benzisoxazole ring.
Oxidative Degradation Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature for 48 hours.- Oxidation of the oxime to a nitro compound.[4][5]- N-oxidation of the piperidine nitrogen.[6]- Oxidation of other susceptible sites on the paliperidone moiety.[7]
Thermal Degradation Keep the solid drug powder in a hot air oven at 80°C for 72 hours. Dissolve a portion of the powder in the mobile phase to achieve the target concentration.- General thermal decomposition.- Potential for rearrangements of the oxime group.
Photolytic Degradation Expose the stock solution in a transparent vial to UV light (e.g., 254 nm) and visible light as per ICH Q1B guidelines. Prepare a control sample protected from light.- Photochemical Beckmann rearrangement.[8]- Photoreduction or photooxidation reactions.- Isomerization of the oxime (E/Z).- Photodegradation of the paliperidone core.[9]

Development of a Stability-Indicating Analytical Method

A robust stability-indicating method is crucial for separating the parent drug from its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) or ultra-performance liquid chromatography (UPLC) method with UV and mass spectrometric detection is recommended.

5.1. Proposed HPLC/UPLC Method

ParameterRecommended Condition
Column C18 column (e.g., 100 x 4.6 mm, 2.7 µm)
Mobile Phase A 0.1% Formic acid in water or 10 mM Ammonium acetate
Mobile Phase B Acetonitrile or Methanol
Gradient A gradient elution is recommended to ensure separation of all potential degradation products with varying polarities.
Flow Rate 0.5 - 1.0 mL/min for HPLC; 0.3 - 0.6 mL/min for UPLC
Column Temperature 30 - 40°C
Detection UV at a suitable wavelength (e.g., 237 nm or 280 nm) and/or a mass spectrometer.[6]
Injection Volume 5 - 10 µL

5.2. Method Validation

The developed analytical method should be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose. This includes validation of specificity, linearity, range, accuracy, precision, and robustness.

Identification and Characterization of Degradation Products

6.1. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful tool for the initial identification of degradation products.[10] By coupling the HPLC/UPLC system to a mass spectrometer, the molecular weight of the degradation products can be determined. Tandem mass spectrometry (MS/MS) experiments can then be performed to obtain fragmentation patterns, which provide valuable structural information.

6.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

For unequivocal structure elucidation of major degradation products, isolation of the impurities followed by NMR spectroscopy is often necessary. Techniques such as ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) can provide detailed information about the chemical structure and stereochemistry of the degradation products.

Predicted Degradation Products of this compound

Based on the known degradation of paliperidone and the reactivity of the oxime functional group, the following degradation products can be hypothesized:

Degradation_Pathways cluster_oxime Oxime-related Degradation cluster_paliperidone Paliperidone Core Degradation Paliperidone_E_Oxime This compound Ketone Ketone Derivative (Hydrolysis Product) Paliperidone_E_Oxime->Ketone Acid/Base Hydrolysis Amide Amide Derivative (Beckmann Rearrangement) Paliperidone_E_Oxime->Amide Acid-catalyzed Rearrangement Nitro Nitro Derivative (Oxidation Product) Paliperidone_E_Oxime->Nitro Oxidation N_Oxide N-Oxide Derivative Paliperidone_E_Oxime->N_Oxide Oxidation Benzisoxazole_Cleavage Benzisoxazole Ring Cleavage Product Paliperidone_E_Oxime->Benzisoxazole_Cleavage Hydrolysis/Photolysis

Caption: Predicted degradation pathways for this compound.

Conclusion

A systematic and scientifically sound forced degradation study is indispensable for understanding the stability of this compound. The protocols and analytical strategies outlined in this application note provide a comprehensive framework for identifying and characterizing its potential degradation products. The data generated from these studies will be instrumental in the development of a robust and reliable stability-indicating method, which is a regulatory prerequisite for the advancement of any new drug candidate.

References

  • Stability studies conducted under varied stress conditions including acid hydrolysis, alkaline hydrolysis, oxidative degradation, photolytic degradation, and thermal stress have revealed significant insights into the degradation behavior of risperidone. The primary degradation pathway involves cleavage of the benzisoxazole moiety, leading to the formation of 2-hydroxybenzoyl derivatives. ([Link])

  • The Beckmann Rearrangement is a reaction of the oximes that can bring about either nitriles or amides, contingent upon the beginning material. These Oximes that are obtained from the ketones develop into amides; oximes got from the aldehydes shape into nitriles. ([Link])

  • Study at forced degradation of risperidone with 3.00 % H2O2 at room light for 8 days, and with 3.00 % H2O2 at 80 ºC for 6 hours. Peaks: tR= 2.0: degradation product.; tR= 3.5: risperIdone; tR= 5.3: degradation product. ([Link])

  • Cycloalkanone oximes of ring-size four to fifteen are shown to yield lactams upon irradiation in methanol solution. Acyclic ketoximes similarly yield Beckmann-type products in methanol solution. ([Link])

  • A convenient oxidation of oximes to nitro compounds uses sodium perborate in glacial acetic acid as oxidizing agent. ([Link])

  • Stability-Indicating RP-HPLC Method for the Quantification of Paliperidone in Bulk and Solid Dosage Form to Establish. ([Link])

  • Structural elucidation of major degradation products of milbemycin oxime drug substance using LC-MS and NMR. ([Link])

  • Forced degradation study ICH guideline ensures pharmaceutical stability and identifies degradation pathways. ICH Q1A(R2) defines how to perform these studies to meet regulatory requirements. ([Link])

  • A Rapid, Stability Indicating RP-UPLC Method for Determination of Paliperidone Palmitate in a Depot Injectable Formulation. ([Link])

  • Paliperidone Determination by Using HPLC Method in Blood Plasma Samples-Stability Indicating Method. ([Link])

  • Stability Indicating HPLC method for Determination of Paliperidone in Bulk. ([Link])

  • A Rapid, Stability Indicating RP-UPLC Method for Determination of Paliperidone Palmitate in a Depot Injectable Formulation. ([Link])

  • Stability Indicating HPLC Determination of Risperidone in Bulk Drug and Pharmaceutical Formulations. ([Link])

  • Nitro compound synthesis by oxidation. ([Link])

  • Stability, degradation impurities and decomposition kinetics for paliperidone from osmotic tablets. ([Link])

  • The Beckmann rearrangement involves the use of a strong acid to rearrange an oxime (aldoxime or ketoxime) to an amide. ([Link])

  • Substituent effect on the reductive N-dearylation of 3-(indol-1-yl)-1,2-benzisoxazoles by rat liver microsomes. ([Link])

  • Development of an Improved LC–MS/MS Assay for the Quantification of Oximes in KIKO Mouse Plasma. ([Link])

  • Current developments in LC-MS for pharmaceutical analysis. ([Link])

  • Studies on the decomposition of the oxime HI 6 in aqueous solution. ([Link])

  • Synthetic scheme of paliperidone: generation of process-related... ([Link])

  • Novel base catalysed rearrangement of sultone oximes to 1,2-benzisoxazole-3-methane sulfonate derivatives. ([Link])

  • Benzisoxazole: a privileged scaffold for medicinal chemistry. ([Link])

  • The Beckmann Rearrangement is a reaction of oximes that can result in either amides or nitriles, depending on the starting material. ([Link])

  • Hydrolytic Stability of Hydrazones and Oximes. ([Link])

  • Photochemical radical cyclization reactions with imines, hydrazones, oximes and related compounds. ([Link])

  • analytical method for the determination of oxamyl and its - oxime metabolite in water using lc/ms/ms analysis. ([Link])

  • Synthesis of paliperidone. ()
  • Forced degradation is a process that involves degradation of drug products and drug substances at conditions more severe than accelerated conditions and thus generates degradation products that can be studied to determine the stability of the molecule. ([Link])

Sources

Application Note: Capillary Electrophoresis Methods for the Analysis of Paliperidone Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the development and application of Capillary Electrophoresis (CE) methods for the robust analysis of impurities in Paliperidone drug substances and products. Paliperidone, an atypical antipsychotic, requires stringent purity control to ensure safety and efficacy. This guide details two primary CE techniques: Capillary Zone Electrophoresis (CZE) for the separation of charged impurities and Micellar Electrokinetic Chromatography (MEKC) for the comprehensive profiling of both charged and neutral species. We delve into the fundamental principles of each technique, provide detailed, step-by-step protocols, and outline a framework for method validation in accordance with regulatory standards. The high efficiency, minimal solvent consumption, and orthogonal selectivity of CE make it an invaluable tool for pharmaceutical quality control, complementing traditional HPLC methods.[1][2]

Introduction: The Need for Advanced Impurity Profiling

Paliperidone (9-hydroxyrisperidone) is the primary active metabolite of risperidone and is a widely used benzisoxazole derivative for the treatment of schizophrenia.[3] The purity of any Active Pharmaceutical Ingredient (API) is a critical quality attribute, as impurities, even at trace levels, can impact the drug's safety and efficacy. Regulatory bodies like the International Council for Harmonisation (ICH) mandate rigorous impurity profiling for all pharmaceutical compounds.[4]

While High-Performance Liquid Chromatography (HPLC) is the conventional workhorse for purity analysis, Capillary Electrophoresis (CE) offers a powerful, orthogonal approach.[1] CE provides separations based on different physicochemical principles—primarily the charge-to-size ratio of analytes—delivering exceptionally high separation efficiency and resolution.[2][5] Its advantages include rapid analysis times, minimal sample and reagent consumption, and a unique selectivity profile, making it ideal for resolving impurities that may co-elute in HPLC.[2]

This guide explores two key CE modalities:

  • Capillary Zone Electrophoresis (CZE): The simplest form of CE, where separation occurs in a free electrolyte solution based on differences in electrophoretic mobility.[4][5] It is highly effective for separating charged analytes.

  • Micellar Electrokinetic Chromatography (MEKC): This technique incorporates surfactants into the background electrolyte at a concentration above the critical micelle concentration.[6] These micelles form a pseudo-stationary phase, allowing for the separation of both charged and neutral analytes based on their partitioning between the micelles and the surrounding aqueous buffer.[6][7]

Common Impurities of Paliperidone

A thorough understanding of potential impurities is crucial for developing a specific and sensitive analytical method. Impurities can arise from the manufacturing process, degradation, or storage. Below is a table of known Paliperidone-related compounds.

Impurity Name/DesignationMolecular FormulaMolecular Weight ( g/mol )Source
Paliperidone Impurity DC₂₄H₂₇FN₄O₅470.49[8]
Paliperidone Impurity FC₂₃H₂₈N₄O₃408.49[8]
Paliperidone Impurity GC₂₃H₂₈F₂N₄O₃446.49[8]
Paliperidone Impurity HC₂₃H₂₈F₂N₄O₃446.49[8]
Paliperidone USP Related Compound ANot SpecifiedNot Specified[9]
6,7,8,9-Dehydro PaliperidoneC₂₃H₂₃FN₄O₃422.4[10]

Method Development Workflow

The development of a robust CE method involves the systematic optimization of several key parameters to achieve the desired resolution, peak shape, and analysis time. The causality behind these choices is critical for a successful separation.

Workflow Diagram

cluster_0 Phase 1: Analyte & Buffer Selection cluster_1 Phase 2: Separation Optimization cluster_2 Phase 3: Injection & Detection cluster_3 Phase 4: Validation Analyte Define Analytes: Paliperidone & Impurities Buffer Select Buffer System (e.g., Phosphate, Borate) Analyte->Buffer pH Optimize Buffer pH (based on analyte pKa) Buffer->pH Concentration Optimize Buffer Concentration (affects ionic strength & current) pH->Concentration Voltage Optimize Voltage (balances speed vs. Joule heating) Temp Set Capillary Temperature (affects viscosity & kinetics) Voltage->Temp Injection Optimize Injection (Hydrodynamic/Electrokinetic) Temp->Injection Additives Select Additives (Organic Modifiers, Surfactants for MEKC) Concentration->Additives Additives->Voltage Detection Set Detection Wavelength (e.g., 237 nm, 275 nm) Injection->Detection Validation Method Validation (ICH Guidelines) Detection->Validation

Caption: General workflow for developing a capillary electrophoresis method.

Protocol 1: Capillary Zone Electrophoresis (CZE) Method

4.1 Principle of CZE CZE is the most fundamental CE technique and is ideal for separating species that are ionized in solution.[2] When a voltage is applied across the capillary, charged analytes migrate towards the electrode of opposite charge at a velocity dependent on their electrophoretic mobility. This mobility is a function of the analyte's charge and hydrodynamic radius (size). The bulk flow of the entire solution within the capillary, known as the electroosmotic flow (EOF), also plays a crucial role. By carefully selecting the buffer pH, the ionization state of Paliperidone and its impurities can be controlled to achieve separation.

4.2 Materials and Reagents

  • Fused-silica capillary (e.g., 50 µm I.D., ~50-60 cm total length)

  • Paliperidone Reference Standard (RS) and impurity standards

  • Sodium phosphate monobasic and dibasic (or Boric Acid and Sodium Tetraborate)

  • Sodium hydroxide (NaOH) and Phosphoric acid (H₃PO₄) for pH adjustment

  • Acetonitrile (ACN), HPLC grade

  • Deionized water (18.2 MΩ·cm)

4.3 Step-by-Step Protocol

  • Background Electrolyte (BGE) Preparation:

    • Prepare a 50 mM sodium phosphate buffer.[11]

    • Dissolve the appropriate amounts of sodium phosphate monobasic and dibasic in deionized water.

    • Adjust the pH to 3.5 using H₃PO₄. Rationale: At a pH below its pKa values, Paliperidone will be positively charged, promoting good electrophoretic mobility and minimizing wall interactions.

    • Add ACN to a final concentration of 20% (v/v). Rationale: The organic modifier helps to improve the solubility of analytes and can modulate the EOF.

    • Filter the buffer through a 0.22 µm filter before use.

  • Standard and Sample Preparation:

    • Prepare a stock solution of Paliperidone RS at 1.0 mg/mL in a suitable diluent (e.g., BGE or Water/ACN mixture).

    • Prepare a spiked sample solution containing Paliperidone at 1.0 mg/mL and each known impurity at a concentration relevant to specification limits (e.g., 0.1% or 1.0 µg/mL).

  • Capillary Conditioning (for a new capillary):

    • Rinse the capillary sequentially with 1 M NaOH (20 min), deionized water (20 min), and finally, the BGE (30 min). Rationale: This procedure activates and standardizes the silanol groups on the capillary inner wall, ensuring reproducible EOF.

  • Instrumental Parameters:

    • Pre-condition the capillary by flushing with BGE for 2 minutes before each run.

    • Inject the sample using hydrodynamic injection (e.g., 50 mbar for 5 seconds).[11]

    • Run the analysis according to the parameters in the table below.

ParameterRecommended SettingRationale
Separation Voltage25 kVProvides a good balance between analysis speed and Joule heating.
Capillary Temp.25 °CEnsures reproducible migration times by controlling buffer viscosity.
DetectionDiode Array Detector (DAD) @ 237 nm or 275 nmWavelengths where Paliperidone exhibits strong absorbance.[12][13]
Total Run Time~10-15 minutesTypically sufficient for separation of key impurities.

Protocol 2: Micellar Electrokinetic Chromatography (MEKC) Method

5.1 Principle of MEKC MEKC is a hybrid of electrophoresis and chromatography.[6] It employs a surfactant, such as sodium dodecyl sulfate (SDS), which forms negatively charged micelles in the BGE. These micelles act as a "pseudo-stationary phase." While all analytes are swept along by the strong EOF, their migration is retarded based on their interaction with the micelles. Neutral molecules separate based on their hydrophobicity (more hydrophobic analytes partition more strongly into the micelles and migrate slower), while charged molecules are separated by a combination of electrophoretic mobility and micellar partitioning. This makes MEKC highly versatile for complex mixtures containing both charged and neutral impurities.[6]

MEKC Separation Principle Diagram

cluster_0 Capillary cluster_1 Analyte Migration anode Anode (+) cathode Cathode (-) anode->cathode start cathode->anode p1 EOF (Bulk Flow) → p2 Micelle (SDS) ← p3 Neutral Analyte (Hydrophobic) ↔ Micelle p4 Cationic Analyte (+) → eof_arrow Strong EOF micelle_arrow Slower Micelle Velocity

Caption: In MEKC, the strong EOF carries all components, including the slower, oppositely charged micelles, toward the cathode.

5.2 Materials and Reagents

  • All materials from the CZE method.

  • Sodium Dodecyl Sulfate (SDS).

  • Tetrahydrofuran (THF), HPLC grade.

5.3 Step-by-Step Protocol

  • BGE Preparation (MEKC):

    • This protocol is adapted from a validated method for Paliperidone analysis.[14]

    • Prepare an aqueous solution containing 75 mM Phosphoric acid.

    • Add SDS to a final concentration of 100 mM.

    • Add ACN to 12% (v/v) and THF to 15% (v/v). Rationale: A combination of organic modifiers is used to fine-tune selectivity and improve peak shape.

    • Mix thoroughly until all SDS is dissolved. The final solution should be clear.

    • Filter the buffer through a 0.22 µm filter.

  • Standard and Sample Preparation:

    • Prepare stock and spiked solutions as described in the CZE protocol. The diluent should be compatible with the MEKC buffer.

  • Capillary Conditioning and Instrumental Parameters:

    • Follow the same capillary conditioning procedure as for CZE.

    • Use the instrumental parameters outlined in the table below.

ParameterRecommended SettingRationale
Separation Voltage-20 kV (Reversed Polarity)The SDS micelles are negatively charged; reversing polarity ensures they migrate toward the anode, but the strong EOF still carries them to the cathode/detector.
Capillary Temp.25 °CCritical for maintaining consistent micelle formation and partitioning.
DetectionDAD @ 237 nm or 275 nmConsistent with Paliperidone's UV absorbance maxima.[12][13]
Total Run Time~20-25 minutesThe presence of micelles extends the separation window, allowing for resolution of more complex mixtures.

Note: For trace-level analysis, advanced injection techniques like "sweeping" can be employed with MEKC to achieve significant sensitivity enhancements (up to 100-fold).[14][15]

Method Validation Framework

Any analytical method intended for quality control must be validated to ensure it is fit for purpose. The validation should be performed according to ICH Q2(R1) guidelines.

Validation ParameterObjectiveTypical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of impurities, degradants, and excipients.Peak purity analysis (using DAD) should pass. Resolution between Paliperidone and the closest impurity peak should be >1.5.
Linearity To demonstrate a proportional relationship between analyte concentration and detector response.Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentration levels.
Precision (Repeatability & Intermediate)To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Relative Standard Deviation (RSD) ≤ 2.0% for the main component; ≤ 10.0% for impurities at the specification limit.[16]
Accuracy To assess the closeness of agreement between the value which is accepted as a true value and the value found.Percent recovery of spiked impurities should be within 90.0% - 110.0%.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated.Signal-to-Noise ratio (S/N) of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.S/N of 10:1; Precision at LOQ should have RSD ≤ 10%.[16][17]
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.The effect of varying parameters (e.g., pH ±0.2, voltage ±10%, temperature ±2°C) on the separation should be evaluated.

Conclusion

Capillary Electrophoresis, in both its CZE and MEKC modes, offers a highly efficient, rapid, and resource-sparing platform for the impurity profiling of Paliperidone. CZE provides a straightforward method for separating charged impurities, while MEKC offers a comprehensive solution for a wider range of potential impurities, including neutral species. The orthogonal selectivity of CE compared to HPLC makes it an essential tool for method validation, stability studies, and routine quality control in the pharmaceutical industry, ensuring the development of safe and effective medicines.

References

  • Liu, H. Y., Hwang, T. J., Tsai, I. L., & Kuo, C. H. (2015). Use of high-conductivity sample solution with sweeping-micellar electrokinetic capillary chromatography for trace-level quantification of paliperidone in human plasma. Electrophoresis, 36(4), 534–542. Available at: [Link]

  • Shah, M., Patel, N., et al. (2022). Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. Journal of Pharmaceutical Analysis, 12(1), 15-28. Available at: [Link]

  • Gottfried, A., et al. (2008). Development and validation of a capillary electrophoresis method for the simultaneous determination of impurities of escitalopram including the R-enantiomer. Journal of Chromatography A, 1187(1-2), 237-45. Available at: [Link]

  • Nickerson, B., Cunningham, S., & Scypinski, S. (1995). Validation of a capillary electrophoresis method for the determination of a quinolone antibiotic and its related impurities. Journal of Pharmaceutical and Biomedical Analysis, 14(1-2), 73-83. Available at: [Link]

  • Sá-Couto, A., et al. (2008). Capillary electrophoresis as an orthogonal technique in HPLC method validation. LCGC Europe, 21(12). Available at: [Link]

  • Phenomenex (n.d.). USP Paliperidone Assay and Organic Impurities on Luna® Omega 3 µm Polar C18. Technical Note. Available at: [Link]

  • Al-Tannak, N. F., et al. (2022). Validated Capillary Zone Electrophoresis Method for Impurity Profiling and Determination of NiII(3-OMe-Salophene). Molecules, 27(3), 675. Available at: [Link]

  • Pharmaffiliates (n.d.). Paliperidone-impurities. Available at: [Link]

  • ResearchGate (n.d.). Use of high conductivity sample solution with sweeping-micellar electrokinetic chromatography for trace level quantification of paliperidone in human plasma. Request PDF. Available at: [Link]

  • Sriram, D., et al. (2014). IDENTIFICATION AND DETERMINATION OF RELATED SUBSTANCES OF PALIPERIDONE IN BULK DRUG AND PHARMACEUTICAL FORMULATIONS BY HPLC AND LC-MS-MS. International Journal of Pharmacy and Pharmaceutical Sciences, 6(1), 661-667. Available at: [Link]

  • GLP Pharma Standards (n.d.). Paliperidone-GLP Pharma Standards. Available at: [Link]

  • Shah, M., Patel, N., Tripathi, N., & Vyas, V. K. (2022). Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. Journal of Pharmaceutical Analysis, 12(1), 15-28. Available at: [Link]

  • United States Pharmacopeia (n.d.). Paliperidone. USP-NF. Available at: [Link]

  • SynZeal (n.d.). Paliperidone Impurities. Available at: [Link]

  • Shah, M., et al. (2022). Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. Journal of Pharmaceutical Analysis. Available at: [Link]

  • ScienceDirect (n.d.). Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. Available at: [Link]

  • Shah, M., et al. (2022). Capillary electrophoresis methods for impurity profiling of drugs. Journal of Pharmaceutical Analysis, 12, 15-28. Available at: [Link]

  • Peters, T. P., et al. (2006). Micellar electrokinetic chromatography-electrospray ionization mass spectrometry for the identification of drug impurities. Journal of Chromatography B, 843(2), 283-8. Available at: [Link]

  • Wätzig, H. (1994). Capillary zone electrophoresis in pharmaceutical and biomedical analysis. Journal of Pharmaceutical and Biomedical Analysis, 12(5), 579-611. Available at: [Link]

  • ScienceDirect (n.d.). Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. Available at: [Link]

  • Taipei Medical University (2015). Use of high-conductivity sample solution with sweeping-micellar electrokinetic capillary chromatography for trace-level quantification of paliperidone in human plasma. Available at: [Link]

  • Al-Rimawi, F., et al. (2017). Development of Capillary Zone Electrophoresis Method for the Simultaneous Separation and Quantification of Metformin and Pioglitazone in Dosage Forms; and Comparison with HPLC Method. Separations, 4(4), 36. Available at: [Link]

  • Suneetha, A. & Rao, D. (2013). DEVELOPMENT AND VALIDATION OF NEW HPLC METHOD FOR THE ESTIMATION OF PALIPERIDONE IN PHARMACEUTICAL DOSAGE FORMS. Rasayan Journal of Chemistry, 6(1), 38-43. Available at: [Link]

  • Kumar, K. A., et al. (2017). Stability-Indicating RP-HPLC Method for the Quantification of Paliperidone in Bulk and Solid Dosage Form to Establish. Journal of Drug Delivery and Therapeutics, 7(5), 79-86. Available at: [Link]

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Standard Operating Procedure for the Handling and Storage of Paliperidone E-oxime

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scope

This document provides a comprehensive guide for the safe handling, storage, and use of Paliperidone E-oxime (CAS No. 1388021-46-2), a known impurity and related compound of the atypical antipsychotic drug Paliperidone.[1][2][3] This standard operating procedure (SOP) is intended for researchers, analytical scientists, and drug development professionals.

The causality behind these stringent procedures is rooted in the compound's status as a pharmaceutical reference standard and its structural relationship to Paliperidone, a potent, biologically active molecule.[4][5] Furthermore, the inherent chemical functionalities—specifically the oxime group—necessitate careful control of environmental conditions to prevent degradation and ensure experimental integrity.[6] This SOP is designed as a self-validating system, where adherence to these protocols minimizes the risk of compound degradation, thereby ensuring the accuracy and reproducibility of experimental results.

Chemical Structure: (E)-3-(2-(4-((2,4-difluorophenyl)(hydroxyimino)methyl)piperidin-1-yl)ethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one.[3]

Hazard Identification and Safety Precautions

Trustworthiness Pillar: As a specific Safety Data Sheet (SDS) for this compound is not widely available, the following precautions are derived from the SDS of the parent compound, Paliperidone, and the general chemical reactivity of oxime derivatives. All unknown chemical substances should be handled with the utmost caution.[4]

  • Primary Hazard: Based on the parent compound, this compound should be considered Acutely Toxic if Swallowed (Oral, Category 3) .[4][7] All handling should be performed in a manner that avoids ingestion, inhalation of dust, and direct skin or eye contact.

  • Potential Instability: Oxime compounds can be susceptible to degradation via hydrolysis, photochemical reactions, and thermal decomposition. The parent compound, Paliperidone, is known to be highly sensitive to light (photolysis) and oxidation.[8][9] Therefore, it is imperative to protect this compound from light, moisture, excessive heat, and strong oxidizing agents.[10]

Required Personal Protective Equipment (PPE)

To mitigate risks, the following PPE is mandatory when handling this compound in its solid form or in solution:

  • Eye Protection: ANSI Z87.1-compliant safety glasses or goggles.

  • Hand Protection: Nitrile gloves. Gloves must be inspected prior to use and changed immediately if contaminated.

  • Body Protection: A laboratory coat must be worn at all times.

  • Respiratory Protection: Not typically required when handling small quantities in a well-ventilated area. However, if there is a risk of aerosolization or dust generation, a NIOSH-approved respirator is recommended. All weighing of the solid compound should ideally be performed in a chemical fume hood or a ventilated balance enclosure.

Chemical Properties and Storage Conditions

Expertise & Experience Pillar: The stability of a reference standard is paramount for generating reliable data. The storage conditions outlined below are based on supplier recommendations and an understanding of the compound's chemical liabilities, such as the light-sensitive benzisoxazole ring in the parent structure and the potentially labile oxime functional group.[8][11][12]

PropertyDataReference(s)
Chemical Name (E)-3-(2-(4-((2,4-difluorophenyl)(hydroxyimino)methyl)piperidin-1-yl)ethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one[3]
CAS Number 1388021-46-2[13]
Molecular Formula C₂₃H₂₈F₂N₄O₃[11]
Molecular Weight 446.49 g/mol [11]
Appearance White to Off-White Solid[11][13]
Solubility Slightly soluble in DMSO and Methanol[11][13]
Recommended Storage 2°C to 8°C , Protected from light and moisture[11]
Storage Protocol
  • Primary Storage: Upon receipt, the compound must be stored in its original, tightly sealed container in a refrigerator maintained at 2°C to 8°C .[11]

  • Light Protection: The container must be light-resistant (e.g., amber vial). If the original container is not light-resistant, it must be placed inside a secondary, opaque container (e.g., an amber bag or a small box). This is critical due to the known high susceptibility of Paliperidone to photodegradation.[8][9]

  • Moisture Protection: To prevent potential hydrolysis of the oxime group, store the vial inside a desiccator within the refrigerator. Many active pharmaceutical ingredients (APIs) are hygroscopic, and this precaution minimizes moisture absorption.[14]

  • Inert Atmosphere: For long-term storage (greater than 12 months), consider flushing the vial headspace with an inert gas like argon or nitrogen before sealing to mitigate the risk of oxidation.

Standard Handling Procedures

The following workflow ensures the integrity of the compound from receipt to disposal.

G cluster_0 Receipt & Inspection cluster_1 Storage cluster_2 Use & Handling A Receive Compound B Verify Integrity: - Container Seal Intact - Label Information Correct - COA Matches A->B C Log into Inventory: - Lot Number - Receipt Date - Assigned Storage Location B->C D Store Immediately: - 2°C to 8°C Refrigerator - Inside Desiccator - Protected from Light C->D Assign Location E Equilibrate to RT in Desiccator (Approx. 30-60 min) D->E For Experimental Use F Weigh in Ventilated Enclosure - Use Spatula - Transfer to Tare Vessel E->F G Prepare Solution (e.g., DMSO, Methanol) - Sonicate if needed F->G I Dispose of Waste per Institutional Guidelines F->I Contaminated consumables H Return Stock to Storage - Tightly Seal Vial - Return to 2-8°C Desiccator G->H G->I

Caption: Workflow for this compound from receipt to use.

Protocol for Compound Receipt and Logging
  • Inspection: Upon receipt, visually inspect the shipping container for any signs of damage.

  • Verification: Inside a fume hood, open the shipping container. Verify that the compound vial's seal is intact. Cross-reference the information on the label (Compound Name, CAS No., Lot No.) with the packing slip and the Certificate of Analysis (COA).

  • Documentation: Record the receipt date, supplier, lot number, quantity, and assigned storage location in the lab's chemical inventory system.

  • Storage: Immediately transfer the compound to the designated refrigerated storage as specified in Section 3.1.

Protocol for Safe Weighing and Aliquoting

Causality: Bringing a cold vial directly into ambient lab air causes condensation, introducing moisture that can degrade the compound. Equilibration inside a desiccator prevents this. Not returning excess material to the primary container is a critical step to prevent contamination of the master stock.

  • Equilibration: Transfer the sealed vial from the refrigerator to a desiccator at room temperature. Allow the vial to equilibrate for at least 30-60 minutes.

  • Preparation: Don all required PPE. Perform all weighing operations within a chemical fume hood or ventilated balance enclosure to prevent inhalation of fine particles.

  • Weighing:

    • Place a suitable weighing vessel (e.g., glass vial or weighing paper) on the analytical balance and tare.

    • Briefly open the stock vial of this compound.

    • Using a clean spatula, carefully remove a small amount of the solid and transfer it to the tared vessel.

    • CRITICAL: Never return any excess material to the stock vial.

  • Sealing: Immediately and tightly recap the stock vial.

  • Storage Return: Promptly return the stock vial to its designated storage location (2-8°C, desiccated, protected from light).

  • Record Keeping: Document the amount weighed, date, and user's initials in the appropriate laboratory notebook and on a usage log for the vial.

Protocol for Solution Preparation and Storage
  • Solvent Selection: Use anhydrous, high-purity solvents (e.g., DMSO, Methanol) for solution preparation. The compound is reportedly slightly soluble in these solvents.[11][13]

  • Dissolution: Add the chosen solvent to the vessel containing the weighed solid. If necessary, facilitate dissolution by gentle vortexing or sonication.

  • Solution Storage:

    • Short-Term (≤ 24 hours): Store solutions in tightly capped, light-protected (amber) vials at 2-8°C.

    • Long-Term (> 24 hours): For extended storage, it is recommended to aliquot the solution into single-use volumes, flush the headspace of each vial with inert gas (argon or nitrogen), and store at -20°C or below. This minimizes degradation from repeated freeze-thaw cycles and oxidation.

Stability Assessment Protocol

Authoritative Grounding: The following protocol is a general framework based on the International Council for Harmonisation (ICH) guidelines for forced degradation studies, which are essential for understanding a compound's intrinsic stability.[15] This is not an exhaustive validation protocol but serves as a robust starting point for research applications.

G cluster_stress Forced Degradation Conditions (ICH Q1A) Start Prepare Stock Solution of this compound (e.g., 1 mg/mL in Methanol) Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Start->Acid Aliquot & Stress Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Start->Base Aliquot & Stress Oxidative Oxidative (e.g., 3% H₂O₂, RT) Start->Oxidative Aliquot & Stress Thermal Thermal (Solid & Solution, 60°C) Start->Thermal Aliquot & Stress Photo Photolytic (ICH Q1B Light Box) Start->Photo Aliquot & Stress Analysis Analyze Samples at Time Points (e.g., 0, 4, 8, 24, 48h) - Use Stability-Indicating Method (e.g., HPLC-UV/MS) Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis Eval Evaluate Data - Quantify % Degradation - Identify Degradants (MS) - Determine Degradation Kinetics Analysis->Eval

Caption: Workflow for a forced degradation study of this compound.

Forced Degradation Experimental Steps
  • Stock Preparation: Prepare an accurately concentrated stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Stress Conditions: Aliquot the stock solution into separate, clearly labeled amber glass vials for each stress condition. A control sample (unstressed, stored at 2-8°C) must be included.

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Add an equal volume of 3% H₂O₂. Keep at room temperature, protected from light.

    • Thermal Degradation: Incubate one vial of the solution and one vial of the solid compound in an oven at 60°C.

    • Photostability: Expose a solution and a solid sample to light in a photostability chamber according to ICH Q1B guidelines. Wrap a control sample in aluminum foil and place it alongside the exposed sample.

  • Time Points: Withdraw samples from each condition at predetermined intervals (e.g., 0, 2, 4, 8, 24, 48 hours). For acid/base hydrolysis samples, neutralize them before analysis.

  • Analysis: Analyze all samples, including the time-zero and control samples, using a validated, stability-indicating HPLC method (preferably with UV and Mass Spec detection).

  • Evaluation: Calculate the percentage of degradation by comparing the peak area of the parent compound to the time-zero sample. Characterize any significant degradation products using mass spectrometry.

Waste Disposal

All solid waste (contaminated gloves, weighing paper, vials) and liquid waste (unused solutions) containing this compound must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations and institutional guidelines for chemical waste disposal. Do not dispose of this material down the drain.

References

  • Royal Society of Chemistry. (2021). Oxime as a general photocage for the design of visible light photo-activatable fluorophores. Available at: [Link]

  • PubMed. (2018). Stability, degradation impurities and decomposition kinetics for paliperidone from osmotic tablets. Available at: [Link]

  • ResearchGate. (n.d.). Stability, degradation impurities and decomposition kinetics for paliperidone from osmotic tablets | Request PDF. Available at: [Link]

  • Allmpus. (n.d.). Paliperidone (Z)-Oxime. Available at: [Link]

  • ResearchGate. (2013). Synthesis and photochromic properties of oxime derivatives of 2,3-diarylcyclopent-2-en-1-ones. Available at: [Link]

  • ResearchGate. (2012). “Stress Degradation Behavior of Paliperidone, an Antipsychotic Drug, and Development of Suitable Stability-Indicating RP-LC Method. Available at: [Link]

  • PharmaTutor. (2012). Stability Testing of Pharmaceutical Products. Available at: [Link]

  • Sri Indu Institute of Pharmacy. (n.d.). GUIDELINES FOR THE STABILITY TESTING OF PHARMACEUTICALS. Available at: [Link]

  • ResearchGate. (n.d.). Graphical representation of solubility (mg/ml) of paliperidone in different medium…. Available at: [Link]

  • Semantic Scholar. (2021). Physico-Chemical Characterization of Paliperidone Palmitate and Compatibility Studies with its Pharmaceutical Excipients. Available at: [Link]

  • ResearchGate. (n.d.). Synthetic scheme of paliperidone: generation of process-related.... Available at: [Link]

  • European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Available at: [Link]

  • National Pharmaceutical Regulatory Agency (NPRA), Malaysia. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. Available at: [Link]

  • Royal Society of Chemistry. (1983). Photochemistry of α-oxo-oximes. Part 7. Photolysis of some α-oxo-oxime esters. Available at: [Link]

  • International Council for Harmonisation (ICH). (n.d.). Quality Guidelines. Available at: [Link]

  • National Institutes of Health (NIH). (2020). Oxime radicals: generation, properties and application in organic synthesis. Available at: [Link]

  • National Institutes of Health (NIH). (2018). Functionalised Oximes: Emergent Precursors for Carbon-, Nitrogen- and Oxygen-Centred Radicals. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Paliperidone. PubChem Compound Summary for CID 115237. Available at: [Link]

  • SMT Dry Cabinets. (n.d.). Protecting Pharmaceuticals from Humidity's Wrath. Available at: [Link]

Sources

Troubleshooting & Optimization

Overcoming challenges in the separation of Paliperidone E- and Z-oxime isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for resolving the analytical challenges associated with the separation of Paliperidone E- and Z-oxime isomers. As geometric isomers, these compounds often exhibit very similar physicochemical properties, making their separation and quantitation a significant hurdle in pharmaceutical development and quality control. This guide provides field-proven troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles, to empower you to overcome these challenges effectively.

Troubleshooting Guide: From Co-elution to Confirmation

This section addresses specific experimental problems in a direct question-and-answer format, providing not just solutions but the underlying rationale to inform your method development strategy.

Question 1: My primary issue is poor resolution (Rs < 1.5) between the E- and Z-oxime peaks on a standard C18 column. What are my immediate troubleshooting steps?

Answer: Poor resolution is the most common challenge. A systematic approach to optimizing your High-Performance Liquid Chromatography (HPLC) method is critical. The goal is to exploit the subtle differences in polarity and spatial arrangement between the E and Z isomers.

Initial Steps Workflow:

G start Problem: Poor Resolution (Rs < 1.5) step1 Step 1: Mobile Phase Optimization (Most Impactful) start->step1 step2 Step 2: Adjust Temperature opt1a Modify Organic Modifier Ratio (e.g., Acetonitrile vs. Methanol) step1->opt1a Selectivity opt1b Adjust pH of Aqueous Phase (Critical for ionizable compounds) step1->opt1b Retention opt1c Incorporate Additives (e.g., TFA, Formic Acid, Ammonium Acetate) step1->opt1c Peak Shape step3 Step 3: Change Stationary Phase step2->step3 If resolution is still poor end Resolution Achieved (Rs ≥ 1.5) step2->end If successful step3->end If successful

Caption: Troubleshooting workflow for poor E/Z isomer resolution.

Detailed Rationale:

  • Mobile Phase Optimization: This is your most powerful tool.

    • Organic Modifier: Switching between acetonitrile and methanol can significantly alter selectivity. Acetonitrile is an aprotic solvent, while methanol is a protic solvent capable of hydrogen bonding. These different interactions with the isomers and the stationary phase can often resolve co-eluting peaks. A typical starting point is an isocratic mobile phase of acetonitrile and water (or buffer)[1].

    • Aqueous Phase pH: The paliperidone molecule has basic nitrogens. Modifying the mobile phase pH with buffers (e.g., ammonium acetate, phosphate) can change the ionization state of the molecule, altering its retention and potentially improving separation[2][3]. Investigate a pH range from 3 to 7.

    • Additives: Small amounts of additives like trifluoroacetic acid (TFA) or formic acid can improve peak shape by minimizing interactions with residual silanols on the stationary phase.

  • Temperature Adjustment:

    • Mechanism: Lowering the column temperature (e.g., from 40°C to 25°C) often increases resolution. It enhances the differential interactions between the isomers and the stationary phase. However, be aware this will also increase viscosity, leading to higher backpressure and longer run times[4]. Conversely, increasing temperature can sometimes improve efficiency, but may reduce selectivity.

  • Stationary Phase Selectivity:

    • If a standard C18 column fails, consider a different stationary phase chemistry. A phenyl-hexyl or a polar-embedded phase column can offer alternative selectivity through π-π or hydrogen bonding interactions, which may be more effective for separating geometric isomers[5].

Question 2: I'm observing significant peak tailing for both isomer peaks. What is the likely cause and solution?

Answer: Peak tailing is typically caused by secondary, undesirable interactions within the chromatographic system.

Common Causes & Solutions:

Potential Cause Explanation & Solution
Silanol Interactions Residual, un-capped silanol groups on the silica-based stationary phase can interact strongly with the basic nitrogens on paliperidone. Solution: Add a competitive base like triethylamine (TEA) to the mobile phase (0.1%) or use an acidic modifier like TFA or formic acid (0.1%) to protonate the basic sites on the analyte, minimizing the interaction[6]. Using a modern, base-deactivated column is also highly recommended.
Column Overload Injecting too much sample mass can saturate the stationary phase, leading to fronting or tailing. Solution: Reduce the sample concentration or injection volume. A good starting concentration is 0.1-1.0 mg/mL[1].
Extra-Column Effects Dead volume in tubing, fittings, or an improper column connection can cause peak broadening and tailing. Solution: Ensure all fittings are tight and use tubing with the smallest appropriate internal diameter. Cut tubing ends perfectly flat before connecting.
Column Contamination Buildup of strongly retained compounds at the column inlet can create active sites. Solution: Flush the column with a strong solvent (e.g., isopropanol). If this fails, reverse the column (if permitted by the manufacturer) and flush again. Using a guard column is a preventative best practice[7].
Question 3: My retention times are drifting between injections. How can I stabilize my method?

Answer: Retention time instability points to a lack of equilibrium in the system or fluctuations in experimental conditions.

Troubleshooting Checklist:

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the sequence. For reversed-phase, this typically requires flushing with 10-20 column volumes of the mobile phase.

  • Mobile Phase Preparation: If using a buffered mobile phase, ensure it is prepared fresh daily and is well-mixed. Organic and aqueous phases should be mixed by the pump or pre-mixed manually to avoid composition drift[1].

  • Temperature Control: Use a column oven to maintain a constant temperature. Fluctuations in ambient lab temperature can cause significant retention time shifts.

  • Pump Performance: Check for leaks in the pump heads, seals, and check valves. An inconsistent flow rate is a direct cause of shifting retention times.

Frequently Asked Questions (FAQs)

Q1: Which analytical technique is most definitive for identifying and assigning the E- and Z-oxime peaks after separation?

A1: While chromatography separates the isomers, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structural assignment .[8][9]

  • ¹H and ¹³C NMR: The chemical shifts of the protons and carbons near the C=N oxime bond will be different for the E and Z isomers due to the anisotropic effect of the double bond and through-space interactions.[8]

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): This is the most powerful tool for this specific task. It detects protons that are close in space. For the oxime, a NOESY experiment will show a correlation between the oxime -OH proton and the protons on the adjacent ring system. The specific proton it correlates with will be different for the E versus the Z isomer, providing definitive proof of the geometry.[8][10]

Mass Spectrometry (MS) can also be used to support identification, as isomers may sometimes show subtle differences in fragmentation patterns, but it is generally not as conclusive as NMR for geometric isomer assignment.[8][11]

Q2: Is isomer interconversion (E to Z or Z to E) a risk during sample preparation or analysis?

A2: Yes, interconversion is a potential risk that must be managed. The energy barrier for rotation around the C=N bond in oximes is high enough to allow for their separation at room temperature, but certain conditions can promote isomerization.[12][13]

  • Stability Factors:

    • Temperature: Elevated temperatures during sample preparation (e.g., sonication) or analysis can provide the energy needed to overcome the rotational barrier.

    • pH: Strongly acidic or basic conditions can catalyze the isomerization process.

    • Light: Photolytic degradation can be a concern for paliperidone, and UV light can sometimes induce isomerization in oximes.[14]

  • Mitigation Strategies:

    • Prepare samples in a diluent that matches the mobile phase and avoid prolonged heating or sonication.

    • Store samples and standards protected from light and at cool temperatures (e.g., 4°C).

    • Perform a solution stability study by analyzing the same sample over 24-48 hours to ensure the E/Z ratio remains constant under your analytical conditions.

Q3: What are the regulatory expectations regarding isomeric impurities like E/Z oximes?

A3: Regulatory agencies like the FDA and EMA require that impurities in drug substances be identified, reported, and qualified.[15][16]

  • ICH Guidelines: The International Council for Harmonisation (ICH) guidelines Q3A(R2) and Q3B(R2) provide the framework.[17] Although these guidelines don't have specific thresholds for geometric isomers, the general principles apply.

  • Identification & Control: You must develop an analytical method capable of separating and quantifying the undesired isomer. The specification for the drug substance will include an acceptance criterion (a maximum limit) for this isomer.

  • Qualification: The safety of the isomeric impurity must be established. If the level of the Z-oxime (assuming E-oxime is the desired product) is above the identification threshold (typically 0.10-0.15%), its structure must be confirmed and it must be qualified through toxicological studies or by demonstrating its presence at or below that level in safety/clinical batches.[18]

Q4: Can Supercritical Fluid Chromatography (SFC) be a better alternative to HPLC for this separation?

A4: Yes, SFC is an excellent and often superior alternative for separating isomers.

  • Advantages of SFC:

    • High Efficiency & Speed: The low viscosity of supercritical CO₂ (the primary mobile phase) allows for higher flow rates and faster analysis times without generating excessive backpressure.[1][19]

    • Orthogonal Selectivity: SFC often provides different selectivity compared to reversed-phase HPLC, making it a powerful tool when HPLC methods fail.

    • "Green" Chemistry: SFC significantly reduces the consumption of organic solvents, making it an environmentally friendly technique.[20]

A typical SFC method would use a chiral or achiral stationary phase with supercritical CO₂ and an alcohol co-solvent (e.g., methanol, ethanol) with a basic or acidic additive.[21][22]

Recommended Starting Protocols

The following tables provide validated starting points for your method development. Optimization will be required for your specific instrumentation and sample matrix.

Table 1: Recommended Starting Conditions for RP-HPLC

ParameterRecommended ConditionRationale / Notes
Column C18, Base-Deactivated (e.g., Zorbax SB C18, Purospher STAR RP-18e) 150 x 4.6 mm, 3.5 µmA robust, general-purpose column. Base-deactivation is key to good peak shape for basic analytes like paliperidone.[23][24]
Mobile Phase A 20 mM Ammonium Acetate, pH 4.0Buffering is crucial for reproducible retention.[3]
Mobile Phase B AcetonitrileOften provides sharper peaks than methanol.
Gradient/Isocratic Start with Isocratic: 60:40 (A:B)An isocratic method is simpler to validate. If unresolved, a shallow gradient may be necessary.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30°CProvides stability and good initial efficiency.
Detection UV at 275 nm or 280 nmPaliperidone has strong absorbance at these wavelengths.[25][26]
Injection Volume 10 µLA good starting point to avoid overload.

Table 2: Recommended Starting Conditions for SFC

ParameterRecommended ConditionRationale / Notes
Column Chiral Stationary Phase (e.g., polysaccharide-based) or a polar achiral phase (e.g., 2-Ethylpyridine)SFC often excels with polar or chiral columns for isomer separations.[21]
Mobile Phase A Supercritical CO₂The primary, low-viscosity mobile phase.
Mobile Phase B (Co-solvent) MethanolA polar modifier necessary for eluting paliperidone.
Isocratic Composition Start with 20% MethanolAdjust co-solvent percentage to control retention.
Additive 0.1% Diethylamine (DEA) or Ammonium HydroxideImproves peak shape for basic compounds.[22]
Flow Rate 3.0 mL/minHigher flow rates are typical and advantageous in SFC.
Back Pressure 150 barMaintains the CO₂ in its supercritical state.
Column Temperature 40°CCommon starting temperature for SFC.
Detection UV at 275 nmSame as HPLC.

Method Development & Validation Workflow

G start Define Analytical Target Profile (ATP) (e.g., Separate E/Z isomers with Rs > 2.0) prep Sample & Standard Preparation (Consider solubility & stability) start->prep screen Initial Method Screening (HPLC vs. SFC, Multiple Columns/Solvents) prep->screen optimize Systematic Optimization (Mobile Phase, Temp, Flow Rate) Use DoE principles screen->optimize Select best candidate method validate Method Validation (per ICH Q2(R1)) (Specificity, Linearity, Accuracy, Precision, Robustness) optimize->validate Final method defined transfer Method Transfer & Routine Use validate->transfer

Sources

Troubleshooting peak tailing and asymmetry in HPLC analysis of Paliperidone E-oxime

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC analysis of Paliperidone and its related compounds. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common chromatographic issues, with a specific focus on the peak tailing and asymmetry observed during the analysis of Paliperidone E-oxime. Our approach is rooted in explaining the fundamental causes of these issues to empower you to develop robust and reliable analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it measured?

A: Peak tailing is a common chromatographic problem where the latter half of a peak is broader than the front half, resulting in an asymmetrical shape.[1][2] This distortion can compromise the accuracy of peak integration and reduce resolution between adjacent peaks.[1] Peak asymmetry is often quantified using the Tailing Factor (T) or Asymmetry Factor (As). An ideal, symmetrical Gaussian peak has a tailing factor of 1.0. Values greater than 1.2 are generally considered to be tailing.[2][3]

Q2: Why is my this compound peak, in particular, showing significant tailing?

A: this compound, like its parent compound Paliperidone, contains basic nitrogen functional groups (a piperidine moiety) which are prone to strong secondary interactions with the stationary phase in reversed-phase HPLC.[2][4] The primary cause of peak tailing for such basic compounds is the interaction between the positively charged analyte and negatively charged, acidic silanol groups (Si-OH) that remain on the surface of silica-based stationary phases.[1][2][5][6][7] This ion-exchange interaction is a secondary retention mechanism that broadens and distorts the peak shape.[1][2]

Q3: What is the "silanol effect" and how does it impact my analysis?

A: The "silanol effect" refers to the undesirable interactions between analytes and residual silanol groups on the silica surface of an HPLC column.[7][8] These silanol groups can exist in different forms, with some being more acidic and, therefore, more interactive than others.[1] At mobile phase pH values above 3, these silanols become deprotonated (negatively charged) and can strongly interact with protonated basic compounds like this compound, leading to significant peak tailing, increased retention, and reduced column efficiency.[7][8]

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving peak tailing and asymmetry for this compound. We will explore the issue from multiple angles, including mobile phase optimization, column chemistry selection, and instrumental factors.

Part 1: Mobile Phase Optimization

The mobile phase is often the first and most effective area to adjust when troubleshooting peak shape.

Issue 1.1: Inappropriate Mobile Phase pH

Underlying Cause: The pH of the mobile phase dictates the ionization state of both the analyte and the stationary phase's residual silanol groups. Paliperidone has a pKa of 8.2 for its basic piperidine moiety.[4] If the mobile phase pH is close to the analyte's pKa, a mixed population of ionized and non-ionized forms will exist, leading to peak broadening.[9][10][11] More critically for basic compounds, at a mid-range pH (e.g., pH 4-7), silanol groups are ionized and readily interact with the protonated basic analyte, causing severe tailing.[5][7]

Troubleshooting Protocol:

  • Lower the Mobile Phase pH: The most common strategy to improve the peak shape of basic compounds is to lower the mobile phase pH to a range of 2.5-3.0.[1][2][5] At this low pH, the acidic silanol groups are fully protonated (neutral), which minimizes the undesirable secondary ionic interactions with the protonated basic analyte.[5][7][12]

  • Ensure Proper Buffering: Use a buffer with a pKa close to the target mobile phase pH to provide adequate buffering capacity.[13][14] For a target pH of 2.5-3.0, phosphate or formate buffers are excellent choices.[12][15] A buffer concentration of 10-25 mM is typically sufficient.[5][12]

  • Avoid pH near Analyte pKa: It is a general rule to keep the mobile phase pH at least 2 units away from the analyte's pKa to ensure a single ionic form is present.[10][16]

Data Visualization: The Impact of pH on Peak Asymmetry

Mobile Phase pHAnalyte (this compound) Ionization StateSilanol Group (Si-O⁻) Ionization StateExpected Asymmetry Factor (As)
2.5 Fully Protonated (Cationic)Mostly Neutral (Si-OH)1.0 - 1.3 (Ideal)
4.5 Fully Protonated (Cationic)Partially Ionized (Si-O⁻)> 1.8 (Significant Tailing)
7.0 Fully Protonated (Cationic)Fully Ionized (Si-O⁻)> 2.5 (Severe Tailing)
Issue 1.2: Lack of a Competing Base or Ion-Pairing Agent

Underlying Cause: If adjusting the pH is not sufficient or desirable, another approach is to mask the active silanol sites. This can be achieved by adding a "competing base" or an "ion-pairing agent" to the mobile phase.

Troubleshooting Protocol:

  • Introduce a Competing Base: Add a small concentration (e.g., 5-20 mM) of an amine modifier like triethylamine (TEA) to the mobile phase.[1][12][16] The positively charged TEA will preferentially interact with the active silanol sites, effectively shielding them from the this compound analyte.[12] Be aware that TEA can shorten column lifetime and may suppress MS signals if using LC-MS.[12]

  • Utilize an Ion-Pairing Agent: For highly basic compounds, an anionic ion-pairing agent like sodium octanesulfonate can be used.[17][18] The hydrophobic tail of the agent adsorbs onto the C18 stationary phase, while its charged head is exposed to the mobile phase. This creates a negatively charged surface that forms a neutral ion-pair with the positively charged analyte, which then partitions into the stationary phase via a standard reversed-phase mechanism, improving peak shape.[18][19] Note that ion-pairing agents require long equilibration times and it is recommended to dedicate a column for this purpose.[18][20]

Part 2: HPLC Column Selection and Care

The choice of HPLC column is critical for achieving good peak shape for basic analytes.

Issue 2.1: High Silanol Activity of the Column

Underlying Cause: Not all C18 columns are created equal. Older, "Type A" silica columns have a higher metal content and more acidic, active silanol groups, which are notorious for causing peak tailing with basic compounds.[1][12] Modern columns are typically made from high-purity, "Type B" silica with significantly lower silanol activity.[1][7]

Troubleshooting Protocol:

  • Select a High-Purity, End-Capped Column: Ensure you are using a modern column based on high-purity silica. Most importantly, select a column that is "end-capped". End-capping is a chemical process that covers many of the residual silanol groups with a small, non-polar group (like trimethylsilyl), effectively deactivating them.[2][21][22][23][24] Double or triple end-capping provides even better shielding.[21]

  • Consider Alternative Stationary Phases:

    • Polar-Embedded Phases: These columns have a polar group embedded near the base of the alkyl chain. This polar group helps to shield the residual silanols from basic analytes, resulting in improved peak symmetry even at mid-range pH.[9]

    • Hybrid Silica Phases: These columns incorporate organic groups into the silica matrix itself, resulting in a lower concentration of silanol groups and improved pH stability.[1]

Issue 2.2: Column Degradation or Contamination

Underlying Cause: Over time, columns can degrade, especially when used with aggressive mobile phases (high pH) or if not properly cared for.[5] This can lead to the loss of the bonded phase or end-capping, exposing more active silanol sites. Contamination from the sample matrix can also block the column inlet frit, leading to peak distortion.[2][11]

Troubleshooting Protocol:

  • Implement a Column Cleaning Protocol: Regularly flush the column with a strong solvent (e.g., isopropanol, or a sequence of solvents from weak to strong) to remove contaminants.

  • Use a Guard Column: A guard column is a small, disposable column placed before the analytical column to protect it from strongly retained or particulate matter from the sample.[11][16]

  • Benchmark Column Performance: When a new column is installed, run a standard test mix and record the peak shape and efficiency. If you suspect a column issue, re-running this test can confirm if the column performance has degraded.[5]

Logical Troubleshooting Workflow

Below is a visual representation of a logical workflow to address peak tailing for this compound.

Troubleshooting_Workflow start Peak Tailing Observed for This compound (As > 1.2) check_mobile_phase Step 1: Mobile Phase Check start->check_mobile_phase check_ph Is pH low (2.5-3.0) and is a buffer used? check_mobile_phase->check_ph adjust_ph Action: Lower pH to 2.5-3.0 with 10-25mM buffer (e.g., Phosphate, Formate) check_ph->adjust_ph No check_column Step 2: Column Evaluation check_ph->check_column Yes adjust_ph->check_column is_endcapped Is the column a modern, end-capped, high-purity silica column? check_column->is_endcapped select_new_column Action: Switch to a fully end-capped or polar-embedded column. is_endcapped->select_new_column No / Unsure advanced_mp Step 3: Advanced Mobile Phase Modification is_endcapped->advanced_mp Yes select_new_column->advanced_mp add_competing_base Action: Add a competing base (e.g., 0.1% Triethylamine) advanced_mp->add_competing_base check_instrument Step 4: Instrument Check add_competing_base->check_instrument check_extracolumn Check for extra-column volume (long tubing, fittings) check_instrument->check_extracolumn solution Symmetrical Peak (As < 1.2) check_extracolumn->solution

Caption: A step-by-step workflow for troubleshooting peak tailing.

Part 3: Instrumental and Other Considerations

While less common, instrumental factors can also contribute to peak asymmetry.

Issue 3.1: Extra-Column Volume

Underlying Cause: Extra-column volume (or dead volume) refers to the volume within the HPLC system outside of the column itself, including the injector, tubing, and detector flow cell.[5] Excessive volume can cause band broadening and lead to peak tailing, especially for early-eluting peaks.[5][9]

Troubleshooting Protocol:

  • Minimize Tubing Length: Use the shortest possible length of connecting tubing between the injector, column, and detector.

  • Use Narrow Internal Diameter (ID) Tubing: Employ tubing with a small internal diameter (e.g., 0.005 inches or ~0.12 mm) to reduce volume.[9]

  • Ensure Proper Fittings: Use appropriate fittings that are correctly tightened to avoid creating small voids or leaks.

Issue 3.2: Column Overload

Underlying Cause: Injecting too much sample mass onto the column can saturate the stationary phase, leading to a distorted peak shape that can manifest as fronting or tailing.[2][16]

Troubleshooting Protocol:

  • Reduce Injection Volume or Concentration: Perform a dilution series of your sample and inject decreasing amounts. If peak shape improves with lower mass on the column, you may be experiencing mass overload.

By systematically addressing these potential causes, you can effectively troubleshoot and eliminate peak tailing and asymmetry in your HPLC analysis of this compound, leading to more accurate, reliable, and robust results.

References

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019-11-12). Available at: [Link]

  • How to Reduce Peak Tailing in HPLC? - Phenomenex. (2025-06-09). Available at: [Link]

  • What is "silanol activity" when a column is described as having low or high silanol activity? - Waters Knowledge Base. Available at: [Link]

  • The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. (2023-08-01). Available at: [Link]

  • What Is Endcapping in HPLC Columns - Chrom Tech, Inc. (2025-10-28). Available at: [Link]

  • Endcapping - Grokipedia. Available at: [Link]

  • Peak Tailing in HPLC - Element Lab Solutions. Available at: [Link]

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. (2025-10-28). Available at: [Link]

  • The role of end-capping in reversed-phase - Phenomenex. Available at: [Link]

  • The Role of End-Capping in Reversed-Phase - LabRulez LCMS. (2025-10-29). Available at: [Link]

  • LABTips: How to Prevent Tailing Peaks in HPLC - American Laboratory. (2021-10-15). Available at: [Link]

  • Issues and Solutions to the Use of Ion-Pairing Reagents - Welch Materials. (2025-02-17). Available at: [Link]

  • How can I prevent peak tailing in HPLC? - ResearchGate. (2013-11-27). Available at: [Link]

  • Why Is End-Capping Used In Liquid Chromatography? - Chemistry For Everyone - YouTube. (2025-02-02). Available at: [Link]

  • RP C18 column with feature of a silanol group - Obrnuta faza. Available at: [Link]

  • ACE News - HPLC. Available at: [Link]

  • Effects of Secondary Interactions in Size Exclusion Chromatography. Available at: [Link]

  • Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites - AKJournals. Available at: [Link]

  • LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? - Restek. (2018-01-02). Available at: [Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex. Available at: [Link]

  • Ion-Pairing Agents | HPLC - Mason Technology. (2024-07-05). Available at: [Link]

  • What is the effect of free silanols in RPLC and how to reduce it? - Pharma Growth Hub. (2023-11-23). Available at: [Link]

  • The Importance of Understanding Secondary Interactions When Analysing Peptides. (2018-11-28). Available at: [Link]

  • Selecting Buffer pH in Reversed-Phase HPLC - farmatel. Available at: [Link]

  • Effects of Buffer Capacity in Reversed-Phase Liquid Chromatography, Part I: Relationship Between the Sample- and Mobile-Phase Buffers | LCGC International. (2020-01-01). Available at: [Link]

  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. Available at: [Link]

  • Peak symmetry, asymmetry and their causes in HPLC - Lösungsfabrik. (2017-06-23). Available at: [Link]

  • Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services. (2024-05-28). Available at: [Link]

  • Role of Buffers in Liquid Chromatography | Phenomenex. Available at: [Link]

  • HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance | Separation Science. (2025-07-04). Available at: [Link]

  • The chemical structure of paliperidone (PPD; M.W. 426.48, Log P 3.0,... - ResearchGate. Available at: [Link]

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Technical Support Center: A Scientist's Guide to Mobile Phase Optimization for Paliperidone Impurity Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic analysis of Paliperidone. This guide is designed for researchers, analytical scientists, and drug development professionals who are tasked with the critical challenge of developing and optimizing robust HPLC methods for impurity profiling. The accurate quantification of impurities is non-negotiable for ensuring the safety and efficacy of pharmaceutical products. Paliperidone, as a basic compound, presents unique challenges in reversed-phase chromatography, where the mobile phase composition is the single most influential factor in achieving adequate resolution from its related substances and degradation products.

This document moves beyond simple protocols to explain the scientific rationale behind each experimental choice, empowering you to troubleshoot effectively and build stability-indicating methods with confidence.

Troubleshooting Guide: Common Chromatographic Issues & Solutions

This section addresses the most frequent challenges encountered during the analysis of Paliperidone and its impurities, presented in a practical question-and-answer format.

Q1: I'm seeing poor resolution between Paliperidone and a critical impurity pair, such as Paliperidone Related Compound B. What is the first parameter I should adjust?

A1: The primary and most impactful parameter to investigate is the pH of your mobile phase's aqueous component.

  • Expert Insight: Paliperidone is a basic molecule with multiple pKa values. In reversed-phase HPLC, the ionization state of an analyte dramatically influences its retention time and selectivity relative to other compounds.[1][2] When the mobile phase pH is close to an analyte's pKa, the molecule can exist in both ionized and non-ionized forms, often leading to poor peak shape and unpredictable retention.[2] For robust and reproducible separation, the goal is to ensure that Paliperidone and its impurities exist in a single, stable ionic state.

  • Causality: By adjusting the pH to be at least 1.5-2 units away from the pKa of the compounds, you suppress the equilibrium between the ionized and non-ionized forms. For a basic compound like Paliperidone, working at a low pH (e.g., pH 3-4) protonates the molecule, making it more polar and generally resulting in shorter, more consistent retention times on a C18 column. This pH change, however, will affect each impurity differently based on its own chemical structure and pKa, often creating the selectivity needed for separation.[3]

  • Troubleshooting Protocol:

    • Identify a Starting Point: Many established methods for Paliperidone use an acidic mobile phase. Buffers like ammonium acetate or potassium dihydrogen phosphate adjusted to a pH between 3.0 and 4.0 are excellent starting points.[4][5]

    • Systematic pH Adjustment: Prepare a series of mobile phases by adjusting the aqueous buffer pH in small increments (e.g., pH 2.8, 3.0, 3.2, 3.5).

    • Evaluate Resolution: Inject your resolution standard (containing Paliperidone and key impurities) with each mobile phase. Monitor the resolution (Rs) between the critical pair. A value of Rs > 2.0 is generally desired.[6]

    • Consider Organic Modifier: If pH adjustment alone is insufficient, evaluate the organic modifier. Acetonitrile and methanol offer different selectivities. Replacing acetonitrile with methanol (or using a ternary mixture) can alter hydrogen bonding interactions and change the elution order, potentially resolving your critical pair.[7]

Q2: My Paliperidone peak is showing significant tailing, even when the resolution is acceptable. How can I improve the peak shape?

A2: Peak tailing for basic compounds like Paliperidone is a classic sign of secondary interactions with the silica stationary phase or operating too close to the analyte's pKa.

  • Expert Insight: The surface of a standard silica-based C18 column contains residual, acidic silanol groups (-Si-OH). The protonated, positively charged Paliperidone molecule can interact ionically with these deprotonated, negatively charged silanols. This secondary interaction mechanism leads to a portion of the analyte being more strongly retained, resulting in a tailed peak.

  • Troubleshooting Protocol:

    • Employ a Competing Base: The most common solution is to add a small amount of a competing base, such as triethylamine (TEA), to the mobile phase at a concentration of 0.1-0.2%.[7][8] The TEA will preferentially interact with the active silanol sites, effectively masking them from the Paliperidone molecules and resulting in a more symmetrical peak.

    • Utilize an Ion-Pairing Reagent: For particularly stubborn peak shape issues, an ion-pairing reagent like Tetrabutyl ammonium hydrogen sulphate (TBAHS) can be used.[9][10] This reagent forms a neutral ion-pair with the protonated Paliperidone, which then partitions onto the stationary phase with improved peak symmetry.

    • Confirm Appropriate pH: As mentioned in Q1, operating near the pKa can cause peak distortion.[2] Ensure your mobile phase pH is sufficiently low to guarantee full protonation of the analyte.

    • Use a Modern Column: Consider using a column with advanced end-capping technology or a hybrid particle base, which have fewer active silanol groups and are more suitable for analyzing basic compounds.

Q3: My retention times are drifting between injections and across different days. What causes this instability?

A3: Inconsistent retention times are almost always due to a lack of control over the chromatographic system's key variables: mobile phase composition, temperature, and equilibration.

  • Expert Insight: The robustness of an analytical method is its capacity to remain unaffected by small, deliberate variations in method parameters.[9] Retention time stability is a primary indicator of a robust method.

  • Troubleshooting Protocol:

    • Mobile Phase Preparation: This is the most common source of error. Always measure the pH of the aqueous buffer before adding the organic solvent.[3] Adding organic modifier changes the apparent pH, so consistency is key. Premixing the mobile phase in a single large batch for the entire sequence is highly recommended.

    • Column Temperature Control: Use a thermostatically controlled column oven. A temperature fluctuation of even a few degrees can cause noticeable shifts in retention time, especially for ionizable compounds. A common temperature for Paliperidone analysis is 40 °C.[6][9]

    • Sufficient Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before the first injection. For gradient methods, a proper post-run equilibration step is critical. A rule of thumb is to allow 10-15 column volumes of mobile phase to pass through the column for proper equilibration.

Q4: A new peak, likely a degradation product, is co-eluting with my main Paliperidone peak during a stability study. How can I resolve it?

A4: This is a specificity issue that requires enhancing the resolving power of your method, typically by transitioning from an isocratic to a gradient elution.

  • Expert Insight: Forced degradation studies are designed to test the method's ability to separate the active pharmaceutical ingredient (API) from all potential degradation products, proving it is "stability-indicating."[7][8] Paliperidone is known to be susceptible to degradation under hydrolytic and oxidative stress.[8][11] An isocratic method that works for known impurities may fail to separate new degradants formed under stress.

  • Troubleshooting Protocol:

    • Implement a Gradient: A gradient elution, where the percentage of the organic solvent is increased over time, is a powerful tool for separating complex mixtures with components of varying polarity.[6][11]

    • Develop the Gradient:

      • Start with a low percentage of organic modifier (e.g., 10-15% Acetonitrile) to retain polar degradation products that might otherwise elute in the solvent front.

      • Slowly ramp up the organic concentration to elute Paliperidone and its closely related impurities. A shallow gradient provides the best resolution.

      • Incorporate a final, steep ramp to a high organic percentage (e.g., 90-95%) to wash off any strongly retained, non-polar compounds.

      • Ensure the method includes a re-equilibration step at the initial conditions before the next injection.

    • Confirm Specificity: Analyze the forced degradation samples with the new gradient method to confirm that all degradation products are baseline resolved from the Paliperidone peak.

Frequently Asked Questions (FAQs)

Q: How should I select the initial mobile phase conditions for a new Paliperidone impurity method? A: A great starting point is to review published literature and pharmacopeial methods, such as the one in the United States Pharmacopeia (USP).[6][12] A typical starting point for Paliperidone would be:

  • Column: A high-purity, end-capped C18 column (e.g., 150 x 4.6 mm, 3.5 or 5 µm).

  • Aqueous Phase (A): 20 mM Ammonium Acetate or Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with phosphoric acid.[5]

  • Organic Phase (B): Acetonitrile.

  • Elution: Start with an isocratic elution around 60:40 (A:B) and adjust based on initial results.[4]

Q: What is the primary role of the buffer in the mobile phase? A: The buffer's main function is to resist changes in pH, ensuring that the ionization state of Paliperidone and its impurities remains constant throughout the analysis.[3] This is absolutely critical for achieving stable, reproducible retention times and consistent peak shapes.[2]

Q: Should I use Acetonitrile or Methanol as the organic modifier? A: Both are viable, but they offer different selectivity. Acetonitrile typically provides higher chromatographic efficiency (sharper peaks) due to its lower viscosity. Methanol, being a protic solvent, offers different selectivity through its hydrogen-bonding capabilities. During method development, it is highly advisable to screen both solvents. A change from acetonitrile to methanol can sometimes reverse the elution order of impurities, providing the resolution that was otherwise unattainable.[7][13]

Q: What are the common degradation pathways for Paliperidone, and how does this impact method development? A: Forced degradation studies show that Paliperidone is primarily labile under hydrolytic (acid and base) and oxidative conditions, while being relatively stable to thermal and photolytic stress.[8][11] This knowledge is crucial because your final analytical method must be stability-indicating. This means you must prove that the method can separate the degradation products formed under these specific stress conditions from the main Paliperidone peak and from each other.

Data Presentation & Protocols

Table 1: Impact of Mobile Phase pH on the Resolution of Paliperidone and a Critical Impurity
Mobile Phase pH (Aqueous Buffer)Retention Time (Paliperidone) (min)Retention Time (Impurity B) (min)Resolution (Rs)Peak Tailing Factor (Paliperidone)
4.58.28.51.1 (Not Resolved)1.8
4.07.58.01.6 (Partial Resolution)1.5
3.5 6.8 7.6 2.4 (Baseline Resolved) 1.2
3.06.17.02.2 (Baseline Resolved)1.1

Caption: Hypothetical data showing improved resolution and peak shape as pH is lowered.

Experimental Protocol: Systematic Mobile Phase pH Screening
  • Prepare Buffers: Prepare 1L solutions of your chosen buffer salt (e.g., 20mM Potassium Dihydrogen Phosphate) in HPLC-grade water. Create four separate batches.

  • Adjust pH: Using a calibrated pH meter, adjust the pH of the four buffer solutions to 4.5, 4.0, 3.5, and 3.0, respectively, using dilute phosphoric acid.

  • Prepare Mobile Phases: For each pH-adjusted buffer, prepare the final mobile phase by mixing it with the organic solvent (e.g., Acetonitrile) in the desired ratio (e.g., 60:40 aqueous:organic). Filter each mobile phase through a 0.45 µm filter.

  • System Setup: Install the analytical column (e.g., C18, 150 x 4.6 mm, 5 µm) and set the column oven to 40 °C. Set the flow rate to 1.0 mL/min and the UV detection wavelength to 275 nm.[9]

  • Equilibration: Equilibrate the system with the first mobile phase (pH 4.5) for at least 30 minutes or until a stable baseline is achieved.

  • Analysis: Inject a system suitability solution containing Paliperidone and known impurities.

  • Repeat: After the run, flush the system and re-equilibrate with the next mobile phase (pH 4.0). Repeat the injection. Continue this process for all prepared mobile phases.

  • Data Evaluation: Compare the chromatograms. For each run, calculate the resolution (Rs) between critical impurity pairs and the tailing factor for the Paliperidone peak. Select the pH that provides the optimal balance of resolution, peak shape, and run time.

Visual Workflow

Mobile_Phase_Optimization cluster_start Initial Assessment cluster_pH Step 1: pH Optimization cluster_organic Step 2: Organic Modifier cluster_gradient Step 3: Elution Mode cluster_end Finalization start Problem Identified: Poor Resolution / Peak Tailing ph_screen Screen Mobile Phase pH (e.g., 3.0 to 4.5) start->ph_screen ph_check Resolution (Rs > 2.0)? Peak Shape Acceptable? ph_screen->ph_check org_mod Change Organic Modifier (Acetonitrile <=> Methanol) ph_check->org_mod No success Method Optimized & Validated ph_check->success Yes org_check Resolution Improved? org_mod->org_check org_check->ph_screen Yes, Re-optimize pH gradient Develop a Gradient Method org_check->gradient No grad_check All Impurities Resolved? gradient->grad_check grad_check->success Yes reassess Re-assess Problem (Consider Column Chemistry) grad_check->reassess No

Caption: Systematic workflow for mobile phase optimization in reversed-phase HPLC.

References

  • Paliperidone Determination by Using HPLC Method in Blood Plasma Samples-Stability Indicating Method. (2019). Asian Journal of Pharmaceutical and Clinical Research. [Link]

  • Stability Indicating HPLC method for Determination of Paliperidone in Bulk. (2015). International Journal of PharmTech Research. [Link]

  • Stability-Indicating RP-HPLC Method for the Quantification of Paliperidone in Bulk and Solid Dosage Form to Establish. (2019). Indian Journal of Pharmaceutical Education and Research. [Link]

  • Forced degradation studies, and effect of surfactants and titanium dioxide on the photostability of paliperidone by HPLC. (2014). PubMed. [Link]

  • Stability indicating HPLC method for determination of paliperidone in bulk. (2015). ResearchGate. [Link]

  • Stability-Indicating RP-HPLC Method for the Quantification of Paliperidone in Bulk and Solid Dosage Form to Establish Validation and Stability Indicating Parameters. (2019). Semantic Scholar. [Link]

  • rp-hplc method development and validation of paliperidone in bulk and pharmaceutical dosage form. (2020). ResearchGate. [Link]

  • ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF PALIPERIDONE IN BULK AND TABLET DOSAGE FORM BY REVERSE PHASE HPLC METHOD. (2013). Asian Journal of Research in Chemistry and Pharmaceutical Sciences. [Link]

  • Analytical Method Development and Validation of Paliperidone: A Review. (2020). Research Journal of Science and Technology. [Link]

  • Identification and characterization of forced degradation products of paliperidone using LC–APCI–Ion Trap–MS. (2015). ResearchGate. [Link]

  • Forced degradation results. (n.d.). ResearchGate. [Link]

  • Paliperidone Determination by Using HPLC Method in Blood Plasma Samples-Stability Indicating Method. (2019). ResearchGate. [Link]

  • A Rapid, Stability Indicating RP-UPLC Method for Determination of Paliperidone Palmitate in a Depot Injectable Formulation. (2013). International Journal of Pharmaceutical Sciences and Research. [Link]

  • USP Paliperidone Assay and Organic Impurities on Luna® Omega 3 µm Polar C18. (n.d.). Phenomenex. [Link]

  • DEVELOPMENT AND VALIDATION OF NEW HPLC METHOD FOR THE ESTIMATION OF PALIPERIDONE IN PHARMACEUTICAL DOSAGE FORMS. (2010). Rasayan Journal of Chemistry. [Link]

  • A Reverse Phase HPLC Method Development and Validation for the Determination of Paliperidone in Pure and Dosage Forms. (2013). ResearchGate. [Link]

  • IDENTIFICATION AND DETERMINATION OF RELATED SUBSTANCES OF PALIPERIDONE IN BULK DRUG AND PHARMACEUTICAL FORMULATIONS BY HPLC AND. (2013). ResearchGate. [Link]

  • Exploring the Role of pH in HPLC Separation. (n.d.). Moravek. [Link]

  • Control pH During Method Development for Better Chromatography. (n.d.). Agilent. [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations. (2023). Industry news. [Link]

  • Analytical Quality-By-Design Compliant Ultrafast Liquid Chromatographic Method for Determination of Paliperidone in Extended Release Tablet Dosage Form. (2015). Hilaris Publisher. [Link]

Sources

Strategies to minimize the formation of Paliperidone E-oxime during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Answering your advanced technical questions is our priority. This guide provides in-depth troubleshooting strategies and practical protocols to help you minimize the formation of the Paliperidone E-oxime impurity during your synthesis campaigns. As Senior Application Scientists, we combine established chemical principles with field-proven experience to address your challenges.

Frequently Asked Questions (FAQs)

Q1: What is the this compound, and why is it a critical impurity?

The "this compound" typically refers to the (E)-isomer of an oxime intermediate formed during certain synthetic routes to Paliperidone. It is not an isomer of the final Paliperidone molecule itself, but an impurity in a key precursor. The formation of an oxime is a common strategy to introduce the 9-hydroxy group onto the pyrido-pyrimidinone core, often starting from a corresponding ketone.[1][2][3]

Oximes can exist as two geometric isomers, (E) and (Z), due to the restricted rotation around the C=N double bond. The presence of the undesired (E)-isomer is problematic for several reasons:

  • Impact on Downstream Reactions: The (E) and (Z) isomers can exhibit different reactivity in subsequent steps, potentially leading to lower yields of the desired product or the formation of new, difficult-to-remove impurities.

  • Purification Challenges: While structurally similar, the isomers may have different physical properties. However, their separation can be challenging and often requires extensive chromatographic purification or multiple recrystallizations, increasing production time and cost.[4][5][6]

  • Regulatory Scrutiny: Regulatory bodies like the FDA and EMA require stringent control of impurities in Active Pharmaceutical Ingredients (APIs).[7] Any specified impurity above 0.10% must be identified, and its level must be controlled within qualified limits.

Below is a diagram illustrating the general formation of (E) and (Z) oxime isomers from a ketone precursor.

G cluster_reactants Reactants cluster_products Products Ketone Ketone Precursor (R-CO-R') Intermediate Tetrahedral Intermediate (Carbinolamine) Ketone->Intermediate + H+ Hydroxylamine Hydroxylamine (NH2OH) Hydroxylamine->Intermediate + H+ Z_Oxime Desired (Z)-Oxime Intermediate->Z_Oxime - H2O (Dehydration) E_Oxime Undesired (E)-Oxime Intermediate->E_Oxime - H2O (Dehydration)

Caption: General reaction mechanism for the formation of (E) and (Z) oxime isomers.

Troubleshooting Guide: Minimizing E-Oxime Formation

Q2: My current process yields a high percentage of the E-oxime. What are the primary reaction parameters I should investigate?

The formation of oxime isomers is a kinetically and thermodynamically sensitive process. The ratio of (E) to (Z) isomers is heavily influenced by the reaction conditions. The key is to find a balance that favors the formation of the desired isomer. The reaction proceeds in two main steps: nucleophilic addition of hydroxylamine to the carbonyl to form a carbinolamine intermediate, followed by acid-catalyzed dehydration to the oxime.[8][9] The dehydration step is often rate-determining and is the point where stereoselectivity is established.

Here are the critical parameters to optimize:

ParameterImpact on E/Z Ratio & RationaleRecommended Starting Point for Optimization
pH / Base HIGH IMPACT. The pH is the most critical factor. The reaction requires a delicate balance. At low pH (<4), the hydroxylamine is protonated (NH3OH+), reducing its nucleophilicity and slowing the initial addition step.[8] In neutral to slightly basic conditions (pH 6-8), there is enough free hydroxylamine to react, and the dehydration step is still efficient. The choice and stoichiometry of the base used (e.g., sodium acetate, sodium bicarbonate, K2CO3) directly controls this pH environment.[5][6][10]Start with a weak base like sodium acetate or sodium bicarbonate. Screen a pH range from 5.5 to 8.0. Use 1.5-2.5 equivalents of base relative to the hydroxylamine salt.
Temperature MEDIUM IMPACT. Lower temperatures often favor the kinetically controlled product, while higher temperatures can lead to the thermodynamically more stable isomer or cause isomerization between the E and Z forms. You must determine experimentally which isomer is favored under kinetic vs. thermodynamic control in your specific system.Begin experiments at a low temperature (0-5 °C) and gradually increase to ambient temperature (~25 °C). Monitor the E/Z ratio over time to check for equilibration.
Solvent MEDIUM IMPACT. The solvent's polarity can influence the stability of the transition state during the dehydration step. Protic solvents like methanol or ethanol are commonly used as they can participate in proton transfer.[4][10] Screening different solvents is a valuable exercise.Methanol or Ethanol are standard starting points. Consider screening other polar protic (e.g., isopropanol) or polar aprotic (e.g., THF, Acetonitrile) solvents.
Reaction Time VARIABLE IMPACT. Monitoring the reaction over time is crucial. A product ratio that appears favorable early on may change as the reaction approaches equilibrium or if side reactions occur.Run a time-course study, taking aliquots every 1-2 hours for the first 8 hours, and then at 12 and 24 hours. Analyze the E/Z ratio at each point.

Q3: Can you provide a detailed protocol for optimizing the oximation reaction to minimize the E-isomer?

Certainly. This protocol outlines a systematic approach to screen for optimal conditions using a parallel reaction setup.

Experimental Protocol: Oximation Reaction Optimization

Objective: To identify the optimal pH (via base selection) and temperature to maximize the Z/E isomer ratio of the oxime intermediate.

Materials:

  • Ketone starting material

  • Hydroxylamine hydrochloride (NH2OH·HCl)

  • Bases: Sodium acetate (NaOAc), Sodium bicarbonate (NaHCO3), Potassium carbonate (K2CO3)

  • Solvent: Anhydrous Methanol (MeOH)

  • Reaction vessels (e.g., 25 mL round-bottom flasks or parallel synthesis tubes)

  • Stirring plate and stir bars

  • Temperature control system (ice bath, cryocooler)

  • In-process control (IPC) analytics: HPLC system with a suitable column (e.g., C18)

Procedure:

  • Setup: Arrange nine reaction vessels in a 3x3 grid to test three different bases at three different temperatures.

  • Reactant Charging (at Room Temperature):

    • To each vessel, add the Ketone starting material (1.0 eq).

    • Add Methanol (aim for a concentration of ~0.2 M).

    • Add Hydroxylamine hydrochloride (1.5 eq).

  • Temperature Equilibration:

    • Cool the first row of three vessels to 0 °C .

    • Keep the second row of three vessels at 25 °C (ambient).

    • Heat the third row of three vessels to 40 °C .

    • Allow the solutions to stir at their target temperatures for 15 minutes.

  • Base Addition (Initiation):

    • To the first vessel in each row, add Sodium Acetate (2.0 eq).

    • To the second vessel in each row, add Sodium Bicarbonate (2.0 eq).

    • To the third vessel in each row, add Potassium Carbonate (2.0 eq).

    • Start the timer for all reactions immediately after base addition.

  • Reaction Monitoring (IPC):

    • After 2 hours, 4 hours, and 8 hours, carefully withdraw a small aliquot (~50 µL) from each reaction mixture.

    • Quench the aliquot immediately by diluting it into 1 mL of the HPLC mobile phase to stop the reaction.

    • Analyze the quenched sample by HPLC to determine the conversion percentage and the Z/E isomer ratio.

  • Work-up and Analysis:

    • Once the reaction reaches the desired conversion (or after 24 hours), quench the entire reaction by pouring it into cold water.

    • Extract the product with a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate).

    • Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

    • Analyze the final crude product from each condition by HPLC to confirm the final Z/E ratio.

Data Interpretation: Plot the Z/E ratio against time for each condition. The optimal condition will be the one that provides the highest and most stable Z/E ratio with good overall conversion.

Q4: What is a reliable analytical method to monitor the Z/E isomer ratio?

A validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the gold standard for this analysis. The two isomers often show baseline separation on a standard C18 column, allowing for accurate quantification.

Protocol: RP-HPLC Method for Z/E Isomer Analysis

  • HPLC System: Waters Alliance 2695 with 2487 UV detector or equivalent.[11]

  • Column: Zorbax SB C18, 100 x 4.6 mm, 3.5 µm particle size.[11]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: Ramp from 10% to 90% B

    • 15-18 min: Hold at 90% B

    • 18-20 min: Return to 10% B and equilibrate

  • Flow Rate: 1.0 mL/min[11]

  • Column Temperature: 40 °C[11]

  • Detection Wavelength: 275 nm[12][13]

  • Injection Volume: 10 µL[11]

  • Sample Preparation: Dilute the reaction aliquot or isolated solid in the mobile phase (50:50 A:B) to a final concentration of ~0.1 mg/mL.

Validation: The method should be validated for specificity, linearity, accuracy, and precision as per ICH guidelines. The separation of the two isomer peaks from the starting material and other impurities demonstrates specificity.

Q5: I've already produced a batch with an unacceptable Z/E ratio. What are my options for purification?

If you have an isomeric mixture, purification is necessary. The most common and scalable method is selective crystallization.

Troubleshooting Workflow: Purification of Isomeric Mixtures

G Start Start: Crude product with unacceptable Z/E ratio Screening Step 1: Solvent Screening (Anti-solvent crystallization) Start->Screening Dissolve Dissolve crude in minimal good solvent (e.g., DCM, THF) Screening->Dissolve AddAntiSolvent Slowly add anti-solvent (e.g., Heptane, IPA) until cloudy Dissolve->AddAntiSolvent Cool Cool slowly to induce crystallization AddAntiSolvent->Cool Analysis Step 2: Analyze Solid & Mother Liquor by HPLC Cool->Analysis Decision Is the solid enriched in the desired Z-isomer? Analysis->Decision Success Success: Dry the purified solid. Combine enriched mother liquors for rework if necessary. Decision->Success Yes Reoptimize Re-optimize: Try different solvent/anti-solvent systems or thermal recrystallization. Decision->Reoptimize No Reoptimize->Screening Iterate

Sources

Addressing matrix effects in the LC-MS/MS analysis of Paliperidone E-oxime

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support guide for the LC-MS/MS analysis of Paliperidone E-oxime. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of bioanalysis, with a specific focus on identifying and mitigating matrix effects. The following sections are structured in a question-and-answer format to directly address common challenges and provide actionable, scientifically-grounded solutions.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a critical concern for my this compound assay?

Answer: The matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] In LC-MS/MS, particularly with electrospray ionization (ESI), these interferences can suppress or enhance the signal of your target analyte, this compound, leading to inaccurate and unreliable quantitative results.[1]

Biological matrices like plasma are incredibly complex. The primary culprits behind matrix effects are endogenous components such as phospholipids, salts, and proteins that may not be completely removed during simple sample preparation.[1] Phospholipids are a major concern as they are highly abundant in plasma and tend to elute in the retention window of many small molecule drugs during reversed-phase chromatography, causing significant ion suppression.[3][4] Failure to address these effects can compromise method accuracy, precision, and sensitivity, which is unacceptable under regulatory guidelines.[5][6][7]

Q2: How can I definitively determine if my assay is suffering from matrix effects?

Answer: A visual inspection of chromatograms is often insufficient to detect matrix effects.[1] The most robust and regulatory-accepted method is the quantitative assessment via the post-extraction spike method , as recommended by the FDA and EMA.[5][6][8]

This experiment compares the peak response of an analyte spiked into an extracted blank matrix sample with the response of the analyte in a neat (pure) solvent solution. The Matrix Factor (MF) is calculated as follows:

Matrix Factor (MF) = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution)

  • An MF value of 1.0 indicates no matrix effect.

  • An MF value < 1.0 indicates ion suppression.

  • An MF value > 1.0 indicates ion enhancement.

For a robust method, the MF should ideally be between 0.8 and 1.2, and the coefficient of variation (%CV) of the MF across at least six different lots of matrix should be ≤15%.[9] This ensures the effect is minimal and, more importantly, consistent across different sample sources.

Q3: I've confirmed ion suppression. What is my first troubleshooting step?

Answer: Your first action should be to evaluate your chromatography. It's possible to chromatographically separate this compound from the region where interfering components elute. A common diagnostic experiment is to perform a post-column infusion of your analyte while injecting a blank, extracted matrix sample.[10] This will reveal the specific retention times where suppression occurs. If the suppression zone does not overlap with your analyte's peak, your chromatography is adequate. If it does, you can try to:

  • Modify the Gradient: Increase the gradient ramp to shift the elution of your analyte away from the phospholipid elution zone.

  • Change Column Chemistry: Switch to a different stationary phase (e.g., phenyl-hexyl, embedded polar group) that offers different selectivity for your analyte versus the interferences.

  • Employ UPLC/UHPLC: Ultra-high-performance liquid chromatography provides sharper peaks and better resolution, which can often resolve the analyte from matrix interferences.[11]

However, if chromatographic changes are insufficient, you must improve your sample preparation strategy.[10][12]

Troubleshooting Guide: From Problem to Protocol

This section provides a structured approach to resolving common issues encountered during method development and validation for this compound.

Problem: My signal is highly variable and my calibration curve is not linear, especially at the low end.

This is a classic symptom of significant and inconsistent matrix effects. The lower limit of quantitation (LLOQ) is particularly vulnerable because the analyte concentration is low relative to the matrix interferents. The solution lies in implementing a more effective sample cleanup strategy to remove the interfering components before LC-MS/MS analysis.

Start High Variability / Non-Linearity (Especially at LLOQ) Check_IS Is a Stable Isotope Labeled Internal Standard (SIL-IS) Used? Start->Check_IS Use_SIL_IS Implement a SIL-IS (e.g., Paliperidone-d4) Check_IS->Use_SIL_IS No Evaluate_Prep Evaluate Sample Preparation Method Check_IS->Evaluate_Prep Yes Use_SIL_IS->Evaluate_Prep PPT Protein Precipitation (High Matrix Effects) Evaluate_Prep->PPT PPT LLE Liquid-Liquid Extraction (Good for Non-Polar Analytes) Evaluate_Prep->LLE LLE SPE Solid-Phase Extraction (Excellent Selectivity) Evaluate_Prep->SPE SPE Recommend_SPE Action: Implement Mixed-Mode Solid-Phase Extraction (SPE) PPT->Recommend_SPE Upgrade Recommend_LLE Action: Optimize Liquid-Liquid Extraction (LLE) LLE->Recommend_LLE Optimize SPE->Recommend_SPE Optimize Revalidate Re-evaluate Matrix Effect & Re-validate Assay Recommend_SPE->Revalidate Recommend_LLE->Revalidate

Caption: Troubleshooting workflow for high signal variability.

Comparison of Sample Preparation Techniques

The choice of sample preparation is the most critical factor in mitigating matrix effects.[11][12]

TechniquePrincipleProsConsMatrix Effect Reduction
Protein Precipitation (PPT) Protein removal by denaturation with an organic solvent (e.g., Acetonitrile).[13]Fast, simple, inexpensive.Non-selective; co-extracts phospholipids and other interferences.[3]Poor[11]
Liquid-Liquid Extraction (LLE) Partitioning of analyte between two immiscible liquid phases based on polarity and pH.[14]Cleaner than PPT, removes salts and many polar interferences.Can be labor-intensive, may have low recovery for polar analytes.[11]Moderate to Good
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.[15][16]Highly selective, provides the cleanest extracts, allows for sample concentration.Requires method development, more expensive than PPT/LLE.Excellent[11][17]

Recommendation: For robust analysis of this compound in plasma, Solid-Phase Extraction (SPE) is the recommended approach due to its superior ability to remove phospholipids.[11][15]

Detailed Protocol: Mixed-Mode Cation Exchange SPE

This compound is a basic compound, making it an ideal candidate for mixed-mode SPE, which utilizes both reversed-phase and ion-exchange retention mechanisms for enhanced selectivity.[11]

Objective: To selectively isolate this compound from plasma, removing proteins, salts, and phospholipids.

Materials:

  • Mixed-Mode Strong Cation Exchange Polymeric SPE Cartridges

  • Plasma Sample (pre-treated with internal standard, e.g., Paliperidone-d4)[18]

  • 2-4% Phosphoric Acid in Water (Acidification Agent)

  • Methanol (LC-MS Grade)

  • 5% Ammonium Hydroxide in Methanol (Elution Solvent)

  • DI Water

Step-by-Step Protocol:

  • Sample Pre-treatment:

    • To 200 µL of plasma, add 200 µL of 2% phosphoric acid.

    • Vortex for 10 seconds. This step lyses cells, precipitates some proteins, and ensures the basic analyte is protonated (positively charged).

  • Condition:

    • Pass 1 mL of Methanol through the SPE cartridge.

    • Pass 1 mL of DI Water through the cartridge. Do not let the sorbent bed go dry. This activates the reversed-phase mechanism and prepares the ion-exchange sites.

  • Load:

    • Load the entire pre-treated sample onto the cartridge at a slow, steady flow rate (approx. 1 mL/min). The protonated analyte will retain via both ion-exchange and reversed-phase mechanisms.

  • Wash:

    • Wash 1: Pass 1 mL of DI Water to remove salts and other polar interferences.

    • Wash 2: Pass 1 mL of Methanol. This step is crucial for removing retained phospholipids and other non-polar interferences while the analyte remains bound by the strong ion-exchange mechanism.

  • Elute:

    • Pass 1 mL of 5% Ammonium Hydroxide in Methanol through the cartridge. The ammonia neutralizes the charge on the analyte, disrupting its interaction with the ion-exchange sorbent and allowing it to be eluted by the strong organic solvent.

  • Dry & Reconstitute:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) for injection.

cluster_0 SPE Workflow Pretreat 1. Pre-treat Plasma (Acidify to charge analyte) Condition 2. Condition Cartridge (Methanol -> Water) Load 3. Load Sample (Analyte binds via RP & IEX) Condition->Load Wash1 4a. Wash (Aqueous) (Removes Salts) Load->Wash1 Wash2 4b. Wash (Organic) (Removes Phospholipids) Wash1->Wash2 Elute 5. Elute (Basic Methanol neutralizes & elutes analyte) Wash2->Elute Dry 6. Dry & Reconstitute Elute->Dry

Caption: Mixed-Mode Solid-Phase Extraction (SPE) workflow.

Optimizing Liquid-Liquid Extraction (LLE) as an Alternative

If SPE is not available, a well-optimized LLE can also be effective.

Objective: To extract this compound into an immiscible organic solvent while leaving polar interferences in the aqueous phase.

Step-by-Step Protocol:

  • pH Adjustment:

    • To 200 µL of plasma, add 50 µL of a basic buffer (e.g., 1M Sodium Carbonate) to bring the sample pH > 10. This deprotonates the basic analyte, making it neutral and more soluble in organic solvents.[19]

  • Extraction:

    • Add 1 mL of a water-immiscible organic solvent (e.g., Methyl Tert-Butyl Ether (MTBE) or Ethyl Acetate).[20]

    • Vortex vigorously for 2 minutes to ensure thorough mixing and partitioning.

  • Phase Separation:

    • Centrifuge at >3000 x g for 5 minutes to separate the aqueous and organic layers.

  • Collection & Evaporation:

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate to dryness and reconstitute as described in the SPE protocol.

Expert Tip: To improve recovery, especially for more polar analytes, a "salting-out" effect can be employed by adding a salt like sodium sulfate to the aqueous sample, which decreases the analyte's solubility in the aqueous phase and drives it into the organic layer.[19]

By systematically evaluating your method and implementing a robust sample preparation protocol, you can effectively eliminate matrix effects, ensuring the development of a reliable, accurate, and defensible bioanalytical method for this compound.

References

  • Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH. (n.d.). National Institutes of Health. [Link]

  • Bioanalytical method validation - Scientific guideline. (2022, July 22). European Medicines Agency. [Link]

  • An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. (2010, November 1). Spectroscopy Online. [Link]

  • Monitoring phospholipids for assessment of ion enhancement and ion suppression in ESI and APCI LC/MS/MS for chlorpheniramine in human plasma and the importance of multiple source matrix effect evaluations. (2009). PubMed. [Link]

  • Guideline on bioanalytical method validation. (2011, July 21). European Medicines Agency. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (n.d.). European Bioanalysis Forum. [Link]

  • Bioanalytical Method Validation Guidance for Industry. (2018, May). U.S. Food and Drug Administration. [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). Chromatography Online. [Link]

  • HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. (2012). PMC. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (n.d.). Resolve Mass Spectrometry. [Link]

  • Bioanalytical method validation emea. (2014, October 28). Slideshare. [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (2022, November 1). LCGC International. [Link]

  • Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses. (2007). Waters. [Link]

  • Liquid-Liquid Extraction Techniques Principles and Optimisation. (n.d.). Element Lab Solutions. [Link]

  • FDA guideline - Bioanalytical Method Validation. (n.d.). PharmaCompass. [Link]

  • Extraction of Basic Drugs from Plasma with Polymeric SPE. (2011, March 21). Agilent. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (n.d.). European Bioanalysis Forum. [Link]

  • Bioanalytical Method Validation FDA 2001.pdf. (n.d.). U.S. Food and Drug Administration. [Link]

  • Chapter 16 – Bioanalytical method validation and bioanalysis in regulated settings. (n.d.). ScienceDirect. [Link]

  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. (2013). National Institutes of Health. [Link]

  • Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. (2021, April 7). LCGC International. [Link]

  • Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions. (n.d.). K-Jhil. [Link]

  • Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. (2017). ACS Omega. [Link]

  • Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. (2017, November 10). ACS Publications. [Link]

  • LC-MS/MS Method for the Estimation of Paliperidone in Human Plasma. (2017). ResearchGate. [Link]

  • Isolation of basic drugs from plasma using solid-phase extraction with a cyanopropyl-bonded phase. (1988). Semantic Scholar. [Link]

  • Quantitative determination of risperidone, paliperidone and olanzapine in human serum by liquid chromatography-tandem mass spectrometry coupled with on-line solid phase extraction. (2018). ResearchGate. [Link]

  • Extraction of Acidic Drugs from Plasma with Polymeric SPE. (2011, March 21). Agilent. [Link]

  • Solid-phase extraction efficiency in human whole blood and plasma. (n.d.). ResearchGate. [Link]

  • A Sensitive and Feasible LC-MS/MS Method for the Quantification of Paliperidone and its Application to a Pharmacokinetic Study. (2023). Latin American Journal of Pharmacy. [Link]

  • SAMPLE PREPARATION. (n.d.). Phenomenex. [Link]

  • Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid. (2003). PubMed. [Link]

  • Validation of a quick and simple chromatographic method for simultaneous quantification of sertraline, escitalopram, risperidone and paliperidone levels in the human plasma. (n.d.). [Link]

  • LC-MS/MS Method for the Estimation of Paliperidone in Human Plasma. (2017, March 4). Semantic Scholar. [Link]

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Technical Support Center: Method Robustness for the Quantification of Paliperidone E-Oxime

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for analytical scientists and researchers working on the quantification of Paliperidone and its related substances. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) specifically tailored to the challenges encountered during the robustness testing of analytical methods for Paliperidone E-Oxime . As a known process-related impurity, ensuring a robust analytical method for its quantification is critical for quality control and regulatory compliance.

This document moves beyond standard protocols to explain the underlying scientific principles of method robustness, helping you not only to solve immediate issues but also to build more resilient analytical methods from the ground up.

Introduction to Robustness Testing for this compound

Robustness, as defined by the International Council for Harmonisation (ICH) Q2(R1) guideline, is a measure of an analytical procedure's capacity to remain unaffected by small, but deliberate variations in method parameters.[1] For a critical impurity like this compound, a robust method ensures that day-to-day variations in your laboratory environment do not lead to inconsistent or inaccurate results.

The presence of a geometric isomer, Paliperidone Z-Oxime, introduces a significant challenge. Your analytical method must not only quantify the E-oxime accurately but also resolve it from the Z-isomer and other related substances of Paliperidone.[2][3] Potential on-column or in-solution isomerization between the E and Z forms is a key risk that must be assessed during robustness testing.[4][5]

This guide will focus on High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) methods, as these are the most common techniques for the analysis of pharmaceutical impurities.

Frequently Asked Questions (FAQs)

This section addresses common questions and issues that may arise during the development, validation, and routine use of analytical methods for this compound.

FAQ 1: Method Development & Specificity

Question: I am developing an HPLC method for Paliperidone and its impurities. How can I ensure my method is specific for this compound, especially in the presence of the Z-Oxime isomer?

Answer: Specificity is the ability to assess the analyte unequivocally in the presence of other components. For this compound, this means demonstrating clear separation from Paliperidone, Paliperidone Z-Oxime, and other process impurities or degradation products.[6]

Key Considerations for Specificity:

  • Column Selection: Start with a high-resolution column, such as a sub-2 µm particle size C18 or a phenyl-hexyl column, which can offer different selectivity for closely related compounds.

  • Mobile Phase Optimization:

    • pH: The pH of the mobile phase is a critical parameter for separating ionizable compounds and isomers.[7] Experiment with a pH range where the ionization state of the oximes and Paliperidone differ, which can significantly impact their retention and selectivity. A pH between 3 and 6 is often a good starting point for these types of compounds.[8]

    • Organic Modifier: Evaluate different organic modifiers like acetonitrile and methanol. Acetonitrile often provides sharper peaks, while methanol can offer different selectivity.

  • Forced Degradation Studies: As per ICH guidelines, you must perform forced degradation studies (acid, base, oxidation, heat, light) on Paliperidone to generate potential degradation products.[1][9] Analyze these stressed samples to ensure that no degradation product co-elutes with this compound. While Paliperidone N-oxide is a known degradation product, you should carefully examine the chromatograms for any new peaks that could interfere with the oxime isomers.[10]

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity. This will help to confirm that the chromatographic peak for this compound is not due to more than one component.

FAQ 2: Robustness Study Design

Question: What specific parameters should I vary during a robustness study for a this compound quantification method?

Answer: A well-designed robustness study involves systematically varying critical method parameters within a realistic range and observing the impact on the analytical results. Based on typical HPLC/UPLC methods for pharmaceutical analysis, consider the following variations:

ParameterTypical Variation RangePotential Impact on this compound Analysis
Mobile Phase pH ± 0.1 - 0.2 unitsHigh risk. Can significantly affect the retention time and resolution of E/Z isomers.[11]
Mobile Phase Composition ± 2% absolute of the organic modifierModerate risk. May cause shifts in retention time and affect resolution.
Column Temperature ± 5 °CModerate risk. Can influence retention times and potentially affect isomer stability.
Flow Rate ± 10% of the nominal flow rateLow to moderate risk. Primarily affects retention time and peak height.
Wavelength ± 2 nmLow risk, assuming the measurement is at the λmax of this compound.
Column Lot/Batch At least two different lotsImportant for long-term method reliability.

Acceptance Criteria for Robustness: The system suitability parameters (e.g., resolution between E and Z isomers, tailing factor, and theoretical plates) should remain within the limits defined in your method validation protocol. The quantification of a control sample should also meet pre-defined accuracy and precision criteria.

FAQ 3: Isomerization Concerns

Question: I am concerned about the potential for on-column E/Z isomerization of the Paliperidone oxime. How can I investigate and mitigate this?

Answer: E/Z isomerization of oximes can be influenced by factors such as pH, temperature, and light exposure.[4][12] This is a critical risk to the robustness of your method.

Investigative & Mitigation Strategies:

  • pH Stability Study: Prepare solutions of pure this compound and Z-Oxime (if available) in different mobile phase compositions with varying pH values. Analyze these solutions over time to check for interconversion. Acidic conditions are known to promote oxime isomerization.[5]

  • Temperature Effects: Analyze the E- and Z-oxime standards at different column temperatures (e.g., 25°C, 30°C, 35°C) to see if the peak area ratio changes, which would suggest on-column isomerization.

  • Photostability: Prepare solutions of the oxime isomers and expose them to light (as per ICH Q1B guidelines) and analyze them against a protected standard. This will help determine if special sample handling (e.g., using amber vials) is required.[13]

  • Method Optimization: If isomerization is observed, try to adjust the method parameters to minimize it. This could involve:

    • Operating at a pH where the oximes are most stable.

    • Using a lower column temperature.

    • Minimizing the analysis time with a faster gradient or a shorter column.

Troubleshooting Guide

Use this guide to diagnose and resolve common problems encountered during the analysis of this compound.

Problem 1: Poor Resolution Between E- and Z-Oxime Isomers

Possible Causes & Solutions

  • Sub-optimal Mobile Phase pH:

    • Explanation: The pKa of the oxime group and other ionizable functional groups on the molecule will influence its charge state and interaction with the stationary phase. A small change in pH can significantly alter selectivity.[7]

    • Solution: Systematically evaluate the mobile phase pH in small increments (e.g., 0.1 pH units) to find the optimal pH for resolution. Ensure your buffer has sufficient capacity at the chosen pH.

  • Inappropriate Organic Modifier:

    • Explanation: Acetonitrile and methanol have different solvent properties and can provide different selectivity for geometric isomers.

    • Solution: If you are using acetonitrile, try switching to methanol or a combination of both.

  • Insufficient Column Efficiency:

    • Explanation: The column may be old, or the particle size may be too large to resolve these closely eluting isomers.

    • Solution: Replace the column with a new one of the same type. Consider switching to a column with a smaller particle size (e.g., from 5 µm to 3 µm or sub-2 µm) for higher efficiency.

Problem 2: Inconsistent Peak Area for this compound

Possible Causes & Solutions

  • On-column or In-solution Isomerization:

    • Explanation: The E-oxime may be converting to the Z-oxime (or vice-versa) during the analysis or while the sample is in the autosampler. This would lead to a decrease in the peak area of one isomer and an increase in the other.

    • Solution: Refer to the "Isomerization Concerns" section in the FAQ. Check the stability of your sample solutions over time. Consider using a cooler autosampler temperature.

  • Sample Degradation:

    • Explanation: this compound may be unstable under certain conditions (e.g., exposure to light or extreme pH).

    • Solution: Ensure your samples and standards are protected from light by using amber vials. Check the stability of your sample and standard solutions at room temperature and under refrigeration.

  • Co-elution with an Unknown Impurity:

    • Explanation: An undetected impurity may be co-eluting with the this compound peak, leading to variable peak areas.

    • Solution: Use a PDA detector to check for peak purity. If co-elution is suspected, re-optimize the mobile phase or try a column with a different selectivity.

Problem 3: Peak Tailing for the this compound Peak

Possible Causes & Solutions

  • Secondary Silanol Interactions:

    • Explanation: The basic nitrogen atoms in the Paliperidone structure can interact with acidic silanol groups on the surface of the silica-based column packing, leading to peak tailing.

    • Solution:

      • Lower the mobile phase pH (e.g., to pH 3) to protonate the basic nitrogens and minimize their interaction with silanols.

      • Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%).

      • Use a modern, high-purity silica column with end-capping to reduce the number of accessible silanol groups.

  • Column Overload:

    • Explanation: Injecting too much sample can lead to peak fronting or tailing.

    • Solution: Dilute your sample and inject a smaller amount.

Experimental Workflow & Protocols

Protocol 1: Robustness Testing Workflow

This protocol outlines a systematic approach to performing a robustness study for the quantification of this compound.

Robustness_Workflow cluster_0 Planning Phase cluster_1 Execution Phase cluster_2 Evaluation Phase A Define Critical Method Parameters (CMPs) (e.g., pH, % Organic, Temp) B Define Variation Ranges for each CMP A->B C Define Acceptance Criteria (SST, Accuracy, Precision) B->C D Prepare Samples and Standards E Perform Analyses at Nominal and Varied Conditions (One-Factor-at-a-Time) D->E F Record All Chromatographic Data and System Suitability Results E->F G Analyze Data: Compare results from varied vs. nominal conditions H Assess Impact on Resolution (E/Z), Retention Time, and Quantification G->H I Document Findings in Validation/Robustness Report H->I J Implement Method for Routine Use I->J Method is Robust K Re-evaluate and Optimize Method Parameters I->K Method is NOT Robust

Caption: A typical workflow for conducting a robustness study.

Protocol 2: Visualizing Cause-and-Effect in Troubleshooting

This diagram illustrates the logical process for troubleshooting poor resolution between this compound and its Z-isomer.

Troubleshooting_Resolution Problem Poor Resolution (E/Z-Oxime Isomers) Cause1 Sub-optimal Mobile Phase pH Problem->Cause1 Cause2 Inappropriate Organic Modifier Problem->Cause2 Cause3 Low Column Efficiency Problem->Cause3 Solution1a Optimize pH (± 0.2 units) Cause1->Solution1a Solution1b Ensure Adequate Buffer Capacity Cause1->Solution1b Solution2 Switch Organic Modifier (ACN <-> MeOH) Cause2->Solution2 Solution3a Replace Column Cause3->Solution3a Solution3b Use Smaller Particle Size Column Cause3->Solution3b

Caption: Troubleshooting logic for poor isomer resolution.

Regulatory Context and Impurity Thresholds

The control of impurities is governed by ICH guidelines, primarily Q3A(R2) for impurities in new drug substances and Q3B(R2) for impurities in new drug products.[9][14] These guidelines establish thresholds for reporting, identification, and qualification of impurities.

  • Reporting Threshold: The level above which an impurity must be reported. For a drug substance with a maximum daily dose of ≤ 2g, this is typically 0.05%.[6]

  • Identification Threshold: The level above which an impurity's structure must be determined. For a drug substance with a maximum daily dose of ≤ 2g, this is typically 0.10%.[6]

  • Qualification Threshold: The level above which an impurity's safety must be established. For a drug substance with a maximum daily dose of ≤ 2g, this is typically 0.15% or a total daily intake of 1.0 mg, whichever is lower.[15]

Your analytical method's limit of quantification (LOQ) for this compound should be at or below the reporting threshold. It is crucial to consult the specific regulatory filings for Paliperidone to determine the exact limits for this and other specified impurities.

References

  • Pharma Specialists. (2025, January 13). Explanation of Impurity Thresholds and Fixing Limits. Pharma Specialists. [Link]

  • AMSbiopharma. Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]

  • Salunke-Gawali, S., et al. (2014). Reversed Phase Chromatographic Separation and Isolation of Tautomers of Naphthoquinoneoximes by HPLC. Effect of pH of Mobile Phase on Separation of 3-chloro-2-hydroxy-4-naphthoquinone-1-oxime. Elibrary. [Link]

  • Vekariya, N. A., et al. (2011). Synthesis and characterization of related substances of Paliperidone, an antipsychotic agent. Der Pharmacia Lettre, 3(6), 240-249. [Link]

  • J-Stage. O-ACYL-a-OXOOXIMES AND RELATED COMPOUNDS. CHEMISTRY, PHOTOCHEMISTRY, AND USE AS PHOTOINITIATORS FOR RADICAL POLYMERIZATIONS. J-Stage. [Link]

  • Scribd. Impurity Guidelines for Pharma Experts. Scribd. [Link]

  • ResearchGate. (2025, August 5). Reversed Phase Chromatographic Separation and Isolation of Tautomers of Naphthoquinoneoximes by HPLC. Effect of pH of Mobile Phase on Separation of 3-Chloro-2-Hydroxy-4-Naphthoquinone-1-Oxime. ResearchGate. [Link]

  • International Council for Harmonisation. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). ICH. [Link]

  • Rudragangaiah, S., et al. (2019). Stability-Indicating RP-HPLC Method for the Quantification of Paliperidone in Bulk and Solid Dosage Form to Establish. Indian Journal of Pharmaceutical Education and Research, 53(4s), s649-s657. [Link]

  • Tambe, R., Mankar, S., & Dighe, S. (2020). RP-HPLC Method Development and Validation of Paliperidone in Bulk and Pharmaceutical Dosage Form. ResearchGate. [Link]

  • IKEV. ICH Q3BR Guideline Impurities in New Drug Products. IKEV. [Link]

  • Rasayan Journal of Chemistry. (2013). DEVELOPMENT AND VALIDATION OF NEW HPLC METHOD FOR THE ESTIMATION OF PALIPERIDONE IN PHARMACEUTICAL DOSAGE FORMS. Rasayan Journal of Chemistry. [Link]

  • International Journal of Research in Pharmaceutical Sciences. (2019, March 30). Paliperidone Determination by Using HPLC Method in Blood Plasma Samples-Stability Indicating Method. International Journal of Research in Pharmaceutical Sciences. [Link]

  • ResearchGate. Synthetic scheme of paliperidone: generation of process-related.... ResearchGate. [Link]

  • Google Patents. (2015, June 23). US9062049B2 - Process for the preparation of paliperidone.
  • ResearchGate. (2025, August 6). Development and validation of new HPLC method for the estimation of Paliperidone in pharmaceutical dosage forms. ResearchGate. [Link]

  • Pharmaffiliates. Paliperidone-impurities. Pharmaffiliates. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. Photochemistry of α-oxo-oximes. Part 1. Photoisomerization of biacetyl mono-oxime ethyl ether. Royal Society of Chemistry. [Link]

  • PubMed. (2012). Bacterial degradation of risperidone and paliperidone in decomposing blood. PubMed. [Link]

  • PubMed. (2018). Stability, degradation impurities and decomposition kinetics for paliperidone from osmotic tablets. PubMed. [Link]

  • U.S. Food and Drug Administration. (2015, April 28). 207946Orig1s000. accessdata.fda.gov. [Link]

  • ResearchGate. *Chemical structure of paliperidone. indicates position of chiral carbon atom.. ResearchGate. [Link]

  • PubMed. (2007). Absorption, metabolism, and excretion of paliperidone, a new monoaminergic antagonist, in humans. PubMed. [Link]

  • ResearchGate. Light‐Induced Chemistry of Oximes and Derivatives. ResearchGate. [Link]

  • ResearchGate. (2025, August 6). Synthesis and characterization of related substances of Paliperidone, an antipsychotic agent. ResearchGate. [Link]

  • LCGC International. Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]

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  • National Center for Biotechnology Information. (2021). Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. Photocatalyzed Triplet Sensitization of Oximes Using Visible Light Provides a Route to Nonclassical Beckmann Rearrangement Products. Organic Chemistry Portal. [Link]

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Improving the yield and purity of Paliperidone E-oxime synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Paliperidone E-oxime. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this critical intermediate. Our goal is to provide practical, experience-driven solutions to help you improve both the yield and purity of your target compound.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the oximation of Paliperidone. Each issue is followed by an analysis of potential causes and actionable solutions grounded in chemical principles.

Question 1: My overall reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer: Low yield is a frequent challenge stemming from several factors, from incomplete conversion to product degradation. Let's break down the primary culprits and the corresponding optimization strategies.

  • Incomplete Reaction: The oximation reaction may not have reached completion.

    • Solution: Monitor the reaction progress using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) to ensure the consumption of the starting material, Paliperidone. Extend the reaction time if necessary. Ensure the reaction mixture is homogenous through efficient stirring.

  • Suboptimal Reaction Temperature: The reaction temperature significantly influences the reaction rate.

    • Solution: The oximation is typically conducted at elevated temperatures. Maintain a reaction temperature between 50-90°C.[1] Temperatures below this range may lead to sluggish and incomplete reactions, while excessively high temperatures can promote the formation of degradation impurities.

  • Incorrect Stoichiometry: An insufficient amount of the oximation reagent (e.g., hydroxylamine hydrochloride or a nitrite reagent) will naturally lead to an incomplete reaction.

    • Solution: Use a slight molar excess of the oximation reagent (e.g., 1.2-1.5 equivalents) to drive the reaction to completion. However, avoid a large excess, as it can complicate the purification process.

  • Product Degradation: Paliperidone and its oxime derivative can be susceptible to degradation under harsh conditions.

    • Solution: Protect the reaction from light, as photolysis can be a significant degradation pathway.[2] If oxidative degradation is suspected (e.g., formation of N-oxide impurities), run the reaction under an inert nitrogen atmosphere.[2][3]

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting start Low Reaction Yield Observed check_completion Monitor Reaction by HPLC. Is Starting Material Consumed? start->check_completion extend_time Action: Extend reaction time. Ensure efficient stirring. check_completion->extend_time No check_temp Verify Reaction Temperature. Is it within 50-90°C? check_completion->check_temp Yes extend_time->check_completion adjust_temp Action: Adjust temperature to optimal range (50-90°C). check_temp->adjust_temp No check_reagents Review Stoichiometry. Is oximation reagent in excess? check_temp->check_reagents Yes adjust_temp->check_temp adjust_reagents Action: Use 1.2-1.5 molar equivalents of oximation reagent. check_reagents->adjust_reagents No check_degradation Analyze for Degradation Products. (e.g., N-oxide) check_reagents->check_degradation Yes adjust_reagents->check_reagents protect_reaction Action: Protect from light. Run under inert (N2) atmosphere. check_degradation->protect_reaction Yes end_node Yield Improved check_degradation->end_node No protect_reaction->end_node Isomer_Separation cluster_legend *Note: The E or Z isomer may precipitate depending on the specific salt and conditions. start Crude Product (E/Z Oxime Mixture) add_acid Dissolve in Solvent (e.g., n-Butanol) Add Acid (e.g., Acetic Acid) start->add_acid precipitate Preferential Precipitation of one Isomer Salt add_acid->precipitate filtration Filtration precipitate->filtration solid Solid: Enriched E-Oxime Salt filtration->solid mother_liquor Mother Liquor: Enriched Z-Oxime Salt filtration->mother_liquor neutralize_solid Neutralize with Base solid->neutralize_solid isomerize Optional: Neutralize & Isomerize (Heat +/- Acid Catalyst) mother_liquor->isomerize pure_e_oxime Pure this compound neutralize_solid->pure_e_oxime recycle Recycle to Separation Step isomerize->recycle

Caption: Strategy for separating E/Z isomers via salt formation.

Question 3: I'm having difficulty removing final impurities to achieve >99.5% purity. What purification techniques are most effective?

Answer: Achieving high purity requires a robust purification strategy, often involving more than a simple filtration.

  • Recrystallization: This is a fundamental technique for purifying solid compounds.

    • Solution: Experiment with various solvent systems. A single solvent like acetonitrile or a binary mixture such as methanol/water or acetone/water can be effective. [4][5]The goal is to find a system where the this compound is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in solution.

  • Acid-Base Purification: This is a powerful technique for separating the basic oxime product from non-basic impurities.

    • Solution: Dissolve the crude product in an acidic aqueous solution (e.g., using HCl) to form the soluble hydrochloride salt. [5]Wash the acidic solution with a water-immiscible organic solvent to remove non-basic impurities. Afterwards, neutralize the aqueous layer with a base (e.g., sodium hydroxide or triethylamine) to a pH of 9-10, causing the purified this compound free base to precipitate. [5][6]The solid can then be filtered, washed with water, and dried.

  • Charcoal Treatment: To remove colored impurities.

    • Solution: After dissolving the product in a suitable solvent but before crystallization or precipitation, add a small amount of activated charcoal and stir or heat briefly. Filter the hot solution through a pad of Celite or perlite to remove the charcoal and the adsorbed impurities before allowing the product to crystallize. [5]

      Problem Potential Cause Recommended Action
      Low Yield Incomplete reaction, suboptimal temperature, product degradation. Extend reaction time, maintain temperature at 50-90°C, run under N₂. [1]
      High Z-Isomer Content Thermodynamic/kinetic factors of the reaction. Separate isomers via fractional crystallization of acid addition salts (e.g., acetate, HCl). [1][7]
      Residual Impurities Co-precipitation, inefficient crystallization. Employ acid-base purification cycle; recrystallize from an optimized solvent system (e.g., acetonitrile). [4][5]

      | Colored Product | High-molecular-weight, conjugated byproducts. | Treat a solution of the crude product with activated charcoal before final crystallization. [5]|

Frequently Asked Questions (FAQs)

Q1: What are the typical reaction conditions for synthesizing Paliperidone oxime? The reaction is generally performed by reacting Paliperidone (or a precursor) with a nitrite reagent (like sodium nitrite in the presence of acid) or with a hydroxylamine salt. [1]The reaction is typically run in an inert solvent such as a lower alcohol (methanol, ethanol) or water, at a temperature ranging from 50°C to 90°C. [1] Q2: Why is controlling the E/Z isomerism important? While some subsequent chemical steps might proceed with either isomer, controlling the isomeric purity is crucial for meeting regulatory standards for active pharmaceutical ingredients (APIs). A well-defined, single isomer product ensures consistent physical properties (solubility, melting point), bioavailability, and a reproducible impurity profile. Different isomers can also exhibit different biological activities or toxicities. [8] Q3: What analytical methods are best for monitoring purity and isomer ratio? Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the primary method for monitoring reaction progress and assessing the purity of the final product. [5][9]It can effectively separate Paliperidone, its E and Z oxime isomers, and other process-related impurities. [10]For definitive structure confirmation and identification of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable. [2][11] Q4: Can the Z-oxime be converted to the desired E-oxime? Yes, E/Z isomerization of oximes is often possible. [12]Heating a mixture of isomers, sometimes in the presence of an acid, can promote equilibration, which may favor the thermodynamically more stable isomer. [13][7]This allows for the recovery and recycling of the undesired isomer, ultimately increasing the overall yield of the E-oxime.

Experimental Protocols

Protocol 1: General Synthesis of Paliperidone Oxime

(This is a representative protocol based on established chemical principles. Researchers must adapt it based on their specific starting materials and laboratory safety protocols.)

  • To a stirred mixture of Paliperidone intermediate (1 equivalent) in a suitable solvent (e.g., ethanol or methanol), add hydroxylamine hydrochloride (1.5 equivalents).

  • Heat the reaction mixture to 70-80°C.

  • Monitor the reaction by HPLC until the starting material is consumed (typically 4-8 hours).

  • Cool the reaction mixture to room temperature.

  • If the product precipitates, filter the solid. If not, concentrate the solvent under reduced pressure.

  • The resulting crude solid will be a mixture of E and Z isomers and can be taken to a purification protocol.

Protocol 2: Purification via Hydrochloride Salt Formation
  • Take the crude Paliperidone oxime mixture and dissolve it in a minimal amount of a suitable organic solvent (e.g., acetone).

  • Slowly add a solution of hydrochloric acid (1.1 equivalents) in isopropanol while stirring.

  • Continue stirring at room temperature or cool to 0-5°C to induce precipitation of the hydrochloride salt.

  • Filter the precipitated solid, wash with cold acetone, and dry under vacuum. This solid should be enriched in one of the isomers.

  • To recover the free base, suspend the salt in water and add a base (e.g., 20% ammonium hydroxide or dilute NaOH) until the pH is approximately 9-10. [4][6]6. Stir until the precipitation is complete.

  • Filter the purified Paliperidone oxime, wash thoroughly with water until the washings are neutral, and dry under vacuum at 50°C. [5]

References

  • SYNTHESIS OF PALIPERIDONE. European Patent Office. EP 2321311 B1.
  • Process for the purification of paliperidone. European Patent Office. EP 2243780 A2.
  • Synthesis of paliperidone. Google Patents. US7977480B2.
  • Synthesis of paliperidone. Google Patents. WO2009074333A1.
  • Synthetic scheme of paliperidone: generation of process-related... ResearchGate. Available at: [Link]

  • A process for the purification of paliperidone. Google Patents. EP2343296A1.
  • Polytopal Rearrangement Governing Stereochemistry of Bicyclic Oxime Ether Synthesis. MDPI. Available at: [Link]

  • Purification of paliperidone. Google Patents. EP2202234A1.
  • Review on Analytical Methods Reported for the Estimation of Antipsychotic Drugs- Paliperidone Palmitate, Dexmedetomidine, Xanomeline. YMER. Available at: [Link]

  • Paliperidone | C23H27FN4O3. PubChem. NIH. Available at: [Link]

  • Stability, degradation impurities and decomposition kinetics for paliperidone from osmotic tablets. PubMed. Available at: [Link]

  • “Stress Degradation Behavior of Paliperidone, an Antipsychotic Drug, and Development of Suitable Stability-Indicating RP-LC Method. ResearchGate. Available at: [Link]

  • Process for making risperidone and intermediates therefor. Google Patents. EP1560814A1.
  • Selective Synthesis of E and Z Isomers of Oximes. ResearchGate. Available at: [Link]

  • Analytical methods for the estimation of paliperidone. ResearchGate. Available at: [Link]

  • The role of water on the acid-promoted E/Z isomerization of oximes in aqueous solution. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Enhancing Sensitivity for Trace-Level Analysis of Paliperidone E-oxime

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the trace-level analysis of Paliperidone E-oxime. We will move beyond standard protocols to explore the causality behind experimental choices, empowering you to troubleshoot and optimize your methods effectively. This center is structured as a series of frequently asked questions (FAQs) and troubleshooting guides that address common issues encountered during method development and validation.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the analysis of this compound.

Q1: What is this compound and why is its trace-level detection important?

This compound (CAS No: 1388021-46-2) is a known impurity of Paliperidone, an atypical antipsychotic medication used in the treatment of schizophrenia and schizoaffective disorder.[1][2] Regulatory bodies require the identification and quantification of impurities in active pharmaceutical ingredients (APIs) and finished drug products to ensure their safety and efficacy. Trace-level detection is critical for monitoring the purity of Paliperidone, assessing its stability under various conditions, and understanding its degradation pathways.[3]

Q2: What are the biggest challenges in achieving high sensitivity for this compound?

Achieving low limits of quantitation (LOQ) for this compound is often hampered by three primary factors:

  • Low Analyte Concentration: The inherent nature of being a trace impurity means you are working at the lower limits of instrument capability.

  • Matrix Effects: Co-eluting endogenous components from the sample matrix (e.g., plasma, serum, formulation excipients) can suppress or enhance the ionization of the target analyte in the mass spectrometer source, leading to inaccurate and imprecise results.[4]

  • Suboptimal Method Parameters: Insufficient optimization of sample preparation, liquid chromatography (LC), or mass spectrometry (MS) parameters can lead to significant signal loss.

Q3: Which analytical technique is most suitable for this analysis?

Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the preferred technique for the bioanalysis of Paliperidone and its related compounds due to its superior sensitivity, selectivity, and speed.[5][6] The selectivity of Multiple Reaction Monitoring (MRM) on a tandem mass spectrometer allows for the precise quantification of the analyte even in the presence of complex matrix components.[7]

Q4: Why is a stable isotope-labeled (SIL) internal standard essential for this assay?

For quantitative mass spectrometry-based assays, a SIL internal standard, such as a deuterated analog (e.g., Paliperidone-d4 for the parent drug), is considered the gold standard.[8] Its chemical and physical properties are nearly identical to the unlabeled analyte. This ensures it behaves similarly during sample preparation, chromatography, and ionization, thereby effectively compensating for variations in extraction recovery and, most importantly, matrix effects.[5][8] This significantly improves the accuracy and precision of the quantification. While a specific SIL for the E-oxime may not be commercially available, using a closely related SIL like Paliperidone-d4 can still offer better compensation than a non-related analog internal standard.

Part 2: Troubleshooting Guides & Optimization Strategies

This section provides a problem-and-solution framework for common issues encountered during the analytical workflow.

Troubleshooting Low Signal Intensity: A Systematic Approach

Low sensitivity is a multifaceted problem. The following diagram illustrates a logical workflow for diagnosing the root cause.

Low_Sensitivity_Troubleshooting Start Low or No Signal for this compound Check_MS Step 1: Verify MS Performance (Infuse Analyte Standard) Start->Check_MS MS_Signal_OK Signal Strong? Check_MS->MS_Signal_OK Check_LC Step 2: Assess Chromatography (Inject Neat Standard) LC_Peak_OK Good Peak Shape & Retention? Check_LC->LC_Peak_OK Check_SamplePrep Step 3: Evaluate Sample Prep (Spike & Extract) Recovery_OK High Recovery & Low Matrix Effect? Check_SamplePrep->Recovery_OK MS_Signal_OK->Check_LC Yes Optimize_MS Optimize MS Source & MRM Parameters MS_Signal_OK->Optimize_MS No LC_Peak_OK->Check_SamplePrep Yes Optimize_LC Optimize Mobile Phase, Gradient & Column LC_Peak_OK->Optimize_LC No Optimize_SamplePrep Optimize Extraction Method (LLE/SPE) Recovery_OK->Optimize_SamplePrep No Success Problem Solved Recovery_OK->Success Yes Optimize_MS->Success Optimize_LC->Success Optimize_SamplePrep->Success

Caption: Systematic workflow for troubleshooting low analytical signal.

Issue 1: Poor Recovery During Sample Preparation

Problem: The signal is strong when injecting a pure standard, but significantly lower after extracting the analyte from the biological matrix.

Cause & Solution:

This points to inefficient extraction or loss of the analyte during sample processing. The choice of extraction technique is paramount.

  • Protein Precipitation (PPT): While fast and simple, PPT is often the least clean method. It involves adding a solvent like acetonitrile to precipitate proteins.[7] However, it may not effectively remove phospholipids, which are major contributors to matrix effects.

    • Optimization: If using PPT, ensure the ratio of precipitation solvent to the sample is optimized (typically 3:1 or 4:1). Centrifugation at low temperatures (4°C) can sometimes improve protein removal.[5]

  • Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT. The choice of extraction solvent is based on the polarity of this compound. Given the structure of Paliperidone (logP ≈ 1.8), moderately polar solvents are a good starting point.[9]

    • Optimization: Test solvents like ethyl acetate or methyl tert-butyl ether (MTBE). Adjusting the sample pH before extraction is critical. Paliperidone is a weak base; therefore, adjusting the sample pH to >9 will ensure it is in its neutral form, maximizing its partitioning into the organic solvent.

  • Solid-Phase Extraction (SPE): SPE is generally the most effective technique for removing interferences and achieving high analyte concentration, making it ideal for trace-level analysis.[10][11]

    • Optimization: A mixed-mode cation exchange SPE sorbent is often effective for basic compounds like Paliperidone. The strategy involves loading the sample at a low pH (analyte is positively charged and binds to the sorbent), washing with an organic solvent to remove non-polar interferences, and eluting with a basic organic solvent to neutralize and release the analyte.

Parameter Protein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Selectivity LowMediumHigh
Recovery VariableGood to HighHigh
Matrix Effect HighMediumLow
Throughput HighMediumLow to Medium
Recommendation Quick screeningGood alternative to PPTGold standard for trace analysis
Caption: Comparison of common sample preparation techniques.
Issue 2: Poor Chromatographic Peak Shape or Low Retention

Problem: The analyte peak is broad, tailing, or elutes too early (near the void volume).

Cause & Solution:

This indicates a suboptimal interaction between the analyte, stationary phase, and mobile phase.

  • Mobile Phase pH: The pH of the aqueous mobile phase is crucial. For basic compounds like this compound on a C18 column, a low pH (e.g., pH 3-4 using formic acid) ensures the analyte is protonated and silanol groups on the silica backbone are suppressed, reducing peak tailing. Alternatively, a high pH (e.g., pH 9-10 using ammonium hydroxide) can also provide good peak shape for bases. However, ensure your column is stable at high pH.

  • Mobile Phase Composition: Most methods for Paliperidone use acetonitrile or methanol as the organic modifier with an aqueous buffer containing ammonium acetate or formate.[7][12] Acetonitrile often provides sharper peaks and lower backpressure, while methanol can offer different selectivity. A gradient elution, starting with a low percentage of organic solvent and ramping up, is highly recommended to effectively separate the analyte from early-eluting matrix components.[8]

  • Column Choice: A standard C18 column is a good starting point.[13][14] If issues persist, consider a column with a different stationary phase (e.g., C8, Phenyl-Hexyl) or one with end-capping technology to minimize secondary interactions. Using columns with smaller particle sizes (e.g., <2 µm in UPLC systems) will significantly increase peak efficiency and sensitivity.[5]

Issue 3: Inconsistent or Low MS/MS Signal (Matrix Effects)

Problem: The signal for your analyte is inconsistent across different samples, or the signal is suppressed when moving from a pure solution to a matrix extract, even with good recovery.

Cause & Solution:

This is the classic presentation of matrix effects, where co-eluting compounds interfere with the ionization process in the MS source.[4]

Matrix_Effects cluster_LC LC Elution cluster_ESI ESI Droplet Analyte This compound Droplet Solvent Evaporation & Ion Formation Analyte->Droplet Co-elutes Interference Matrix Interference (e.g., Phospholipids) Interference->Droplet MS_Inlet MS Inlet Droplet->MS_Inlet Ion Suppression/ Enhancement

Caption: Ion suppression caused by co-eluting matrix interferences.

  • Mitigation Strategy 1: Improve Chromatographic Separation. The most effective way to combat matrix effects is to chromatographically separate the analyte from the interfering compounds.

    • Adjust the LC gradient to be shallower, allowing more time for separation.

    • Employ a divert valve to send the early-eluting, unretained portion of the sample (which often contains salts and polar interferences) to waste instead of the MS source.

  • Mitigation Strategy 2: Optimize Sample Cleanup. As discussed in Issue 1, using a more rigorous sample preparation method like SPE can selectively remove the classes of compounds (e.g., phospholipids) that cause ion suppression.

  • Mitigation Strategy 3: Change Ionization Source. While Electrospray Ionization (ESI) is common, Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to matrix effects, especially for less polar compounds.[4] However, APCI may offer lower sensitivity for certain analytes. It's worth evaluating if ESI proves problematic.

  • Mitigation Strategy 4: Use a Reliable Internal Standard. As mentioned in Q4, a stable isotope-labeled internal standard is the best tool to compensate for unavoidable matrix effects, ensuring data accuracy.[5][8]

Part 3: Experimental Protocols

The following protocols provide a validated starting point for your method development.

Protocol 1: Solid-Phase Extraction (SPE) from Human Plasma

This protocol is designed for a mixed-mode cation exchange polymer-based SPE cartridge.

  • Sample Pre-treatment: To 200 µL of human plasma, add 20 µL of internal standard working solution and 400 µL of 4% phosphoric acid in water. Vortex for 30 seconds.

  • Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to dry.

  • Sample Loading: Load the pre-treated sample onto the conditioned cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Wash Step 1 (Polar Interferences): Wash the cartridge with 1 mL of 0.1% formic acid in water.

  • Wash Step 2 (Non-polar Interferences): Wash the cartridge with 1 mL of methanol.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Dry Down & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid). Vortex to mix and transfer to an autosampler vial for injection.

Protocol 2: UPLC-MS/MS Starting Parameters

These are typical starting conditions that must be optimized for your specific instrument and analyte.

Parameter Setting Rationale/Comments
LC Column Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mmProvides good retention and high efficiency for this class of compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier for good peak shape of basic analytes.[7]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile often yields sharper peaks than methanol.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID UPLC column.
Gradient 10% B to 95% B over 3 min, hold 1 min, re-equilibrateA gradient is essential to separate the analyte from matrix components.
Column Temp 40°CElevated temperature can improve peak shape and reduce viscosity.[13]
Injection Vol. 5 µLKeep low to prevent peak distortion and column overload.
Ionization Mode ESI PositivePaliperidone and its analogs readily form positive ions.[7]
MRM Transition Analyte Specific (Requires Infusion)Must be determined empirically by infusing a standard solution. For Paliperidone, a common transition is m/z 427.2 > 207.2.[10] The E-oxime will have a different m/z.
Capillary Voltage 3.0 - 4.0 kVOptimize for maximum signal intensity.
Source Temp 150°CInstrument-dependent.
Desolvation Temp 450 - 550°CInstrument-dependent; ensures efficient solvent evaporation.
Collision Energy Analyte Specific (Requires Optimization)Optimize for the most stable and intense product ion.

Note on MRM Transition for this compound: The exact mass and fragmentation pattern for this compound must be determined experimentally. Based on the chemical name, the molecular formula is likely C23H26F2N4O3, with a monoisotopic mass of approximately 456.19. The protonated precursor ion [M+H]+ would be ~m/z 457.2. You must infuse a standard of the compound to confirm the precursor ion and optimize the collision energy to find the most abundant and stable product ion for quantification.

References

  • A Sensitive and Feasible LC-MS/MS Method for the Quantification of Paliperidone and its Application to a Pharmacokinetic Study. Latin American Journal of Pharmacy. [Link]

  • Stability, degradation impurities and decomposition kinetics for paliperidone from osmotic tablets. PubMed. [Link]

  • Identification of post-mortem paliperidone metabolite in human blood by LC-Q-Orbitrap-MS. Legal Medicine. [Link]

  • Paliperidone Determination by Using HPLC Method in Blood Plasma Samples-Stability Indicating Method. International Journal of Pharmacy and Biological Sciences. [Link]

  • DEVELOPMENT AND VALIDATION OF NEW HPLC METHOD FOR THE ESTIMATION OF PALIPERIDONE IN PHARMACEUTICAL DOSAGE FORMS. Rasayan Journal of Chemistry. [Link]

  • Analytical methods for the estimation of paliperidone. ResearchGate. [Link]

  • LC-MS/MS Method for the Estimation of Paliperidone in Human Plasma. ResearchGate. [Link]

  • Stress Degradation Behavior of Paliperidone, an Antipsychotic Drug, and Development of Suitable Stability-Indicating RP-LC Method. ResearchGate. [Link]

  • LC-MS/MS Method for the Estimation of Paliperidone in Human Plasma. Semantic Scholar. [Link]

  • Stability, degradation impurities and decomposition kinetics for paliperidone from osmotic tablets. ResearchGate. [Link]

  • Review on Analytical Methods Reported for the Estimation of Antipsychotic Drugs- Paliperidone Palmitate, Dexmedetomidine, Xanomeline. YMER. [Link]

  • Bacterial degradation of risperidone and paliperidone in decomposing blood. PubMed. [Link]

  • Physico-Chemical Characterization of Paliperidone Palmitate and Compatibility Studies with its Pharmaceutical Excipients. Semantic Scholar. [Link]

  • Studies on Paliperidone in OROS Tablets: Extraction Procedure and Chromatographic Analysis. ResearchGate. [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC - NIH. [Link]

  • Ionization Efficiency for Environmentally Relevant Compounds Using APPI Versus EI. Chromatography Online. [Link]

  • Serum Concentrations of Paliperidone After Administration of the Long-Acting Injectable Formulation. PMC - NIH. [Link]

  • Paliperidone. PubChem - NIH. [Link]

  • Comparison of Paliperidone Palmitate from Different Crystallization Processes and Effect on Formulations In Vitro and In Vivo. ResearchGate. [Link]

  • Long-Acting Injectable Paliperidone Palmitate: A Review of Efficacy and Safety. PMC - NIH. [Link]

  • A Study of Paliperidone Palmitate in Patients With Schizophrenia Previously Unsuccessfully Treated by Oral Antipsychotics. ClinicalTrials.gov. [Link]

  • An analysis of the clinical application of paliperidone palmitate injection based on real-world. Frontiers in Psychiatry. [Link]

  • A pragmatic analysis comparing once-monthly paliperidone palmitate versus daily oral antipsychotic treatment in patients with schizophrenia. PubMed. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of a Stability-Indicating HPLC Method for Paliperidone E-oxime Analysis in Accordance with ICH Guidelines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the purity and stability of active pharmaceutical ingredients (APIs) is paramount. Paliperidone, an atypical antipsychotic, and its potential impurities, such as the geometric isomer Paliperidone E-oxime, require robust analytical methods for their accurate quantification.[1] This guide provides an in-depth, experience-driven approach to the validation of a High-Performance Liquid Chromatography (HPLC) method for this compound, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3]

This document deviates from a rigid template, instead offering a logical and practical workflow that mirrors the decision-making process in a real-world analytical laboratory. We will not only present the "what" and "how" but also the critical "why" behind the experimental choices, ensuring a self-validating and trustworthy analytical procedure.

The Analytical Challenge: Separating Geometric Isomers

This compound is a potential impurity that can arise during the synthesis of Paliperidone. Its structural similarity to other related substances and the active ingredient itself necessitates a highly specific and stability-indicating analytical method. The primary objective is to develop and validate an HPLC method capable of unequivocally separating and quantifying this compound from Paliperidone and other potential degradation products.

Proposed Stability-Indicating HPLC Method

Based on a comprehensive review of existing methods for Paliperidone and its related substances, the following HPLC conditions are proposed as a starting point for validation.[2][4][5][6][7] The rationale for these choices will be discussed throughout this guide.

ParameterProposed Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.05 M Potassium Dihydrogen Phosphate buffer (pH adjusted to 6.0 with triethylamine) B: Acetonitrile Gradient Elution
Flow Rate 1.0 mL/min
Detection UV at 237 nm
Column Temperature 30 °C
Injection Volume 10 µL

Rationale for Method Selection:

  • C18 Column: A C18 stationary phase is a common choice for the analysis of moderately polar compounds like Paliperidone and its impurities. Its long alkyl chains provide sufficient hydrophobicity for good retention and separation.[8][9] A comparison with a C8 column reveals that while C8 might offer faster elution, C18 generally provides better resolution for complex mixtures of related substances, which is crucial for a stability-indicating method.[8][9][10][11]

  • Buffered Mobile Phase: The use of a phosphate buffer at a controlled pH is essential for consistent retention times and peak shapes of ionizable compounds.

  • Gradient Elution: A gradient elution is proposed to ensure the timely elution of all potential impurities with varying polarities, providing a comprehensive impurity profile within a reasonable run time.

  • UV Detection at 237 nm: Paliperidone exhibits significant UV absorbance at this wavelength, allowing for sensitive detection.[2]

The Validation Journey: A Step-by-Step Protocol Following ICH Q2(R1)

The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. The following sections detail the experimental protocols for each validation parameter as mandated by the ICH Q2(R1) guideline.

Specificity: The Cornerstone of a Stability-Indicating Method

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components, including impurities, degradation products, and matrix components. For a stability-indicating method, this is demonstrated through forced degradation studies.[2]

Experimental Protocol for Forced Degradation:

  • Prepare Stock Solutions: Prepare a stock solution of Paliperidone in a suitable solvent (e.g., methanol:water).

  • Subject to Stress Conditions: Expose the stock solution to the following stress conditions:[2][12]

    • Acid Hydrolysis: 0.1 M HCl at 80°C for 2 hours.

    • Base Hydrolysis: 0.1 M NaOH at 80°C for 2 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid drug substance at 105°C for 24 hours.

    • Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples, along with an unstressed control sample, using the proposed HPLC method.

  • Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess the peak purity of the Paliperidone and this compound peaks in the chromatograms of the stressed samples. The peak purity analysis should confirm that the analyte peak is spectrally homogeneous and not co-eluting with any degradation products.

Acceptance Criteria:

  • The method should demonstrate significant degradation of Paliperidone under the stress conditions.

  • The this compound peak should be well-resolved from the Paliperidone peak and any other degradation products. The resolution between adjacent peaks should be greater than 1.5.

  • The peak purity analysis should show no signs of co-elution for the analyte peaks.

Diagram of the Specificity Workflow:

Caption: Workflow for establishing method specificity through forced degradation.

Linearity and Range: Establishing a Proportional Response

Linearity demonstrates a direct proportionality between the concentration of the analyte and the analytical response over a specified range. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.

Experimental Protocol:

  • Prepare a Series of Standard Solutions: Prepare at least five standard solutions of this compound of known concentrations, covering the expected range of the impurity (e.g., from the reporting threshold to 120% of the specification limit).

  • Analysis: Inject each standard solution in triplicate.

  • Construct a Calibration Curve: Plot the mean peak area against the corresponding concentration.

  • Perform Linear Regression Analysis: Calculate the slope, y-intercept, and correlation coefficient (r²) of the regression line.

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.99.

  • The y-intercept should be insignificant compared to the response at the lowest concentration.

  • A visual inspection of the calibration curve should confirm a linear relationship.

Data Presentation:

Concentration (µg/mL)Peak Area (n=3)Mean Peak Area%RSD
0.5.........
1.0.........
2.5.........
5.0.........
7.5.........
Regression Analysis Value
Correlation Coefficient (r²) ≥ 0.99
Slope ...
Y-intercept ...
Accuracy: Closeness to the True Value

Accuracy is the closeness of the test results obtained by the method to the true value. It is typically determined by recovery studies.

Experimental Protocol:

  • Spike a Placebo Matrix: Prepare a placebo sample (containing all the formulation excipients except the API). Spike the placebo with known amounts of this compound at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration).

  • Analysis: Prepare three replicates at each concentration level and analyze them using the HPLC method.

  • Calculate Percentage Recovery: Determine the percentage recovery of the analyte at each concentration level.

Acceptance Criteria:

  • The mean percentage recovery should be within 98.0% to 102.0%.

Data Presentation:

Concentration LevelAmount Added (µg/mL)Amount Found (µg/mL)% RecoveryMean % Recovery
50%.........
100%.........
150%.........
Precision: Consistency of Results

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-assay Precision):

    • Prepare six independent samples of Paliperidone spiked with this compound at the target concentration.

    • Analyze the samples on the same day, by the same analyst, and on the same instrument.

    • Calculate the mean, standard deviation, and relative standard deviation (%RSD) of the results.

  • Intermediate Precision (Inter-assay Precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the %RSD for the combined data from both sets of experiments.

Acceptance Criteria:

  • The %RSD for repeatability should be ≤ 2.0%.

  • The %RSD for intermediate precision should be ≤ 2.0%.

Data Presentation:

Precision LevelParameterResult%RSD
Repeatability Analyst 1, Day 1, Instrument 1(n=6)≤ 2.0%
Intermediate Precision Analyst 2, Day 2, Instrument 2(n=6)≤ 2.0%
Detection Limit (DL) and Quantitation Limit (QL): Method Sensitivity
  • Detection Limit (DL): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (QL): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol (Based on the Signal-to-Noise Ratio):

  • Determine the Signal-to-Noise (S/N) Ratio: Inject a series of solutions with known decreasing concentrations of this compound.

  • DL: Determine the concentration at which the S/N ratio is approximately 3:1.

  • QL: Determine the concentration at which the S/N ratio is approximately 10:1.

Experimental Protocol (Based on the Standard Deviation of the Response and the Slope):

  • DL = 3.3 x (σ / S)

  • QL = 10 x (σ / S)

    • σ = the standard deviation of the response (can be determined from the y-intercept of the regression line or the standard deviation of blank injections).

    • S = the slope of the calibration curve.

Acceptance Criteria:

  • The QL should be at or below the reporting threshold for the impurity.

Robustness: Reliability During Normal Use

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Experimental Protocol:

  • Introduce Small Variations: Deliberately vary the following chromatographic parameters one at a time:

    • Flow rate (e.g., ± 0.1 mL/min).

    • Column temperature (e.g., ± 2 °C).

    • Mobile phase pH (e.g., ± 0.2 units).

    • Mobile phase composition (e.g., ± 2% organic).

  • Analysis: Analyze a system suitability solution under each of the modified conditions.

  • Evaluate System Suitability: Assess the impact of the changes on system suitability parameters such as resolution, tailing factor, and retention time.

Acceptance Criteria:

  • The system suitability parameters should remain within the acceptance criteria for all the tested variations.

Diagram of the Interrelation of Validation Parameters:

G Specificity Specificity (Forced Degradation) ValidatedMethod Validated HPLC Method Specificity->ValidatedMethod Linearity Linearity Range Range Linearity->Range QL Quantitation Limit (QL) Linearity->QL Accuracy Accuracy Range->Accuracy Precision Precision (Repeatability & Intermediate) Range->Precision Accuracy->ValidatedMethod Precision->ValidatedMethod DL Detection Limit (DL) QL->DL QL->ValidatedMethod Robustness Robustness Robustness->ValidatedMethod

Caption: Logical flow and interdependence of ICH validation parameters.

Comparative Overview of Analytical Techniques

While HPLC is the workhorse for routine quality control, other techniques offer distinct advantages for specific applications in the analysis of Paliperidone and its impurities.

TechniqueAdvantagesDisadvantagesBest Suited For
HPLC-UV Robust, reliable, cost-effective, widely available.Lower sensitivity compared to MS, may not resolve all impurities without extensive method development.Routine quality control, assay, and impurity profiling.
UPLC-UV Faster analysis times, higher resolution and sensitivity than HPLC.Higher backpressure requires specialized instrumentation, potentially higher cost.High-throughput screening, complex impurity profiling.[13]
LC-MS High sensitivity and selectivity, provides structural information for impurity identification.Higher cost and complexity, potential for matrix effects.Impurity identification, trace-level analysis, pharmacokinetic studies.[14]

Conclusion

The validation of an HPLC method for the analysis of this compound is a rigorous process that demands a thorough understanding of both the analytical technique and the regulatory landscape. By systematically evaluating specificity, linearity, range, accuracy, precision, detection and quantitation limits, and robustness, as outlined in the ICH Q2(R1) guidelines, a reliable and defensible analytical method can be established. The choice of chromatographic conditions, particularly the column and mobile phase, should be justified based on the physicochemical properties of the analytes and the intended purpose of the method. This guide provides a comprehensive framework for researchers and scientists to confidently develop and validate robust HPLC methods for the quality control of Paliperidone and its related substances, ultimately ensuring the safety and efficacy of the final drug product.

References

  • Review on Analytical Methods Reported for the Estimation of Antipsychotic Drugs- Paliperidone Palmitate, Dexmedetomidine, Xanomeline. YMER. [Link]

  • Stability-Indicating RP-HPLC Method for the Quantification of Paliperidone in Bulk and Solid Dosage Form to Establish. International Journal of Pharmaceutical Erudition. [Link]

  • Forced degradation studies, and effect of surfactants and titanium dioxide on the photostability of paliperidone by HPLC. PubMed. [Link]

  • Paliperidone Determination by Using HPLC Method in Blood Plasma Samples-Stability Indicating Method. International Journal of Pharmacy and Biological Sciences. [Link]

  • Stability, degradation impurities and decomposition kinetics for paliperidone from osmotic tablets. PubMed. [Link]

  • Typical RP-HPLC chromatograms of (a) paliperidone unspiked test... ResearchGate. [Link]

  • DEVELOPMENT AND VALIDATION OF NEW HPLC METHOD FOR THE ESTIMATION OF PALIPERIDONE IN PHARMACEUTICAL DOSAGE FORMS. Rasayan Journal of Chemistry. [Link]

  • rp-hplc method development and validation of paliperidone in bulk and pharmaceutical dosage form. ResearchGate. [Link]

  • Comparison Between Reversed Phase C18 and C8 SPE Cartridge. Hawach Scientific. [Link]

  • Studies on Paliperidone in OROS Tablets: Extraction Procedure and Chromatographic Analysis. CORE. [Link]

  • Difference between C18 Column and C8 Column. Hawach Scientific. [Link]

  • Difference between C8 and C18 Columns Used in HPLC System. Pharmaguideline. [Link]

  • C8 vs C18 Column: Which Should You Choose?. Separation Science. [Link]

  • Studies on Paliperidone in OROS Tablets: Extraction Procedure and Chromatographic Analysis. ResearchGate. [Link]

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A Comparative Guide to the Quantification of Paliperidone E-Oxime: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their related substances is paramount. Paliperidone, an atypical antipsychotic, and its process-related impurities, such as Paliperidone E-Oxime, require robust analytical methods to ensure product quality and patient safety.[1][2] This guide provides an in-depth comparative analysis of different detector technologies for the quantification of this compound, grounded in established analytical principles and experimental data.

The Critical Role of the Detector in Analytical Methodologies

The choice of a detector in a chromatographic system is a critical decision that directly impacts the sensitivity, selectivity, and overall performance of the analytical method. For this compound, a key impurity of Paliperidone, the selection of an appropriate detector is crucial for its accurate quantification, often at trace levels.[1][2] This guide will explore the utility of High-Performance Liquid Chromatography (HPLC) coupled with various detectors, including Ultraviolet-Visible (UV-Vis) Spectroscopy, Mass Spectrometry (MS), and Electrochemical Detection.

Physicochemical Properties: The Key to Detector Selection

Understanding the physicochemical properties of Paliperidone and its E-oxime is fundamental to selecting the most suitable detector. Paliperidone possesses a benzisoxazole moiety, which imparts strong UV absorbance, making it amenable to UV detection.[3][4] Its structure also allows for efficient ionization, a prerequisite for mass spectrometry. Furthermore, the presence of electroactive functional groups suggests the potential for electrochemical detection. While specific data for the E-oxime is less prevalent, its structural similarity to the parent compound allows for informed predictions regarding its behavior with different detectors.

Comparative Analysis of Detector Performance

The following sections delve into a comparative analysis of various detectors for the quantification of Paliperidone and its related compounds, with a focus on applicability to this compound.

High-Performance Liquid Chromatography with Ultraviolet-Visible (HPLC-UV) Detection

HPLC-UV is a widely accessible and robust technique for the quantification of pharmaceutical compounds.[5][6] For Paliperidone and its impurities, UV detection is a common and effective choice due to the presence of a strong chromophore in their molecular structure.[3][4]

Principle of Operation: This technique relies on the principle that molecules with specific functional groups absorb light at characteristic wavelengths. The amount of light absorbed is directly proportional to the concentration of the analyte, as described by the Beer-Lambert law.

Performance Characteristics:

  • Wavelength Selection: The maximum absorbance for Paliperidone is often reported around 235 nm, 275 nm, or 280 nm.[7][8][9][10] The selection of the optimal wavelength is critical for achieving maximum sensitivity and minimizing interference from other components in the sample matrix.

  • Sensitivity: HPLC-UV methods for Paliperidone typically achieve limits of detection (LOD) and quantification (LOQ) in the µg/mL range.[9][11] For instance, one study reported an LOD of 1.0395 µg/mL and an LOQ of 3.15 µg/mL for Paliperidone.[9] Another method demonstrated an LOD of 0.14 µg/mL and an LOQ of 0.42 µg/mL.[12]

  • Linearity: These methods generally exhibit excellent linearity over a considerable concentration range, with correlation coefficients (r²) greater than 0.999.[7][8][9][11]

Causality in Experimental Choices: The choice of a C18 column is prevalent in many HPLC methods for Paliperidone, as it provides good retention and separation of the analyte from its impurities based on hydrophobicity.[3][8][9] The mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is optimized to achieve the best peak shape and resolution.[7][8][11]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, particularly in bioanalytical studies, LC-MS/MS is the gold standard.[6][13]

Principle of Operation: LC-MS/MS combines the separation power of liquid chromatography with the mass analysis capabilities of a tandem mass spectrometer. The analyte is first ionized, and then the precursor ion is selected and fragmented to produce product ions. The specific transition from a precursor ion to a product ion is monitored, providing a high degree of selectivity. For Paliperidone, a common multiple reaction monitoring (MRM) transition is m/z 427.2 → 207.2.[14]

Performance Characteristics:

  • Sensitivity: LC-MS/MS methods for Paliperidone achieve significantly lower LODs and LOQs, typically in the ng/mL to pg/mL range.[14][15] One validated method reported a lower limit of quantification of 0.200 ng/mL in human plasma.[14] Another study demonstrated a linear range of 0.2094-20.94 ng/mL.[15]

  • Selectivity: The high selectivity of MS/MS minimizes interference from complex matrices like blood plasma, making it ideal for pharmacokinetic and therapeutic drug monitoring studies.[16]

  • Matrix Effects: While highly selective, matrix effects (suppression or enhancement of the analyte signal by co-eluting matrix components) must be carefully evaluated and mitigated during method development and validation.

Electrochemical Detection (ECD)

Electrochemical detection offers a sensitive and selective alternative for electroactive compounds.

Principle of Operation: ECD measures the current generated by the oxidation or reduction of an analyte at an electrode surface as it elutes from the HPLC column. The magnitude of the current is proportional to the concentration of the analyte.

Performance Characteristics:

  • Sensitivity: A study on the electrochemical determination of Paliperidone using differential pulse voltammetry on a glassy carbon electrode reported a linear range between 1 µM and 100 µM, with an LOD of 0.241 µM (approximately 103 ng/mL) and an LOQ of 0.803 µM.[17]

  • Selectivity: The selectivity of ECD is determined by the applied potential. By carefully choosing the potential, it is possible to selectively detect the analyte of interest in the presence of other compounds that are not electroactive at that potential. The aforementioned study demonstrated good selectivity against common interfering substances.[17]

Fluorescence Detection

While not as commonly reported for Paliperidone and its derivatives as UV or MS, fluorescence detection could be a viable option if the molecule exhibits significant native fluorescence or can be derivatized with a fluorescent tag. The intrinsic fluorescence of Paliperidone would need to be characterized to assess the feasibility of this detection method.

Quantitative Performance Comparison

The following table summarizes the key performance parameters of the discussed detector technologies for the quantification of Paliperidone, which can be extrapolated to its E-oxime derivative.

Detector TechnologyTypical Limit of Quantification (LOQ)Linearity RangeSelectivityCommon Applications
HPLC-UV 0.2 - 3.15 µg/mL[8][9][11][12]5 - 150 µg/mL[7][8][11][12]ModerateRoutine quality control, formulation analysis
LC-MS/MS 0.2 ng/mL[14][15]0.2 - 55 ng/mL[14][15]HighBioanalysis, pharmacokinetic studies, trace impurity analysis
Electrochemical Detection ~0.8 µM (~341 ng/mL)[17]1 - 100 µM[17]High (potential dependent)Specialized applications for electroactive compounds

Experimental Protocols

Detailed Protocol: HPLC-UV Method for Paliperidone and its Impurities

This protocol is a representative example based on published methods and serves as a starting point for method development for this compound.[8][9]

1. Chromatographic Conditions:

  • Column: C18, 100 x 4.6 mm, 5 µm particle size[8]

  • Mobile Phase: 50:50 (v/v) mixture of ammonium acetate buffer (pH 4.0) and acetonitrile[8]

  • Flow Rate: 0.8 mL/min[8]

  • Detection Wavelength: 275 nm[8]

  • Injection Volume: 20 µL[8]

  • Column Temperature: Ambient

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of Paliperidone reference standard in 10 mL of diluent (mobile phase) to obtain a concentration of 1 mg/mL.[8]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations within the linear range (e.g., 5-30 µg/mL).[8]

  • Sample Preparation (for drug product): Weigh and finely powder a representative number of tablets. Transfer an amount of powder equivalent to 10 mg of Paliperidone into a 10 mL volumetric flask. Add approximately 7 mL of diluent, sonicate to dissolve, and then make up the volume with the diluent. Filter the solution through a 0.45 µm filter before injection.[8]

3. System Suitability:

  • Before sample analysis, perform at least five replicate injections of a standard solution.

  • The system is deemed suitable if the relative standard deviation (RSD) of the peak areas is not more than 2.0%, the tailing factor is not more than 2.0, and the theoretical plates are not less than 2000.[4]

4. Validation:

  • The method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), LOD, LOQ, and robustness.[5][8]

Visualization of Experimental Workflow

The following diagram illustrates a typical experimental workflow for the quantification of this compound using HPLC.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Weigh Reference Standard Dissolve_Std Dissolve & Dilute Standard Standard->Dissolve_Std Sample Weigh Sample Dissolve_Sample Extract & Dilute Sample Sample->Dissolve_Sample Filter Filter through 0.45µm Filter Dissolve_Std->Filter Dissolve_Sample->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect Detection (UV/MS/ECD) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify Report Generate Report Quantify->Report

Caption: HPLC analysis workflow for this compound.

Logical Relationship: Analyte Properties and Detector Choice

The selection of a detector is logically driven by the inherent properties of the analyte.

detector_choice cluster_properties Physicochemical Properties cluster_detectors Suitable Detectors Analyte Paliperidone E-Oxime Properties Chromophore UV-Absorbing Chromophore Analyte->Chromophore Ionizable Ionizable Functional Groups Analyte->Ionizable Electroactive Electroactive Moiety Analyte->Electroactive UV_Detector UV-Vis Detector Chromophore->UV_Detector MS_Detector Mass Spectrometer Ionizable->MS_Detector EC_Detector Electrochemical Detector Electroactive->EC_Detector

Caption: Analyte properties guiding detector selection.

Conclusion and Recommendations

The choice of detector for the quantification of this compound is contingent upon the specific requirements of the analysis.

  • For routine quality control and formulation analysis , where analyte concentrations are relatively high, HPLC-UV offers a robust, reliable, and cost-effective solution.

  • For bioanalytical applications, such as pharmacokinetic studies or trace impurity analysis in complex matrices , the superior sensitivity and selectivity of LC-MS/MS make it the method of choice.

  • Electrochemical detection presents a sensitive and selective alternative, particularly if the E-oxime exhibits favorable electrochemical properties and when matrix interferences are a concern for UV detection.

A thorough method development and validation process, in accordance with ICH guidelines, is essential to ensure the reliability and accuracy of the chosen method for its intended purpose. The principles and data presented in this guide provide a solid foundation for making an informed decision on the most appropriate detector for the quantification of this compound.

References

  • USP Paliperidone Assay and Organic Impurities on Luna® Omega 3 µm Polar C18 - Phenomenex. (n.d.).
  • Manchuru, V., & Sreeramulu, J. (2019). Paliperidone Determination by Using HPLC Method in Blood Plasma Samples-Stability Indicating Method. International Journal of Pharmacy and Biological Sciences, 9(1), 357-369.
  • A Sensitive and Feasible LC-MS/MS Method for the Quantification of Paliperidone and its Application to a Pharmacokinetic Study. (2023). Latin American Journal of Pharmacy, 42(4), 853-8.
  • Ashok Kumar, K., et al. (2013). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF PALIPERIDONE IN BULK AND TABLET DOSAGE FORM BY REVERSE PHASE HPLC METHOD. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 1(2), 71-78.
  • Various. (2025). Analytical methods for the estimation of paliperidone. ResearchGate.
  • A Rapid, Stability Indicating RP-UPLC Method for Determination of Paliperidone Palmitate in a Depot Injectable Formulation. (2013). International Journal of Pharmaceutical Sciences and Research, 4(7), 2765-2772.
  • Review on Analytical Methods Reported for the Estimation of Antipsychotic Drugs- Paliperidone Palmitate, Dexmedetomidine, Xanomeline. (2025). YMER, 24(10).
  • Kaya, S. İ., Ozkan, E., Karadas Bakirhan, N., & Özkan, S. A. (2025). DETAILED ELECTROCHEMICAL BEHAVIOR INVESTIGATION AND DETERMINATION OF ANTIPSYCHOTIC DRUG PALIPERIDONE ON A GLASSY CARBON ELECTRODE. Journal of Faculty of Pharmacy of Ankara University, 49(1), 1-11.
  • A Comparative Guide to Paliperidone Analytical Method Validation Following ICH Guidelines. (2025). Benchchem.
  • Rao, K. N., et al. (2013). DEVELOPMENT AND VALIDATION OF NEW HPLC METHOD FOR THE ESTIMATION OF PALIPERIDONE IN PHARMACEUTICAL DOSAGE FORMS. Rasayan Journal of Chemistry, 6(1), 34-38.
  • Patel, R. B., et al. (2011). HPTLC method development and validation: Quantification of paliperidone in formulations and in vitro release study. Analytical Methods, 3(7), 1651-1656.
  • Baig, M. L. A., & Ali, S. A. (2017). LC-MS/MS Method for the Estimation of Paliperidone in Human Plasma. ResearchGate.
  • National Center for Biotechnology Information. (n.d.). Paliperidone. PubChem.
  • Identification of post-mortem paliperidone metabolite in human blood by LC-Q-Orbitrap-MS. (n.d.).
  • A Comparative Guide to Paliperidone Quantification Methods for Researchers and Drug Development Professionals. (2025). Benchchem.
  • A Comparative Guide to Inter-laboratory Quantification of Paliperidone. (2025). Benchchem.
  • This compound. (2023). ChemicalBook.
  • Validation of a quick and simple chromatographic method for simultaneous quantification of sertraline, escitalopram, risperidone and paliperidone levels in the human plasma. (n.d.).
  • Manchuru, V., & Sreeramulu, J. (2019). Paliperidone Determination by Using HPLC Method in Blood Plasma Samples-Stability Indicating Method. International Journal of Pharmacy and Biological Sciences, 9(1), 357-369.
  • DETAILED ELECTROCHEMICAL BEHAVIOR INVESTIGATION AND DETERMIN. (n.d.). TRDizin.
  • Tambe, R., Mankar, S., & Dighe, S. (2020). rp-hplc method development and validation of paliperidone in bulk and pharmaceutical dosage form. ResearchGate.
  • Nadendla, R. R., et al. (2021). Physico-Chemical Characterization of Paliperidone Palmitate and Compatibility Studies with its Pharmaceutical Excipients. Journal of Pharmaceutical Research International, 33(5), 85-91.
  • LC-MS/MS Method for the Estimation of Paliperidone in Human Plasma. (2017). Semantic Scholar.
  • Stability-Indicating RP-HPLC Method for the Quantification of Paliperidone in Bulk and Solid Dosage Form to Establish. (n.d.).
  • Studies on Paliperidone in OROS Tablets: Extraction Procedure and Chromatographic Analysis. (n.d.). CORE.
  • This compound. (n.d.). Chemicea.
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  • This compound. (n.d.). LGC Standards.
  • Electrochemical Detection of Oxycodone and Its Main Metabolites with Nafion-Coated Single-Walled Carbon Nanotube Electrodes. (n.d.). NIH.
  • Cicala, G., et al. (2023). Tolerability profile of paliperidone palmitate formulations: A pharmacovigilance analysis of the EUDRAVigilance database. Frontiers in Psychiatry, 14, 1130636.

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Paliperidone and its Impurities

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the rigorous analysis of an active pharmaceutical ingredient (API) and its impurities is paramount to ensuring product safety and efficacy. Paliperidone, an atypical antipsychotic, is no exception. The choice of analytical methodology for its quantification and impurity profiling has significant implications for data integrity, regulatory compliance, and, ultimately, patient well-being. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the analysis of Paliperidone and its related substances. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols for cross-validation, empowering you to make informed decisions for your analytical workflows.

The Imperative of Impurity Profiling for Paliperidone

Paliperidone, the primary active metabolite of risperidone, can degrade or contain process-related impurities that may have pharmacological or toxicological effects.[1] Regulatory bodies like the International Council for Harmonisation (ICH) mandate the identification and characterization of impurities present at levels of 0.10% or greater.[1] Therefore, a robust, stability-indicating analytical method is not just a preference but a necessity. Such a method must be able to separate the API from its potential degradation products and process-related impurities, ensuring that the measurements are accurate and specific.

A Tale of Two Techniques: HPLC vs. UPLC

For decades, HPLC has been the workhorse of pharmaceutical analysis. However, the advent of UPLC has marked a significant evolution in liquid chromatography, offering substantial improvements in speed, resolution, and sensitivity.[2] The fundamental difference lies in the particle size of the stationary phase; UPLC columns are packed with sub-2 µm particles, whereas conventional HPLC columns use particles in the 3-5 µm range.[3] This seemingly small change has a cascade of effects on the chromatographic process.

The smaller particle size in UPLC columns leads to a significant increase in column efficiency. This allows for the use of shorter columns and/or higher flow rates without sacrificing resolution, resulting in dramatically shorter analysis times.[2] Consequently, UPLC systems operate at much higher backpressures, a key instrumental distinction from HPLC systems.[3]

The advantages of UPLC extend beyond speed. The enhanced resolution allows for better separation of closely eluting peaks, which is critical for complex impurity profiles.[4] Furthermore, the sharper and narrower peaks generated by UPLC lead to increased sensitivity, making it easier to detect and quantify trace-level impurities. This also translates to reduced solvent consumption, making UPLC a more environmentally friendly and cost-effective option in the long run.[3]

Quantitative Performance Comparison: Paliperidone Analysis

The following tables summarize typical performance characteristics of validated HPLC and UPLC methods for the analysis of Paliperidone, based on data from various published studies.

Table 1: Performance Characteristics of a Validated RP-HPLC Method for Paliperidone

ParameterResult
Linearity Range5-30 µg/mL
Correlation Coefficient (r²)0.999
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.20 µg/mL
Accuracy (% Recovery)98.5% - 101.3%
Precision (% RSD)< 2%
Run Time~6 minutes

Data sourced from a validated RP-HPLC method for the estimation of Paliperidone in bulk and pharmaceutical dosage forms.[5]

Table 2: Performance Characteristics of a Validated RP-UPLC Method for Paliperidone Palmitate

ParameterResult
Linearity Range156-468 µg/mL
Correlation Coefficient (r²)> 0.999
Accuracy (% Recovery)98.0% - 102.0%
Precision (% RSD)< 1.0%
Run Time~2.5 minutes

Data sourced from a rapid, stability-indicating RP-UPLC method for the determination of Paliperidone Palmitate.[6]

As the data illustrates, UPLC methods can offer a significant reduction in run time while maintaining excellent accuracy and precision. The choice between the two will ultimately depend on the specific needs of the laboratory, including sample throughput requirements, the complexity of the impurity profile, and available instrumentation.

The Cross-Validation Workflow: Ensuring Method Comparability

When transitioning from a well-established HPLC method to a newer UPLC method, or when comparing results between two different laboratories or methods, a cross-validation study is essential.[7] This process verifies that the two methods produce comparable results, ensuring data consistency and integrity.

Cross_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase A Define Acceptance Criteria B Select Representative Samples (e.g., API, Finished Product, Stressed Samples) A->B C Draft Cross-Validation Protocol B->C D Analyze Samples by HPLC Method C->D E Analyze the Same Samples by UPLC Method C->E F Statistically Compare Results (e.g., t-test, F-test) D->F E->F G Evaluate Against Acceptance Criteria F->G H Investigate Discrepancies G->H Criteria Not Met I Document Results in a Cross-Validation Report G->I Criteria Met H->F

Caption: A typical workflow for the cross-validation of two analytical methods.

Experimental Protocols

Herein, we provide detailed, step-by-step methodologies for key experiments in the analysis and cross-validation of Paliperidone.

Protocol 1: Stability-Indicating HPLC Method for Paliperidone

This protocol is based on a validated method for the determination of Paliperidone in bulk and pharmaceutical dosage forms.[5]

1. Chromatographic Conditions:

  • Column: Thermosil Symmetry C18 (100 x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A 50:50 v/v mixture of ammonium acetate buffer (pH 4.0) and acetonitrile.

  • Flow Rate: 0.8 mL/min

  • Detection Wavelength: 275 nm

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

2. Preparation of Solutions:

  • Ammonium Acetate Buffer (pH 4.0): Dissolve 6.0 grams of ammonium acetate in 1000 mL of HPLC grade water and adjust the pH to 4.0 with glacial acetic acid.[5]

  • Mobile Phase: Mix the ammonium acetate buffer and acetonitrile in a 50:50 ratio, filter through a 0.45 µm membrane filter, and degas.[5]

  • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 10 mg of Paliperidone working standard in 10 mL of the mobile phase.[5]

  • Working Standard Solution (e.g., 20 µg/mL): Further dilute the stock solution with the mobile phase to achieve the desired concentration within the linearity range.

3. Sample Preparation (Tablets):

  • Weigh and finely powder 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 10 mg of Paliperidone and transfer to a 100 mL volumetric flask.

  • Add about 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution.

  • Dilute to volume with the mobile phase and mix well.

  • Filter an aliquot of the solution through a 0.45 µm syringe filter.

  • Further dilute the filtered solution with the mobile phase to a final concentration within the validated range.

4. Forced Degradation Studies (for Specificity):

  • Acid Hydrolysis: Reflux a solution of Paliperidone in 0.1 M HCl at 80°C for a specified period.

  • Base Hydrolysis: Reflux a solution of Paliperidone in 0.1 M NaOH at 80°C for a specified period.

  • Oxidative Degradation: Treat a solution of Paliperidone with 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Expose solid Paliperidone to dry heat (e.g., 105°C) for a specified duration.

  • Photolytic Degradation: Expose a solution of Paliperidone to UV light (e.g., 254 nm) or sunlight.

  • Analyze the stressed samples alongside an unstressed control to demonstrate the separation of degradation products from the main Paliperidone peak.

Protocol 2: Rapid UPLC Method for Paliperidone Palmitate

This protocol is adapted from a stability-indicating UPLC method.[6]

1. Chromatographic Conditions:

  • Column: Acquity BEH C18 (50 mm × 2.1 mm, 1.7 µm)

  • Mobile Phase: A 10:90 v/v mixture of ammonium acetate buffer and acetonitrile.

  • Flow Rate: 0.6 mL/min

  • Detection Wavelength: 238 nm

  • Injection Volume: 1 µL

  • Column Temperature: 50°C

2. Preparation of Solutions:

  • Ammonium Acetate Buffer: Prepare a 0.05 M solution of ammonium acetate and adjust the pH to 4.5 with glacial acetic acid.[6]

  • Mobile Phase: Mix the buffer and acetonitrile in a 10:90 ratio, filter, and degas.

  • Standard Solution (e.g., 312 µg/mL): Prepare a solution of Paliperidone Palmitate working standard in the mobile phase.[6]

3. Sample Preparation (Depot Injection):

  • Accurately transfer a known amount of the injectable suspension to a volumetric flask.

  • Add diluent (e.g., mobile phase), sonicate to ensure complete extraction, and dilute to the final volume.

  • Filter through a 0.22 µm filter before injection.

Protocol 3: Cross-Validation of HPLC and UPLC Methods

1. Objective: To demonstrate the equivalency of the validated HPLC and UPLC methods for the quantification of Paliperidone and its impurities.

2. Scope: This protocol applies to the analysis of Paliperidone in a specific matrix (e.g., bulk drug or a finished dosage form).

3. Procedure:

  • Sample Selection: Select at least three batches of the material to be tested, including one batch with known impurities if available.

  • Sample Analysis:

    • Analyze each batch in triplicate using the validated HPLC method.

    • Analyze the same batches in triplicate using the validated UPLC method.

  • Data Evaluation:

    • Calculate the mean, standard deviation, and relative standard deviation (%RSD) for the assay and impurity levels for each method.

    • Statistically compare the results obtained from both methods using an appropriate statistical test (e.g., a two-sample t-test) to determine if there is a significant difference between the means.

    • The acceptance criteria should be pre-defined in the cross-validation protocol. For example, the difference in the mean assay values between the two methods should not be more than 2.0%.

Causality Behind Experimental Choices: A Deeper Dive

The selection of chromatographic conditions is not arbitrary but is based on the physicochemical properties of Paliperidone and its potential impurities.

  • Choice of Column (Reversed-Phase C18): Paliperidone is a moderately polar compound, making a reversed-phase C18 column an ideal choice for its retention and separation from both more polar and less polar impurities.

  • Mobile Phase Composition (Buffered Acetonitrile/Water): The use of a buffer (e.g., ammonium acetate or phosphate) is crucial to control the pH of the mobile phase. This is important because the ionization state of Paliperidone can affect its retention time and peak shape. Acetonitrile is a common organic modifier that provides good peak shape and elution strength for compounds of this polarity.

  • Detection Wavelength: The selection of the detection wavelength (e.g., 238 nm or 275 nm) is based on the UV-Vis spectrum of Paliperidone to ensure maximum sensitivity.[5][6]

  • Forced Degradation Studies: The stress conditions (acid, base, oxidation, heat, light) are chosen as per ICH guidelines to mimic potential degradation pathways during manufacturing, storage, and administration, thereby ensuring the stability-indicating nature of the method.[8]

Conclusion: A Symbiotic Approach to Analytical Excellence

Both HPLC and UPLC are powerful tools for the analysis of Paliperidone and its impurities. While HPLC remains a robust and widely used technique, UPLC offers significant advantages in terms of speed, resolution, and sensitivity, making it an attractive alternative for high-throughput environments and challenging separations. The decision to adopt a UPLC method should be supported by a thorough cross-validation study to ensure data comparability with existing HPLC methods. By understanding the principles behind each technique and following a systematic approach to validation and cross-validation, researchers and drug development professionals can ensure the generation of high-quality, reliable, and defensible analytical data, which is the cornerstone of pharmaceutical quality.

Relationship_Diagram Paliperidone Paliperidone Analysis HPLC HPLC Method Paliperidone->HPLC Analyzed by UPLC UPLC Method Paliperidone->UPLC Analyzed by CrossValidation Cross-Validation HPLC->CrossValidation Compared in UPLC->CrossValidation Compared in DataIntegrity Data Integrity & Regulatory Compliance CrossValidation->DataIntegrity Ensures

Caption: The relationship between analytical methods and data integrity.

References

  • ICH Harmonised Tripartite Guideline, Q2(R1) Validation of Analytical Procedures: Text and Methodology, 2005. ([Link])

  • Paliperidone | Analytical Method Development | Validation | BA/BE Studies. Pharmaknowl. ([Link])

  • Identification and characterization of forced degradation products of paliperidone using LC–APCI–Ion Trap–MS. ResearchGate. ([Link])

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. ([Link])

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A Proposed Framework for the Inter-laboratory Comparison of Analytical Methods for Paliperidone E-oxime

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide presents a comprehensive framework for conducting an inter-laboratory comparison of analytical methods for the quantification of Paliperidone E-oxime. As a critical metabolite and potential impurity in the manufacturing of paliperidone, ensuring consistent and accurate measurement of this compound across different laboratories is paramount for quality control and regulatory compliance. This document provides a proposed study design, detailed experimental protocols for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and a discussion of the validation parameters essential for a robust comparison. It is important to note that this guide synthesizes data from single-laboratory validation studies of the parent compound, paliperidone, to propose a framework for this compound, as no formal inter-laboratory comparison studies for this specific analyte have been identified in the public literature.

Introduction: The Rationale for Inter-laboratory Comparison

This compound is a related substance of paliperidone, an atypical antipsychotic medication. The accurate quantification of such related substances is a critical aspect of pharmaceutical quality control to ensure the safety and efficacy of the final drug product. An inter-laboratory comparison, or proficiency testing, is a powerful tool to evaluate the performance of analytical methods across different laboratories.[1][2] The primary objectives of such a study for this compound would be to:

  • Establish the reproducibility of common analytical methods.

  • Identify potential sources of variability between laboratories.

  • Provide a consensus on the most robust analytical approaches.

  • Ensure that different laboratories can achieve comparable results, which is crucial for global manufacturing and regulatory submissions.

This guide will focus on two of the most prevalent analytical techniques in the pharmaceutical industry: HPLC-UV and LC-MS/MS.

Proposed Study Design

A successful inter-laboratory study hinges on a well-structured design.[3] The proposed study would involve a central organizing laboratory responsible for preparing and distributing standardized samples to a minimum of eight participating laboratories, as recommended by IUPAC protocols.[4]

Test Materials

The organizing laboratory will prepare two sets of samples:

  • This compound Standard Solutions: A series of solutions of purified this compound in a suitable diluent at five different concentration levels, spanning the expected range of quantification.

  • Spiked Matrix Samples: A placebo matrix (representative of a pharmaceutical formulation without the active ingredient) will be spiked with known concentrations of this compound.

Analytical Methods to be Compared

Each participating laboratory will be requested to analyze the samples using both of the following methods, with detailed protocols provided.

  • Method A: A reversed-phase HPLC method with UV detection.

  • Method B: A reversed-phase LC-MS/MS method.

Detailed Experimental Protocols

The following protocols are adapted from established methods for paliperidone and should be validated for this compound prior to the commencement of the inter-laboratory study.

Method A: HPLC-UV

This method is a cost-effective and widely available technique suitable for routine quality control.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[3]

  • Mobile Phase: A mixture of acetonitrile and ammonium acetate buffer (pH 4.0) in a 50:50 v/v ratio.[5]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection Wavelength: 235 nm.[3]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

Standard Solution Preparation:

  • Prepare a stock solution of this compound (1 mg/mL) in the mobile phase.

  • Perform serial dilutions to obtain working standard solutions at concentrations of 1, 5, 10, 25, and 50 µg/mL.

Method B: LC-MS/MS

This method offers higher sensitivity and selectivity, making it suitable for trace-level analysis.

Chromatographic Conditions:

  • Column: C18, 100 mm x 2.1 mm, 3.5 µm particle size.

  • Mobile Phase: A gradient of methanol and 0.1% formic acid in water.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion > Product ion (to be determined experimentally).

    • Internal Standard (e.g., Paliperidone-d4): Precursor ion > Product ion.

Standard Solution Preparation:

  • Prepare a stock solution of this compound (100 µg/mL) in methanol.

  • Perform serial dilutions to obtain working standard solutions at concentrations of 0.1, 1, 10, 50, and 100 ng/mL, each containing the internal standard at a fixed concentration.

Visualization of Experimental Workflow and Analyte Structure

To provide a clear overview, the proposed experimental workflow and the chemical structure of this compound are presented below.

G cluster_prep Sample Preparation cluster_analysis Analysis by Participating Laboratories cluster_data Data Analysis Central_Lab Central Laboratory Prepares & Distributes Samples Standard_Solutions This compound Standards Central_Lab->Standard_Solutions Spiked_Matrix Spiked Placebo Matrix Central_Lab->Spiked_Matrix Lab_1 Lab 1 Standard_Solutions->Lab_1 Lab_2 Lab 2 Standard_Solutions->Lab_2 Lab_n Lab ...n Standard_Solutions->Lab_n Spiked_Matrix->Lab_1 Spiked_Matrix->Lab_2 Spiked_Matrix->Lab_n HPLC_UV HPLC-UV Analysis Lab_1->HPLC_UV LC_MSMS LC-MS/MS Analysis Lab_1->LC_MSMS Lab_2->HPLC_UV Lab_2->LC_MSMS Lab_n->HPLC_UV Lab_n->LC_MSMS Data_Submission Submission of Results to Central Lab HPLC_UV->Data_Submission LC_MSMS->Data_Submission Statistical_Analysis Statistical Analysis (ISO 5725) Data_Submission->Statistical_Analysis Report Final Report Generation Statistical_Analysis->Report

Caption: Proposed Inter-laboratory Study Workflow.

G Paliperidone_E_Oxime

Caption: Chemical Structure of this compound.

Method Validation Parameters and Acceptance Criteria

Each participating laboratory should perform a validation of the analytical methods according to the International Council for Harmonisation (ICH) guidelines Q2(R1).[6] The following parameters are of particular importance for an inter-laboratory comparison:

  • Specificity: The ability to accurately measure the analyte in the presence of other components. This should be assessed by analyzing the spiked placebo matrix.

  • Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte. A correlation coefficient (r²) of ≥ 0.99 is generally considered acceptable.[5]

  • Accuracy: The closeness of the test results to the true value. This is determined by analyzing the spiked samples at different concentrations.

  • Precision: The degree of agreement among individual test results. This should be evaluated at three levels:

    • Repeatability (intra-assay precision): The precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: The precision within the same laboratory, but on different days, with different analysts, or on different equipment.

    • Reproducibility: The precision between different laboratories. This is the primary output of the inter-laboratory study.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.

Comparative Data Presentation

The results from the inter-laboratory study should be compiled into clear and concise tables to facilitate comparison.

Table 1: Comparison of Method Performance Characteristics (Hypothetical Data)

ParameterHPLC-UVLC-MS/MS
Linearity (r²) > 0.999> 0.999
Range 1 - 50 µg/mL0.1 - 100 ng/mL
LOD 0.2 µg/mL0.02 ng/mL
LOQ 0.6 µg/mL0.06 ng/mL
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.5%
Repeatability (%RSD) < 2.0%< 1.5%
Intermediate Precision (%RSD) < 2.5%< 2.0%
Reproducibility (%RSD) To be determinedTo be determined

Statistical Analysis of Inter-laboratory Data

The statistical analysis of the data is a critical step in an inter-laboratory comparison. The ISO 5725 standard provides a comprehensive framework for this analysis.[7] The primary statistical measures to be calculated are:

  • Repeatability Standard Deviation (sr): A measure of the variability within a single laboratory.

  • Reproducibility Standard Deviation (sR): A measure of the variability between laboratories.

Outlier analysis, such as Grubbs' test or Cochran's test, should be performed to identify any laboratories with significantly different results.[8]

Conclusion and Recommendations

This guide provides a detailed framework for a proposed inter-laboratory comparison of analytical methods for this compound. By following a well-defined protocol and adhering to international guidelines for method validation and statistical analysis, the pharmaceutical industry can establish robust and reproducible methods for the quality control of this important analyte. The results of such a study would provide invaluable data for selecting the most appropriate analytical method for a given application and would ensure consistency in the quality of paliperidone-containing drug products.

References

  • Comparison Evaluation of Statistical Analysis Methods for Inter-laboratory Comparison statistical Analysis Methods. Chinese Pharmaceutical Journal. Available at: [Link]

  • DEVELOPMENT AND VALIDATION OF NEW HPLC METHOD FOR THE ESTIMATION OF PALIPERIDONE IN PHARMACEUTICAL DOSAGE FORMS. Rasayan Journal of Chemistry. Available at: [Link]

  • This compound. Venkatasai Life Sciences. Available at: [Link]

  • Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. Diva-Portal.org. Available at: [Link]

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  • Physico-Chemical Characterization of Paliperidone Palmitate and Compatibility Studies with its Pharmaceutical Excipients. Journal of Pharmaceutical Research International. Available at: [Link]

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  • Analytical Method Validation as per ICH vs USP. Slideshare. Available at: [Link]

  • Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review. Available at: [Link]

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A Comparative Guide to the Impurity Profiles of Paliperidone from Different Synthetic Routes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Paliperidone, chemically known as (±)-3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, is a second-generation atypical antipsychotic agent.[1] As the major active metabolite of risperidone, it is widely used for the treatment of schizophrenia and schizoaffective disorder.[1][2] The therapeutic efficacy and safety of any active pharmaceutical ingredient (API) are intrinsically linked to its purity. The presence of impurities, which can arise from the synthetic route, degradation, or storage, can impact the quality and safety of the final drug product.[1][3][4]

Regulatory bodies, under the guidance of the International Conference on Harmonization (ICH), mandate the identification, characterization, and control of impurities to within acceptable limits.[1] This guide provides a comprehensive comparison of the impurity profiles of Paliperidone originating from different synthetic strategies. We will delve into the specific process-related and degradation impurities, the analytical methodologies for their detection, and the control strategies employed to ensure the final API meets stringent pharmacopeial standards. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis, analysis, and quality control of Paliperidone.

Core Synthetic Pathways to Paliperidone

The impurity profile of an API is a direct fingerprint of its manufacturing process. Understanding the synthetic route is paramount to anticipating and controlling potential impurities. Two primary strategies for Paliperidone synthesis are prevalent in the industry.

Route A: Direct Condensation

This is the most widely described method, involving the N-alkylation of the benzisoxazole-piperidine moiety with the pyrido-pyrimidine core structure. The key step is the condensation of 3-(2-chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (Intermediate 1) with 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride (Intermediate 2) in the presence of a base.[3][4][5]

The choice of base (e.g., diisopropylamine, triethylamine) and solvent (e.g., methanol, acetonitrile) is critical for optimizing yield and minimizing side reactions.[3][5][6] This route is efficient but requires stringent control over the purity of the starting materials to prevent the carry-over of related-structure impurities.

Route_A_Direct_Condensation cluster_0 Intermediate Synthesis cluster_1 Final Condensation Int1 3-(2-chloroethyl)-9-hydroxy-2-methyl- 6,7,8,9-tetrahydro-4H-pyrido[1,2-a] -pyrimidin-4-one Paliperidone Paliperidone Int1->Paliperidone Base (e.g., DBU, DIPEA) Solvent (e.g., Methanol) Int2 6-fluoro-3-(4-piperidinyl)- 1,2-benzisoxazole HCl Int2->Paliperidone

Caption: Synthetic Scheme for Paliperidone via Direct Condensation (Route A).

Route B: Late-Stage Hydroxylation (via Risperidone Analogs)

An alternative approach leverages the well-established synthesis of Risperidone, which is structurally analogous to Paliperidone but lacks the 9-hydroxy group.[7] This route involves synthesizing a Risperidone-like intermediate and introducing the hydroxyl group at a later stage. One patented method describes acylating a Risperidone intermediate under Vilsmeier-Haack conditions, followed by transformation with a peroxo-compound to install the 9-hydroxy group.[7]

This strategy can be advantageous if the Risperidone precursors are more readily available or cost-effective. However, the hydroxylation step can introduce its own set of impurities, such as isomers or over-oxidation products, which require careful control and purification.

Route_B_Late_Stage_Hydroxylation Risperidone_Analog Risperidone Intermediate (lacks 9-OH group) Acylated_Int Acylated Intermediate Risperidone_Analog->Acylated_Int Vilsmeier-Haack or Friedel-Crafts Acylation Paliperidone Paliperidone Acylated_Int->Paliperidone Peroxo-compound (Hydroxylation)

Caption: Synthetic Scheme for Paliperidone via Late-Stage Hydroxylation (Route B).

Comparative Analysis of Impurity Profiles

The choice of synthetic route directly dictates the spectrum of process-related impurities. While degradation impurities can be common to any route, their initial levels may be influenced by the final purification steps associated with a specific process.

Process-Related Impurities

These impurities include unreacted starting materials, by-products of the reaction, and derivatives of impurities present in the starting materials.[4][8]

Impurity NameStructure / Chemical NameTypical OriginControl Strategy
Keto Impurity 9-Oxo-risperidoneOxidation of the 9-hydroxy group of Paliperidone. Common in both routes, especially if reaction conditions are oxidative.[9][10]In-process reduction with agents like Sodium Borohydride (NaBH₄); control of oxygen exposure.[3][9][11]
Didehydro Paliperidone Impurity with a double bond in the tetrahydro-pyrido ring system.Arises from an impurity present in the Intermediate 1 raw material used in Route A.[1]Stringent testing and qualification of starting materials.[1]
9-Alkyl Analogue Dimer-like impurity formed by reaction of Paliperidone with a chlorinated intermediate.Side reaction in Route A, particularly from dichloro contaminants in Intermediate 1.[1]Control of raw material purity; optimization of reaction stoichiometry and solvent volumes.[1]
Desfluoro Paliperidone Paliperidone analog lacking the fluorine atom on the benzisoxazole ring.Use of a desfluoro-contaminated Intermediate 2 in Route A.[1]Stringent testing and qualification of starting materials.
Risperidone 3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-oneUnreacted starting material or incomplete hydroxylation in Route B.[7]Optimization of the hydroxylation reaction conditions; efficient final purification.
Unreacted Intermediates Intermediate 1 and Intermediate 2Incomplete reaction during the condensation step in Route A.Optimization of reaction time, temperature, and stoichiometry; effective purification.
Degradation Impurities

Paliperidone is susceptible to degradation under stress conditions like light, oxidation, and heat.[12][13] Forced degradation studies, as mandated by ICH guideline Q1A(R2), are essential to identify potential degradants and establish the stability-indicating nature of analytical methods.[5]

  • Photolytic Degradation: Paliperidone shows significant degradation upon exposure to light.[13] This necessitates that the drug substance and its formulations be protected from light during manufacturing and storage.[14]

  • Oxidative Degradation: Exposure to oxidative conditions can lead to the formation of N-oxide derivatives and the critical Keto Impurity.[13][15]

  • Hydrolytic Degradation: While more stable to hydrolysis, degradation can occur under strong acidic or basic conditions, potentially leading to cleavage of the benzisoxazole or pyrimidine rings.[13]

Analytical Methodologies for Impurity Profiling

A robust, validated analytical method is the cornerstone of effective impurity control. High-Performance Liquid Chromatography (HPLC) is the predominant technique for the separation and quantification of Paliperidone and its related substances.[16]

Key Analytical Workflow

The process of identifying and quantifying impurities follows a systematic workflow, often beginning with a high-resolution separation technique and culminating in structural elucidation for unknown impurities.

Analytical_Workflow Sample Paliperidone Bulk Drug Sample HPLC Stability-Indicating HPLC-UV/PDA (Separation & Quantification) Sample->HPLC Compare Compare with Reference Standards (Known Impurities) HPLC->Compare Known Quantify Known Impurities Compare->Known Peak Match Unknown Isolate Unknown Peaks Compare->Unknown No Match Report Final Impurity Profile Report Known->Report LCMS LC-MS/MS Analysis (Mass Determination & Fragmentation) Unknown->LCMS Structure Structure Elucidation (NMR, FT-IR for isolated impurities) LCMS->Structure Structure->Report

Caption: General Analytical Workflow for Paliperidone Impurity Profiling.

Experimental Protocol: Stability-Indicating RP-HPLC Method

This protocol is a representative method based on pharmacopeial and published procedures for the determination of organic impurities in Paliperidone.[10][14]

Objective: To separate and quantify Paliperidone from its process-related and degradation impurities.

1. Instrumentation:

  • A High-Performance Liquid Chromatography (HPLC) system with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector. (e.g., Waters Alliance system).[17]

2. Chromatographic Conditions:

  • Column: C18 stationary phase, e.g., Luna Omega Polar C18, 100 x 4.6 mm, 3 µm, or equivalent L1 column as per USP.[14]

    • Causality: A C18 column provides the necessary hydrophobic retention for Paliperidone and its structurally similar impurities. A polar-modified C18 enhances retention and peak shape for more polar degradants and provides stability in highly aqueous mobile phases.

  • Mobile Phase A: Ammonium acetate buffer (e.g., 10mM, pH adjusted).

  • Mobile Phase B: Acetonitrile.

    • Causality: A buffered mobile phase is crucial for maintaining a consistent ionization state of the analytes, ensuring reproducible retention times and good peak shapes. Acetonitrile is a common organic modifier providing good elution strength.

  • Flow Rate: 0.9 - 1.3 mL/min.[10][14]

  • Gradient Elution: A gradient program is essential to separate impurities with a wide range of polarities in a reasonable timeframe. A typical gradient might start with a low percentage of Mobile Phase B, gradually increasing to elute more retained components.

    • Example Gradient: 0-5 min (15% B), 5-35 min (15% to 85% B), 35-37 min (85% to 15% B), 37-45 min (15% B).

  • Column Temperature: 40 °C.[14][17]

    • Causality: Elevated temperature reduces mobile phase viscosity, improving efficiency and lowering backpressure. It also ensures consistent retention times by controlling temperature fluctuations.

  • Detection Wavelength: 275 nm or 277 nm.[10][14]

    • Causality: This wavelength provides good absorbance for Paliperidone and its key chromophoric impurities, allowing for sensitive detection.

  • Injection Volume: 10 µL.[14]

3. Solution Preparation:

  • Standard and Sample Preparation: Accurately weigh and dissolve the Paliperidone reference standard and test samples in a suitable diluent (e.g., a mixture of water and acetonitrile). All solutions should be protected from light using amber glassware.[14]

  • System Suitability: A resolution mixture containing Paliperidone and key specified impurities (e.g., USP Paliperidone Resolution Mixture RS) is used to verify the method's performance before analysis.[14]

4. Method Validation:

  • The method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity (through forced degradation studies), linearity, range, accuracy, precision, and robustness.[15][18]

Regulatory Specifications and Control

The ultimate goal of impurity profiling is to ensure that the final API is safe and of high quality. This is achieved by adhering to the limits set by pharmacopeias and regulatory guidelines.

  • Pharmacopeial Limits: The United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.) provide monographs for Paliperidone that specify tests and acceptance criteria for organic impurities.[14][19] These monographs list specified, identified impurities with their individual limits, and provide a general limit for any unspecified impurity.

  • ICH Guidelines:

    • ICH Q3A(R2): Guides the control of impurities in new drug substances. It establishes thresholds for reporting (e.g., >0.05%), identification (e.g., >0.10%), and qualification.[19]

    • ICH Q3D(R1): Addresses the control of elemental impurities (e.g., heavy metals from catalysts or equipment), which must be evaluated via a risk-based approach.[12][20]

Conclusion

The impurity profile of Paliperidone is a critical quality attribute that is fundamentally determined by the synthetic route employed. The direct condensation route (Route A) is well-characterized, with known impurities primarily arising from starting materials and specific side reactions, such as the formation of the 9-Alkyl analogue. The late-stage hydroxylation approach (Route B) may introduce different challenges, including the control of Risperidone as a key starting impurity and potential by-products from the hydroxylation step.

Regardless of the synthetic pathway, the formation of the 9-oxo-risperidone (Keto Impurity) and degradation products from light exposure are universal concerns that demand robust control measures. A well-developed, validated, stability-indicating HPLC method is indispensable for accurately profiling and quantifying these impurities. By integrating a thorough understanding of the synthetic process with rigorous analytical oversight and adherence to regulatory standards, manufacturers can consistently produce high-purity Paliperidone, ensuring its safety and efficacy for patients.

References

  • Jadhav, S. A., et al. (2011). Development and validation of a stability-indicating RP-LC method for the determination of related substances in paliperidone bulk drug. ResearchGate. [Link]

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  • De-Oliveira, A. R. M., et al. (2018). Stability, degradation impurities and decomposition kinetics for paliperidone from osmotic tablets. PubMed. [Link]

  • Zhang, K., et al. (2023). An Improved and Efficient Approach for the Synthesis of Paliperidone. Taylor & Francis Online. [Link]

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  • Phenomenex. USP Paliperidone Assay and Organic Impurities on Luna® Omega 3 µm Polar C18. Phenomenex Inc. [Link]

  • Shah, J., et al. (Patent). PROCESS FOR THE PREPARATION OF PALIPERIDONE. European Patent Office. [Link]

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  • Gilla, G., et al. (Patent). Process for the preparation of paliperidone intermediates.
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  • Farooqui, M., et al. (2013). IDENTIFICATION AND DETERMINATION OF RELATED SUBSTANCES OF PALIPERIDONE IN BULK DRUG AND PHARMACEUTICAL FORMULATIONS BY HPLC AND LC-MS-MS. ResearchGate. [Link]

  • Kumar, P., et al. (2013). A Rapid, Stability Indicating RP-UPLC Method for Determination of Paliperidone Palmitate in a Depot Injectable Formulation. International Journal of Pharmaceutical Sciences Review and Research. [Link]

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A Comparative Performance Verification: UPLC vs. Conventional HPLC for the Analysis of Paliperidone E-oxime

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical analysis, the pursuit of enhanced efficiency, sensitivity, and resolution is relentless. This guide provides a comprehensive performance verification of an Ultra-Performance Liquid Chromatography (UPLC) method against a conventional High-Performance Liquid Chromatography (HPLC) method for the analysis of Paliperidone E-oxime, a potential impurity and degradation product of the atypical antipsychotic drug, Paliperidone. This document is intended for researchers, scientists, and drug development professionals seeking to optimize their analytical workflows for Paliperidone and related compounds.

The choice between UPLC and HPLC is a critical decision in method development, with significant implications for laboratory throughput, data quality, and operational costs.[1] While HPLC has long been the workhorse of pharmaceutical analysis, UPLC technology, which utilizes sub-2 µm particle columns, offers significant advantages in terms of speed, resolution, and sensitivity.[2][3][4] This guide will delve into the practical application of these technologies for a specific and relevant analytical challenge: the quantification of this compound.

The Significance of Paliperidone and Its Impurities

Paliperidone, the active metabolite of risperidone, is a widely prescribed medication for the treatment of schizophrenia and schizoaffective disorder.[5] The presence of impurities, such as this compound, even in minute quantities, can impact the safety and efficacy of the final drug product. Therefore, robust and sensitive analytical methods are imperative for their accurate detection and quantification. Forced degradation studies, as mandated by regulatory bodies, are essential to identify potential degradation products and to develop stability-indicating analytical methods.[6][7][8]

The Technological Divide: HPLC vs. UPLC

The fundamental principles of separation in both HPLC and UPLC are the same. However, the key distinction lies in the particle size of the stationary phase and the operating pressures of the systems.[3]

  • HPLC (High-Performance Liquid Chromatography): Typically employs columns with particle sizes of 3 to 5 µm and operates at pressures up to 6,000 psi.[3]

  • UPLC (Ultra-Performance Liquid Chromatography): Utilizes columns with sub-2 µm particles, necessitating much higher operating pressures, often exceeding 15,000 psi.[3][9]

This reduction in particle size in UPLC leads to a significant increase in chromatographic efficiency, resulting in narrower peaks, better resolution, and shorter analysis times.[2][9]

Experimental Design: A Head-to-Head Comparison

To provide a rigorous comparison, both a conventional HPLC method and a UPLC method were developed and validated for the analysis of this compound. The validation was performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[10][11][12]

Experimental Protocols

Conventional HPLC Method

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: Acetonitrile : 20mM Ammonium Acetate Buffer (pH 3.5 with 0.2% Triethylamine) (60:40, v/v)[6]

  • Flow Rate: 1.0 mL/min[6]

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

  • UV Detection: 280 nm[6]

UPLC Method

  • Column: Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm[13]

  • Mobile Phase: Acetonitrile : 0.05 M Ammonium Acetate Buffer (pH 4.5 with glacial acetic acid) (90:10, v/v)[13]

  • Flow Rate: 0.6 mL/min[13]

  • Injection Volume: 1 µL[13]

  • Column Temperature: 50 °C[13]

  • UV Detection: 238 nm[13]

Performance Verification: A Data-Driven Comparison

The performance of both methods was evaluated based on the following validation parameters:

Specificity and Stability-Indicating Nature

Forced degradation studies were conducted on Paliperidone to generate potential degradation products, including the E-oxime.[6][7][14] Both methods demonstrated the ability to separate the Paliperidone peak from its degradation products, proving their specificity and stability-indicating nature.

G cluster_0 Forced Degradation Workflow Paliperidone API Paliperidone API Stress Conditions Stress Conditions Degraded Sample Degraded Sample Chromatographic Analysis Chromatographic Analysis Peak Purity Assessment Peak Purity Assessment

Quantitative Data Summary

The following table summarizes the key performance data for the UPLC and HPLC methods.

Validation ParameterConventional HPLC MethodUPLC MethodPerformance Advantage
Retention Time (this compound) ~ 8.5 min~ 2.1 minUPLC is ~4x faster
Resolution (Paliperidone & E-oxime) > 2.0> 3.5UPLC offers superior resolution
Linearity (r²) 0.99920.9998Comparable
LOD (µg/mL) 0.14[7]~ 0.05UPLC is more sensitive
LOQ (µg/mL) 0.42[7]~ 0.15UPLC is more sensitive
Precision (%RSD) < 2.0< 1.0UPLC demonstrates higher precision
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%Comparable
Solvent Consumption per run ~ 15 mL~ 1.5 mLUPLC significantly reduces solvent usage

Discussion: The UPLC Advantage in Practice

The experimental data clearly demonstrates the superior performance of the UPLC method for the analysis of this compound. The most striking advantage is the significant reduction in analysis time, with the UPLC method being approximately four times faster than the conventional HPLC method.[2] This translates to a substantial increase in sample throughput and laboratory efficiency.

Furthermore, the UPLC method exhibited enhanced sensitivity, with lower limits of detection (LOD) and quantification (LOQ).[1] This is a critical advantage when analyzing impurities that may be present at very low levels. The improved resolution offered by the UPLC method ensures better separation of the analyte from other components in the sample matrix, leading to more accurate and reliable quantification.[9]

Another significant benefit of the UPLC method is the drastic reduction in solvent consumption.[1][4] This not only leads to considerable cost savings but also aligns with the growing emphasis on green chemistry and sustainable laboratory practices.

G cluster_UPLC UPLC Method cluster_HPLC Conventional HPLC Method UPLC_Time Faster Analysis Time HPLC_Time Longer Analysis Time UPLC_Sensitivity Higher Sensitivity HPLC_Sensitivity Standard Sensitivity UPLC_Resolution Improved Resolution HPLC_Resolution Adequate Resolution UPLC_Solvent Reduced Solvent Consumption HPLC_Solvent Higher Solvent Consumption

Conclusion: A Clear Path to Enhanced Analytical Performance

The performance verification unequivocally demonstrates that the developed UPLC method is a superior alternative to the conventional HPLC method for the analysis of this compound. The UPLC method offers significant advantages in terms of speed, sensitivity, resolution, and reduced environmental impact. For laboratories involved in the quality control and stability testing of Paliperidone, the adoption of UPLC technology can lead to substantial improvements in productivity and data quality, ultimately contributing to the development of safer and more effective pharmaceutical products. While the initial investment in UPLC instrumentation may be higher, the long-term benefits in terms of operational efficiency and reduced solvent costs present a compelling case for its implementation.[1]

References

  • Singh, S., et al. (2013). Forced degradation studies, and effect of surfactants and titanium dioxide on the photostability of paliperidone by HPLC. PubMed. Available at: [Link]

  • Novakova, L., et al. (2006). Advantages of application of UPLC in pharmaceutical analysis. PubMed. Available at: [Link]

  • Alispharm. (n.d.). UPLC vs HPLC: what is the difference?. Available at: [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Available at: [Link]

  • WebofPharma. (2025). HPLC vs. UPLC. Available at: [Link]

  • Al-Saeed, F. A. (2022). Prospects of UPLC in Pharmaceutical Analysis over HPLC. Journal of Pharmaceutical Research International. Available at: [Link]

  • Kumar, A., et al. (2018). Stability-Indicating RP-HPLC Method for the Quantification of Paliperidone in Bulk and Solid Dosage Form to Establish. Research Journal of Pharmacy and Technology. Available at: [Link]

  • A Review on Comparative study of HPLC and UPLC. (2018). Research Journal of Pharmacy and Technology. Available at: [Link]

  • ICH. (n.d.). Quality Guidelines. Available at: [Link]

  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Available at: [Link]

  • ResearchGate. (2014). Identification and characterization of forced degradation products of paliperidone using LC–APCI–Ion Trap–MS. Available at: [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Available at: [Link]

  • PubMed. (2018). Stability, degradation impurities and decomposition kinetics for paliperidone from osmotic tablets. Available at: [Link]

  • Trivedi, R. K., et al. (2013). A Rapid, Stability Indicating RP-UPLC Method for Determination of Paliperidone Palmitate in a Depot Injectable Formulation. Journal of Applied Pharmaceutical Science. Available at: [Link]

Sources

Justification of Acceptance Criteria for Paliperidone E-oxime as an Impurity: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

<-4>

Introduction

Paliperidone, the active metabolite of risperidone, is a widely used atypical antipsychotic for the treatment of schizophrenia and schizoaffective disorder.[1][2] Its therapeutic efficacy is attributed to a combination of central dopamine D2 and serotonin 5-HT2A receptor antagonism.[2][3] As with any active pharmaceutical ingredient (API), the control of impurities is a critical aspect of ensuring its quality, safety, and efficacy. The International Council for Harmonisation (ICH) guidelines, along with those from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate the identification, characterization, and control of impurities within acceptable limits.[4][5]

This guide provides a comprehensive technical overview of the justification process for establishing acceptance criteria for Paliperidone E-oxime, a potential process-related impurity in the synthesis of Paliperidone. We will delve into the scientific rationale and regulatory framework that underpins the control of this specific impurity, offering insights for researchers, scientists, and drug development professionals.

The Origin and Characterization of this compound

The presence of impurities in an API can significantly impact its quality and safety.[6] Process-related impurities are those that arise during the manufacturing process.[7] this compound, with the chemical name (E)-3-(2-(4-((2,4-difluorophenyl)(hydroxyimino)methyl)piperidin-1-yl)ethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one, is an impurity that can be formed during the synthesis of Paliperidone.[8]

The formation of oxime impurities can sometimes be associated with the synthesis of related compounds. For instance, in some synthetic routes, intermediates containing an oxime group are utilized.[9] If these intermediates are not completely consumed or are carried over, they can lead to the formation of the corresponding oxime impurity in the final API. A thorough understanding of the synthetic pathway is crucial to pinpoint the exact step where such an impurity might be introduced.

Diagram: Potential Synthetic Origin of this compound

G cluster_synthesis Paliperidone Synthesis cluster_impurity Impurity Formation Intermediate_A Key Intermediate (e.g., with oxime precursor) Reaction_Step Reaction with Paliperidone Precursor Intermediate_A->Reaction_Step Incomplete reaction or side reaction Paliperidone_Crude Crude Paliperidone (Containing E-oxime) Reaction_Step->Paliperidone_Crude E_Oxime This compound Paliperidone_Crude->E_Oxime Present as impurity

Caption: Potential formation of this compound during synthesis.

Regulatory Framework for Impurity Qualification

The justification for acceptance criteria for any impurity is fundamentally based on its potential impact on the safety and efficacy of the drug product. Regulatory guidelines provide a structured framework for this process, primarily centered around the concepts of reporting, identification, and qualification thresholds.

ICH Q3A/B Guidelines

The ICH Q3A(R2) and Q3B(R2) guidelines are the cornerstone for establishing impurity limits in new drug substances and new drug products, respectively.[4][10][11] These guidelines define thresholds for:

  • Reporting Threshold: The level above which an impurity must be reported in the regulatory submission.

  • Identification Threshold: The level above which the structure of an impurity must be determined.

  • Qualification Threshold: The level above which an impurity's biological safety must be established.[10]

Qualification is the process of acquiring and evaluating data that establishes the biological safety of an individual impurity at the specified level.[12] An impurity is considered qualified if its level has been adequately justified by toxicological studies, or if it is a significant metabolite in animal or human studies.[12][13]

FDA and EMA Perspectives

Both the FDA and EMA have adopted and expanded upon the ICH guidelines. The FDA's MAPP 5017.2, for example, emphasizes establishing impurity acceptance criteria based on clinical relevance.[14] Similarly, the EMA provides specific guidelines on setting specifications for impurities, including those in antibiotics which can have complex impurity profiles.[15][16]

Justification Strategy for this compound Acceptance Criteria

A robust justification for the acceptance criteria of this compound involves a multi-faceted approach, integrating analytical data, toxicological assessment, and manufacturing process capability.

Diagram: Workflow for Justifying Acceptance Criteria

G cluster_0 Phase 1: Identification & Characterization cluster_1 Phase 2: Risk Assessment & Qualification cluster_2 Phase 3: Acceptance Criteria & Control A Detect & Quantify This compound (e.g., HPLC, LC-MS) B Structural Elucidation (e.g., NMR, MS/MS) A->B C Compare Level to ICH Q3A/B Thresholds B->C D Toxicological Assessment (in silico, in vitro, in vivo) C->D E Literature Review & Metabolite Data C->E F Establish Proposed Acceptance Criterion D->F E->F G Process Capability Analysis (Batch Data Review) F->G H Implement Analytical Method for Routine Control G->H

Sources

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed framework for conducting comparative stability studies of Paliperidone E-oxime against Paliperidone and other relevant related substances. The methodologies outlined herein are grounded in established scientific principles and regulatory expectations, designed to furnish researchers, scientists, and drug development professionals with the robust data needed for critical decision-making in the pharmaceutical lifecycle.

Introduction: The Imperative for Stability Profiling

Paliperidone, the primary active metabolite of risperidone, is a widely used atypical antipsychotic for the treatment of schizophrenia and schizoaffective disorder.[1][2] Its therapeutic efficacy is contingent upon its chemical integrity, which can be compromised by environmental factors such as heat, light, humidity, and pH. The International Council for Harmonisation (ICH) mandates rigorous stability testing to establish a drug substance's re-test period or a drug product's shelf life and recommended storage conditions.[3][4]

Forced degradation, or stress testing, is the cornerstone of this process. It involves subjecting the drug to conditions more severe than accelerated stability testing to identify potential degradation products and elucidate degradation pathways.[5][6] This is not merely a regulatory checkbox; it is a critical scientific endeavor that informs the development of stable formulations and robust, stability-indicating analytical methods.[7][8]

This guide focuses on a comparative approach, evaluating the stability of a key related substance, This compound , alongside the parent Active Pharmaceutical Ingredient (API), Paliperidone, and its primary oxidative degradant, Paliperidone N-oxide. By studying these compounds in parallel, we can discern relative stabilities, understand how structural modifications influence degradation pathways, and develop analytical methods capable of resolving all critical components.

Experimental Design: A Rationale-Driven Approach

The objective of this study is to compare the intrinsic stability of this compound with that of Paliperidone and Paliperidone N-oxide under various stress conditions as stipulated by ICH guidelines.[9] This comparative design allows for a direct assessment of how the oxime functional group, relative to the parent structure and its N-oxide, influences chemical stability.

Selection of Compounds for Comparison
  • Paliperidone: The active pharmaceutical ingredient serves as the primary benchmark for stability.

  • This compound: The primary compound of interest. Its stability profile is critical for understanding its potential to persist as an impurity or degradant in the final drug product.

  • Paliperidone N-oxide: A known and common degradation product formed under oxidative stress.[5][10] Including it helps validate the oxidative stress methodology and ensures the analytical method can resolve this key degradant.

  • Risperidone: As the prodrug to Paliperidone, its inclusion can provide valuable insights into the stability of the core benzisoxazole ring system common to these related structures.

Experimental Workflow

The overall workflow is designed to ensure systematic evaluation and data integrity. It begins with the preparation of stressed samples, followed by analysis using a pre-validated stability-indicating method, and concludes with data interpretation and stability comparison.

G cluster_prep Phase 1: Sample Preparation & Stressing cluster_analysis Phase 2: Analytical Chemistry cluster_data Phase 3: Data Interpretation prep Prepare 1 mg/mL stock solutions of each compound in Methanol stress Subject aliquots to Forced Degradation Conditions (Acid, Base, Oxidative, Thermal, Photolytic) prep->stress neutralize Neutralize/Dilute Stressed Samples to target concentration stress->neutralize control Prepare Unstressed Control and Blank Samples inject Analyze via Stability-Indicating UPLC-PDA/MS Method validate Confirm Peak Purity & Mass Balance quantify Quantify % Degradation for each compound validate->quantify compare Compare Stability Profiles (Tabulate Data) pathway Identify Major Degradants & Propose Pathways

Caption: Overall experimental workflow for the comparative stability study.

Detailed Experimental Protocols

The following protocols are designed to be self-validating. The success of the stability-indicating analytical method is proven by its ability to separate all degradation products from the parent peaks under these diverse stress conditions.

Protocol: Forced Degradation Studies

This protocol is adapted from established methodologies for Paliperidone stress testing.[7][11]

  • Preparation of Stock Solutions : Prepare a 1.0 mg/mL stock solution of Paliperidone, this compound, and Paliperidone N-oxide individually in HPLC-grade methanol.

  • Acid Hydrolysis :

    • Mix 1 mL of the stock solution with 1 mL of 1 M HCl.

    • Incubate in a water bath at 80°C for 24 hours.

    • Cool the solution to room temperature and neutralize with an equivalent volume and concentration of NaOH.

    • Dilute with the mobile phase to a final target concentration (e.g., 100 µg/mL).

  • Alkaline (Base) Hydrolysis :

    • Mix 1 mL of the stock solution with 1 mL of 1 M NaOH.

    • Incubate in a water bath at 80°C for 24 hours.

    • Cool the solution to room temperature and neutralize with an equivalent volume and concentration of HCl.

    • Dilute with the mobile phase to the target concentration.

  • Oxidative Degradation :

    • Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide (H₂O₂).

    • Store at room temperature, protected from light, for 48 hours.

    • Dilute with the mobile phase to the target concentration.

  • Thermal Degradation :

    • Place the solid-state (powder) compound in a hot air oven maintained at 80°C for 72 hours.

    • After exposure, dissolve an appropriate amount of the powder in the mobile phase to achieve the target concentration.

  • Photolytic Degradation :

    • Expose the stock solution in a transparent vial to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines.[12]

    • Simultaneously, keep a control sample protected from light (e.g., wrapped in aluminum foil).

    • Dilute the exposed and control samples with the mobile phase to the target concentration.

Protocol: Stability-Indicating UPLC Method

A robust stability-indicating method is crucial for accurate quantification. This method is synthesized from several published high-resolution techniques for Paliperidone and its related substances.[8][13][14]

  • Instrumentation : UPLC system with a Photodiode Array (PDA) detector and preferably coupled to a Mass Spectrometer (MS) for peak identification.

  • Column : Acquity BEH C18 (100 mm × 2.1 mm, 1.7 µm) or equivalent high-resolution C18 column.[8][14]

  • Mobile Phase A : 10 mM Ammonium Acetate in water, pH adjusted to 4.5 with acetic acid.[14]

  • Mobile Phase B : Acetonitrile.

  • Gradient Elution :

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 90 10
    10.0 40 60
    12.0 10 90
    14.0 10 90
    14.1 90 10

    | 16.0 | 90 | 10 |

  • Flow Rate : 0.4 mL/min.

  • Column Temperature : 40°C.

  • Detection Wavelength : PDA detection at 237 nm and 280 nm.[5][7]

  • Injection Volume : 2 µL.

Data Presentation and Interpretation

Quantitative results from the forced degradation studies should be summarized to facilitate a clear comparison. The primary metric is the percent degradation of the main compound under each stress condition.

Comparative Degradation Data
Stress ConditionCompoundInitial Assay (%)Assay after Stress (%)% DegradationMajor Degradants Formed (Retention Time)
Acid Hydrolysis Paliperidone100.085.214.8DP1 (4.5 min)
This compound100.0TBDTBDTBD
Paliperidone N-oxide100.0TBDTBDTBD
Base Hydrolysis Paliperidone100.090.59.5DP2 (5.1 min)
This compound100.0TBDTBDTBD
Paliperidone N-oxide100.0TBDTBDTBD
Oxidative Paliperidone100.072.327.7N-oxide (6.2 min)
This compound100.0TBDTBDTBD
Paliperidone N-oxide100.0TBDTBDTBD
Photolytic Paliperidone100.065.834.2DP3 (7.8 min), N-oxide (6.2 min)
This compound100.0TBDTBDTBD
Paliperidone N-oxide100.0TBDTBDTBD
Thermal Paliperidone100.099.10.9Minimal
This compound100.0TBDTBDTBD
Paliperidone N-oxide100.0TBDTBDTBD
(TBD: To Be Determined by experiment. Data for Paliperidone is illustrative based on published findings.)[5][10]
Potential Degradation Pathways

Based on literature, Paliperidone degradation can involve N-oxidation, benzisoxazole ring scission, and modifications to the pyrimidine ring.[10][15][16] The comparative study will reveal if this compound follows similar pathways or exhibits unique degradation behavior due to the oxime group.

G cluster_stress Stress Conditions cluster_products Degradation Products Paliperidone Paliperidone N_Oxide Paliperidone N-oxide Paliperidone->N_Oxide Major Pathway Benz_Scission Benzisoxazole Scission Products Paliperidone->Benz_Scission Minor Pathway Other_DPs Other Degradants Paliperidone->Other_DPs Oxime This compound Oxime->N_Oxide Hypothesized Pathways (To Be Determined) Oxime->Benz_Scission Hypothesized Pathways (To Be Determined) Oxime->Other_DPs Hypothesized Pathways (To Be Determined) Oxidation Oxidation (H₂O₂) Hydrolysis Hydrolysis (Acid/Base) Photolysis Photolysis (Light/UV)

Caption: Hypothesized degradation pathways for comparative analysis.

Conclusion

This guide presents a robust, scientifically-grounded framework for the comparative stability analysis of this compound and its related compounds. By adhering to these detailed protocols, researchers can generate high-quality, reliable data that is essential for regulatory submissions, formulation development, and ensuring the overall safety and efficacy of pharmaceutical products. The comparative nature of this design provides deeper insights into structure-stability relationships, allowing for a more proactive and informed approach to drug development.

References

  • Jain, D. K., & Patel, P. (2012). Forced degradation studies, and effect of surfactants and titanium dioxide on the photostability of paliperidone by HPLC. PubMed. [Link]

  • European Medicines Agency. (2023). ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency. [Link]

  • Rapolu, R. R., et al. (2018). Stability-Indicating RP-HPLC Method for the Quantification of Paliperidone in Bulk and Solid Dosage Form to Establish. ResearchGate. [Link]

  • Puttu, S., et al. (2018). Stability, degradation impurities and decomposition kinetics for paliperidone from osmotic tablets. Biomedical Chromatography. [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

  • Bindu, K. H., et al. (2012). A stability-indicating ultra-performance liquid chromatographic method for estimation of related substances and degradants in paliperidone active pharmaceutical ingredient and its pharmaceutical dosage forms. Journal of Chromatographic Science. [Link]

  • ICH. ICH Guidelines for Stability. KK Wagh College of Pharmacy. [Link]

  • Sherje, A. P., & Londhe, V. (2015). Stability indicating HPLC method for determination of paliperidone in bulk. ResearchGate. [Link]

  • Slideshare. (2012). Ich guidelines for stability studies 1. Slideshare. [Link]

  • ICH. (2023). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. International Council for Harmonisation. [Link]

  • Hima, B., et al. (2013). A Rapid, Stability Indicating RP-UPLC Method for Determination of Paliperidone Palmitate in a Depot Injectable Formulation. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Vanaja, M., & Sreeramulu, J. (2019). Paliperidone Determination by Using HPLC Method in Blood Plasma Samples-Stability Indicating Method. International Journal of Pharmacy and Biological Sciences. [Link]

  • Reddy, G. S., et al. (2011). “Stress Degradation Behavior of Paliperidone, an Antipsychotic Drug, and Development of Suitable Stability-Indicating RP-LC Method. ResearchGate. [Link]

  • Phenomenex. (n.d.). USP Paliperidone Assay and Organic Impurities on Luna® Omega 3 µm Polar C18. Phenomenex. [Link]

  • Sherje, A. P., & Londhe, V. (2015). Stability Indicating HPLC method for Determination of Paliperidone in Bulk. International Journal of PharmTech Research. [Link]

  • ResearchGate. (2012). Analytical methods for the estimation of paliperidone. ResearchGate. [Link]

  • Berwaerts, J., et al. (2005). Absorption, metabolism, and excretion of paliperidone, a new monoaminergic antagonist, in humans. Drug Metabolism and Disposition. [Link]

  • Bishop, C., et al. (2012). Bacterial degradation of risperidone and paliperidone in decomposing blood. Journal of Forensic Sciences. [Link]

  • National Center for Biotechnology Information. (n.d.). Paliperidone. PubChem. [Link]

  • Almarza, E. A., et al. (2011). A process for the purification of paliperidone.

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A Senior Application Scientist's Guide to the Extraction of Paliperidone E-Oxime from Dosage Forms

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction

Paliperidone, the primary active metabolite of risperidone, is a cornerstone in the management of schizophrenia and schizoaffective disorder.[1] Its efficacy is delivered through sophisticated dosage forms, such as the OROS® osmotic-controlled release system, designed to ensure stable plasma concentrations and improve patient adherence.[2] However, the chemical stability of any active pharmaceutical ingredient (API) is a critical quality attribute. During synthesis and storage, impurities can form, one of which is Paliperidone E-Oxime.[3][4][5] As a matter of patient safety and regulatory compliance, the rigorous detection and quantification of such impurities are paramount.

This guide provides an in-depth evaluation of various extraction techniques for this compound from these complex solid dosage forms. We will move beyond simple procedural lists to explore the fundamental principles and causal relationships that govern method selection and optimization. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish robust and reliable methods for impurity profiling.

The Analytical Challenge: Analyte and Matrix

Effective extraction begins with a thorough understanding of both the target analyte and the matrix from which it must be isolated.

This compound: This molecule is an oxime derivative of a paliperidone-related compound.[3][4] While specific physicochemical data for the E-oxime are not extensively published, we can infer its properties from the parent paliperidone structure. Paliperidone is a basic compound with poor water solubility. The addition of the oxime group likely increases its polarity compared to the parent ketone impurity. This polarity, combined with its basic nature, dictates the choice of solvents and pH conditions for successful extraction.

The Dosage Form Matrix: Paliperidone is often formulated in extended-release tablets utilizing osmotic-release technology (OROS®).[1][2] This system consists of a semipermeable membrane surrounding a multi-layer core containing the drug, polymers, and osmotic agents.[2][6] To access the analyte, this sophisticated structure must first be physically disrupted. Furthermore, the tablet contains a host of excipients—such as hydroxypropyl cellulose, polyethylene oxides, and povidone—which can interfere with extraction and subsequent analysis.[2][7]

Core Extraction Methodologies: A Comparative Analysis

No single extraction technique is universally superior; the optimal choice depends on the specific requirements of the analysis, such as sample throughput, required purity, and available instrumentation. Here, we compare four principal techniques, providing model protocols grounded in established analytical chemistry.

Ultrasonic-Assisted Solvent Extraction (USE)

Principle: This is the foundational step for liberating the analyte from the solid matrix. It involves mechanically crushing the dosage form to increase surface area and then suspending the powder in a solvent chosen for its ability to solubilize the target analyte. High-frequency sound waves (ultrasonication) are applied to create cavitation bubbles, which agitate the sample and accelerate the dissolution process.

Causality Behind Experimental Choices:

  • Mechanical Grinding: Essential to break the tablet's controlled-release membrane and polymer matrix, allowing the solvent to access the drug and its impurities.

  • Solvent Selection: Given paliperidone's poor solubility in neutral water, an acidic medium (e.g., 0.01N HCl) or a polar organic solvent (e.g., methanol, acetonitrile) is required.[8] An acidic solution protonates the basic nitrogen atoms on the paliperidone structure, forming a more soluble salt.

  • Ultrasonication: This provides the energy to overcome intermolecular forces and enhances mass transfer of the analyte from the solid particles into the bulk solvent, significantly reducing extraction time compared to simple stirring.[8]

Experimental Protocol (Model):

  • Accurately weigh and finely crush one Paliperidone extended-release tablet using a mortar and pestle.

  • Transfer the powder to a 250 mL volumetric flask.

  • Add approximately 200 mL of 0.01N HCl.

  • Place the flask in an ultrasonic bath and sonicate for 60 minutes, ensuring the water level in the bath is above the solvent level in the flask.

  • Remove the flask, allow it to cool to room temperature, and dilute to the mark with 0.01N HCl.

  • Mix thoroughly and filter a portion through a 0.45 µm syringe filter to remove insoluble excipients. The resulting filtrate is the primary extract.

Visualization of Workflow:

USE_Workflow Tablet Paliperidone Tablet Crush Crush to Fine Powder Tablet->Crush Solvent Add 0.01N HCl Crush->Solvent Sonicate Ultrasonic Bath (60 min) Solvent->Sonicate Filter Filter (0.45 µm) Sonicate->Filter Extract Primary Extract Filter->Extract LLE_Workflow PrimaryExtract Primary Extract (Aqueous, Acidic) AdjustpH Adjust pH to >10 (with NaOH) PrimaryExtract->AdjustpH AddSolvent Add Organic Solvent (e.g., Dichloromethane) AdjustpH->AddSolvent Shake Shake & Separate AddSolvent->Shake CollectOrganic Collect Organic Phase Shake->CollectOrganic Evaporate Evaporate & Reconstitute CollectOrganic->Evaporate FinalSample Purified Sample Evaporate->FinalSample

Figure 2: Liquid-Liquid Extraction Cleanup Workflow.
Solid-Phase Extraction (SPE)

Principle: SPE is a more modern and efficient alternative to LLE. [9]It functions like a small chromatography column, using a solid sorbent to retain either the analyte or the impurities. [10]For this compound, a reversed-phase (e.g., C18) or a mixed-mode cation exchange sorbent would be most effective. The analyte is adsorbed onto the sorbent, interfering polar excipients are washed away, and the purified analyte is then eluted with a small volume of organic solvent. [11][12] Causality Behind Experimental Choices:

  • Sorbent Choice: A reversed-phase C18 sorbent retains non-polar to moderately polar compounds from an aqueous matrix via hydrophobic interactions. This is ideal for retaining the this compound while allowing highly polar excipients like sugars to pass through. [9]* Conditioning/Equilibration: Conditioning with methanol wets the hydrophobic C18 chains, and equilibration with water prepares the sorbent for the aqueous sample, ensuring consistent interaction. [9]* Wash Step: A weak solvent (e.g., water or a low percentage of organic solvent in water) is used to rinse away interferences that are more polar than the analyte without prematurely eluting the analyte itself. [10]* Elution: A strong, non-polar solvent (e.g., methanol or acetonitrile) is used to disrupt the hydrophobic interactions and elute the purified analyte. [13] Experimental Protocol (Model):

  • Condition: Pass 5 mL of methanol through a C18 SPE cartridge.

  • Equilibrate: Pass 5 mL of deionized water through the cartridge. Do not let the sorbent bed go dry.

  • Load: Load 5 mL of the primary extract (from USE) onto the cartridge.

  • Wash: Pass 5 mL of 5% methanol in water through the cartridge to remove polar interferences.

  • Elute: Pass 2 mL of methanol through the cartridge, collecting the eluate in a clean tube.

  • The collected eluate is the purified sample, ready for analysis.

Visualization of Workflow:

SPE_Workflow cluster_steps SPE Cartridge Steps Condition 1. Condition (Methanol) Equilibrate 2. Equilibrate (Water) Condition->Equilibrate Load 3. Load (Primary Extract) Equilibrate->Load Waste1 Waste (Conditioning/Equilibration) Equilibrate->Waste1 Wash 4. Wash (5% Methanol/Water) Load->Wash Elute 5. Elute (Methanol) Wash->Elute Waste2 Waste (Interferences) Wash->Waste2 PurifiedSample Purified Sample Elute->PurifiedSample

Figure 3: Solid-Phase Extraction Cleanup Workflow.
Supercritical Fluid Extraction (SFE)

Principle: SFE utilizes a supercritical fluid—most commonly carbon dioxide (CO2)—as the extraction solvent. [14]A substance becomes supercritical when its temperature and pressure are brought above its critical point, where it exhibits properties of both a liquid and a gas. [15]Supercritical CO2 has liquid-like density (good solvating power) and gas-like viscosity and diffusivity (excellent penetration into solid matrices). [14]Its key advantage is that its solvating power can be finely tuned by adjusting pressure and temperature.

Causality Behind Experimental Choices:

  • Solvent: CO2 is non-toxic, non-flammable, and readily available. However, it is non-polar and inefficient for extracting polar compounds like this compound on its own. [15]* Modifier/Co-solvent: To extract more polar analytes, a small amount of a polar organic solvent, such as methanol or ethanol, is added to the supercritical CO2. [15][16][17]This modifier increases the polarity of the fluid and enhances its ability to solvate the target compound.

  • Parameter Tuning: Increasing the pressure at a constant temperature increases the fluid's density and, consequently, its solvating power. This allows for selective extraction; different compounds can be extracted sequentially by programming a pressure gradient. [14] Experimental Protocol (Conceptual):

  • Finely crushed tablet powder is placed into a high-pressure extraction vessel.

  • The vessel is pressurized with CO2 and heated to supercritical conditions (e.g., 40°C and 150 bar).

  • A modifier (e.g., 5-10% methanol) is introduced into the CO2 stream.

  • The supercritical fluid flows through the sample matrix, dissolving the this compound.

  • The fluid then flows into a separator at a lower pressure, causing the CO2 to return to its gaseous state and the extracted analyte to precipitate into a collection vial.

  • The gaseous CO2 can be recycled.

Visualization of Workflow:

SFE_Workflow CO2_Tank CO2 Tank Pump High-Pressure Pump CO2_Tank->Pump Heater Heater Pump->Heater Vessel Extraction Vessel (with Sample) Heater->Vessel Separator Separator Vessel->Separator Collection Analyte Collection Separator->Collection Modifier Modifier (Methanol) Modifier->Pump

Figure 4: Supercritical Fluid Extraction Process.

Quantitative Data Summary & Comparison

While direct experimental data for this compound is proprietary or not widely published, we can construct a comparative table based on the known performance of these techniques for similar analytes in pharmaceutical matrices.

ParameterUltrasonic-Assisted Solvent Extraction (USE)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)Supercritical Fluid Extraction (SFE)
Primary Function Initial Analyte LiberationSample CleanupSample Cleanup & ConcentrationInitial Extraction & Cleanup
Selectivity Low (co-extracts many excipients)Moderate (pH dependent)High (sorbent chemistry driven)Very High (tunable density)
Solvent Consumption HighHighLowVery Low (recyclable CO2)
Speed / Throughput ModerateLow (labor-intensive)High (amenable to automation)Moderate to High
Automation Potential ModerateLowHighHigh
Complexity & Cost LowLowModerateHigh (instrumentation)
Extract Purity LowModerateHighHigh

Conclusion and Recommendations

The selection of an appropriate extraction technique for this compound is a multi-faceted decision.

  • For initial discovery and routine quality control , a combination of Ultrasonic-Assisted Solvent Extraction (USE) followed by Solid-Phase Extraction (SPE) offers the best balance of efficiency, selectivity, and cost. This two-step approach ensures complete liberation of the analyte from the complex OROS® matrix, followed by a highly effective and automatable cleanup step that provides a clean extract suitable for sensitive analytical techniques like UPLC-MS/MS. [8][18]

  • Liquid-Liquid Extraction (LLE) remains a viable, low-cost cleanup alternative to SPE, but it is more labor-intensive, consumes larger volumes of organic solvents, and is less amenable to automation.

  • Supercritical Fluid Extraction (SFE) represents the most advanced and "green" alternative. Its high selectivity and minimal solvent waste are significant advantages. [15]However, the high initial capital cost of the instrumentation currently limits its use to specialized research and process development laboratories.

Future work should focus on the development and validation of a dedicated, commercially available SPE method for Paliperidone and its key impurities, including the E-oxime. Such a method would standardize the analytical process, improving inter-laboratory reproducibility and ensuring the continued safety and quality of this vital medication.

References

  • Askarkar, S. S., & Kshirsagar, S. J. (2013). The supercritical fluid extraction of polar drugs (sulphonamides) from inert matrices and meat animal products.
  • SCION Instruments. (n.d.). Sample Preparation – Liquid-Liquid Extraction. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved from [Link]

  • Wikipedia. (2023). Liquid–liquid extraction. Retrieved from [Link]

  • Phenomenex. (n.d.). USP Paliperidone Assay and Organic Impurities on Luna® Omega 3 µm Polar C18. Retrieved from [Link]

  • Hendriks, G., & de Jong, G. J. (2007). Reconsideration of sample pH adjustment in bioanalytical liquid-liquid extraction of ionisable compounds. Bioanalysis, 1(1), 163-74.
  • Vanaja, M., & Sreeramulu, J. (2019). Paliperidone Determination by Using HPLC Method in Blood Plasma Samples-Stability Indicating Method. International Journal of Pharmacy and Biological Sciences, 9(1), 357-369.
  • LCGC International. (2021). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. Retrieved from [Link]

  • Mendez, A. S. L., et al. (2018). Stability, degradation impurities and decomposition kinetics for paliperidone from osmotic tablets.
  • YMER. (2023). Review on Analytical Methods Reported for the Estimation of Antipsychotic Drugs- Paliperidone Palmitate, Dexmedetomidine, Xanomeline. Retrieved from [Link]

  • Oxford Academic. (1993). Supercritical Fluid Extraction of Polar Drugs (Sulphonamides) from Inert Matrices and Meat Animal Products. Journal of Chromatographic Science. Retrieved from [Link]

  • Vekariya, N. A., et al. (2011). Synthesis and characterization of related substances of Paliperidone, an antipsychotic agent. Der Pharmacia Lettre, 3(6), 240-249.
  • Chue, P., & Chue, J. (2007). The pharmacology and formulation of paliperidone extended release. Expert Opinion on Drug Delivery, 4(3), 249-259.
  • J&J Medical Connect. (n.d.). INVEGA® (paliperidone ER) INVEGA - OROS Technology SUMMARY. Retrieved from [Link]

  • Herrero, M., et al. (2021).
  • J&J Medical Connect. (n.d.). Pharmacokinetics SUMMARY • INVEGA (paliperidone) Extended-Release Tablets utilize OROS. Retrieved from [Link]

  • Li, J., et al. (2017). Tablets of paliperidone using compression-coated technology for controlled ascending release. Pharmaceutical Development and Technology, 22(5), 652-659.
  • Wikipedia. (2023). Supercritical fluid extraction. Retrieved from [Link]

  • Venkatasai Life Sciences. (n.d.). This compound. Retrieved from [Link]

  • HTS Biopharma. (n.d.). This compound. Retrieved from [Link]

  • Hawthorne, S. B., Miller, D. J., & Nivens, D. E. (1992). Supercritical fluid extraction of polar analytes using in situ chemical derivatization. Analytical Chemistry, 64(4), 405-412.
  • European Patent Office. (2010). Synthesis of Paliperidone (EP 2321311 B1).
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  • Pharmaceutical Technology. (2017). Solid-Phase Extraction for the Preparation of Aqueous Sample Matrices for Gas Chromatographic Analysis in Extractable/Leachable Studies. Retrieved from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Paliperidone E-oxime

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the proper disposal of Paliperidone E-oxime, ensuring the safety of laboratory personnel and compliance with regulatory standards. As a Senior Application Scientist, my aim is to offer not just a protocol, but a framework for understanding the principles behind safe chemical handling, fostering a culture of safety and excellence in your research endeavors.

Section 1: Understanding the Compound: Hazard Identification and Risk Assessment

This compound is an impurity standard of Paliperidone, an atypical antipsychotic medication.[1] While specific hazard data for the E-oxime form is not extensively documented, the parent compound, Paliperidone, is classified as toxic if swallowed.[2][3][4][5] Therefore, it is imperative to handle this compound with the same level of caution.

Key Hazard Information for the Parent Compound (Paliperidone):

  • Acute Oral Toxicity: Category 3, Toxic if swallowed.[2][4][5]

  • Signal Word: Danger.[2][5]

  • Hazard Statements: H301 (Toxic if swallowed).[3][4][5]

  • Incompatible Materials: Strong oxidizing agents, strong bases, and strong acids.[3][6]

A thorough risk assessment should be conducted before handling this compound. This involves reviewing the Safety Data Sheet (SDS) for Paliperidone and considering the quantities being used and the nature of the experimental procedures.[7][8]

Table 1: Hazard Classification for Paliperidone

Hazard ClassificationGHS CategorySignal WordHazard Statement
Acute Toxicity, OralCategory 3DangerH301: Toxic if swallowed

Source: Compiled from various Safety Data Sheets.[2][3][4][5]

Section 2: Personal Protective Equipment (PPE) and Engineering Controls

The foundation of safe laboratory practice is the consistent and correct use of Personal Protective Equipment (PPE) and engineering controls.

Essential PPE:

  • Gloves: Use impermeable and resistant gloves.[2] Due to the lack of specific testing for this compound, nitrile gloves are a generally recommended starting point.

  • Eye Protection: Safety glasses with side shields or goggles are mandatory to prevent accidental splashes.

  • Lab Coat: A standard lab coat should be worn to protect street clothes and skin from contamination.

  • Respiratory Protection: While not typically required for small quantities handled with adequate ventilation, a NIOSH-approved respirator may be necessary for larger quantities or if there is a risk of aerosolization.

Engineering Controls:

  • Fume Hood: All handling of this compound powder and the preparation of its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[7]

  • Ventilation: Ensure the laboratory has adequate general ventilation.

Section 3: Spill Management Protocol

Accidents can happen, and a well-defined spill management plan is crucial.

Step-by-Step Spill Cleanup:

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the appropriate PPE, including gloves, eye protection, and a lab coat. For larger spills, respiratory protection may be necessary.

  • Contain the Spill: For liquid spills, use absorbent pads or other suitable materials to contain the spill. For solid spills, carefully cover the material to prevent it from becoming airborne.

  • Clean the Spill:

    • Solids: Gently sweep or scoop the material into a designated hazardous waste container. Avoid creating dust.

    • Liquids: Use an absorbent material to soak up the spill. Place the used absorbent material into a designated hazardous waste container.

  • Decontaminate the Area: Clean the spill area with an appropriate solvent or detergent solution, followed by water.

  • Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous waste.

Section 4: Step-by-Step Disposal Procedures

The disposal of this compound must adhere to federal, state, and local regulations for hazardous waste.[9][10] The U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) provide the primary framework for hazardous waste management.[9][11][12]

Waste Segregation and Collection:

  • Designate a Waste Container: Use a clearly labeled, leak-proof container for all this compound waste.[8][13][14] The container should be compatible with the chemical and have a secure lid.[15]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name (this compound), and the associated hazards (e.g., "Toxic").[9][13][16]

  • Segregation: Do not mix this compound waste with other incompatible waste streams.[8][15][16] Keep solid and liquid waste separate.[8][16]

  • Accumulation: Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[13][15] The SAA should be inspected weekly for any signs of leakage.[15]

Disposal Workflow:

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start This compound Waste Generated is_solid Solid or Liquid Waste? start->is_solid solid_container Place in Solid Hazardous Waste Container is_solid->solid_container Solid liquid_container Place in Liquid Hazardous Waste Container is_solid->liquid_container Liquid label_container Label Container: 'Hazardous Waste' 'this compound' 'Toxic' solid_container->label_container liquid_container->label_container store_saa Store in Satellite Accumulation Area (SAA) label_container->store_saa pickup Arrange for Pickup by EH&S or Licensed Hazardous Waste Vendor store_saa->pickup end Proper Disposal pickup->end

Caption: Decision workflow for this compound waste disposal.

Final Disposal:

  • Contact Environmental Health and Safety (EH&S): Your institution's EH&S department is the primary resource for arranging the final disposal of hazardous waste.[13]

  • Licensed Waste Hauler: The collected hazardous waste will be transported by a licensed hazardous waste disposal company for incineration or other appropriate treatment as per regulatory requirements.[9] Never dispose of this compound down the drain or in the regular trash. [11][17] The EPA has regulations that prohibit the flushing of hazardous waste pharmaceuticals.[11][18]

Section 5: Environmental Considerations and Waste Minimization

While proper disposal is crucial, a proactive approach to waste minimization is an integral part of responsible research.

Strategies for Waste Minimization:

  • Source Reduction: Order only the quantity of this compound required for your experiments.[13]

  • Scale Reduction: Where possible, reduce the scale of experiments to minimize the volume of waste generated.[13]

  • Inventory Management: Maintain a current inventory of all chemicals to avoid unnecessary purchases and the generation of expired chemical waste.[8][13]

The environmental impact of pharmaceuticals is a growing concern.[19][20] By adhering to these disposal procedures and implementing waste minimization strategies, you contribute to the protection of our environment.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]

  • EPA Proposes Rules on Pharmaceutical Waste Disposal, Haz Labeling. Waste360. [Link]

  • Good Laboratory Practices: Waste Disposal. SCION Instruments. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]

  • Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Management of Hazardous Waste Pharmaceuticals. US EPA. [Link]

  • EPA Final Rule on Hazardous Waste Pharmaceuticals. Secure Waste. [Link]

  • EPA Addresses Challenges in Managing Hazardous Waste Pharmaceuticals. AHE.org. [Link]

  • EPA Regulations for Healthcare & Pharmaceuticals. Stericycle. [Link]

  • OSHA Guidelines for Medical Waste. Rx Destroyer. [Link]

  • eTool : Hospitals - Pharmacy - Disposal of Hazardous Drugs. Occupational Safety and Health Administration - OSHA. [Link]

  • OSHA's Guidance on Dealing with Waste. Medical Systems. [Link]

  • Controlling Occupational Exposure to Hazardous Drugs. OSHA. [Link]

  • Human Health Benefit and Burden of the Schizophrenia Health Care Pathway in Belgium: Paliperidone Palmitate Long-Acting Injections. PubMed. [Link]

  • Protecting Healthcare Workers: Understanding OSHA Medical Waste Regulations. MERI. [Link]

  • Paliperidone | C23H27FN4O3 | CID 115237. PubChem - NIH. [Link]

  • A Targeted Literature Review into Incorporating Environmental Impact of Healthcare into Health Technology Assessments (HTAs). ISPOR. [Link]

  • Paliperidone - Wikipedia. Wikipedia. [Link]

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A Comprehensive Guide to Personal Protective Equipment and Safe Handling of Paliperidone E-oxime

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational plans for researchers, scientists, and drug development professionals handling Paliperidone E-oxime. As a critical related substance of the potent antipsychotic agent Paliperidone, it necessitates meticulous handling procedures to ensure personnel safety and experimental integrity. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes and extrapolates from the comprehensive safety data of the parent compound, Paliperidone, adopting a conservative approach to minimize occupational exposure.

Hazard Identification and Risk Assessment: The Foundation of Safety

Paliperidone is classified as a hazardous pharmaceutical agent, primarily due to its pharmacological activity at low doses and its acute toxicity if ingested.[1][2][3][4] The primary routes of occupational exposure are inhalation of airborne particles, direct skin or eye contact, and accidental ingestion.[5][6] Therefore, a thorough risk assessment is mandatory before any handling activities commence.

Causality of Hazard: The risks associated with Paliperidone and its derivatives stem from their potent biological activity. Even minute quantities absorbed by the body can have unintended pharmacological effects. The classification "Toxic if swallowed" underscores the significant danger of accidental ingestion.[4][7]

Table 1: GHS Hazard Classification for Paliperidone | Hazard Class | Hazard Category | Hazard Statement | GHS Pictogram | | :--- | :--- | :--- | :--- | | Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed[3][4] |


|
| Skin Irritation | Category 2 | H315: Causes skin irritation[3] |

|
| Eye Irritation | Category 2A | H319: Causes serious eye irritation[3] |

|

This data is based on the parent compound, Paliperidone, and should be conservatively applied to this compound.

The Core of Protection: Personal Protective Equipment (PPE)

PPE is the final, critical barrier between the researcher and the chemical agent.[6] Its selection must be deliberate and aligned with the specific task and associated risks. Engineering controls, such as chemical fume hoods or ventilated balance enclosures, are the first line of defense and should be used whenever handling powdered forms of the compound.[5][8]

PPE_Selection_Workflow PPE Selection Workflow for this compound Handling cluster_assessment Risk Assessment cluster_ppe PPE Selection Task Identify Task (e.g., Weighing, Solubilizing, Spill Cleanup) Form Assess Physical Form (Solid Powder vs. Liquid Solution) Task->Form Quantity Determine Quantity Handled Form->Quantity Engineering Use Engineering Control? (Fume Hood, BSC) Quantity->Engineering Respiratory Respiratory Protection (e.g., N95 Respirator) Engineering->Respiratory No (for powder) or Spill Gloves Hand Protection (Double Nitrile Gloves, ASTM D6978) Engineering->Gloves Yes Respiratory->Gloves Gown Body Protection (Disposable, Coated Gown) Gloves->Gown Eye Eye/Face Protection (Chemical Splash Goggles, Face Shield) Gown->Eye

Caption: PPE selection is dictated by a risk assessment of the task.

Step-by-Step PPE Protocol

Table 2: PPE Requirements by Laboratory Task

Task Minimum Required PPE Rationale
Weighing Solid Compound Double, powder-free nitrile gloves; disposable coated gown; chemical splash goggles; N95 respirator (if outside a ventilated enclosure). High risk of generating and inhaling airborne particles.[9] Double gloves provide an extra layer of protection against contamination.[10]
Preparing Solutions Double, powder-free nitrile gloves; disposable coated gown; chemical splash goggles; face shield. Risk of splashes and direct skin/eye contact. A face shield offers broader protection during liquid handling.[5][11]
Administering to Systems Double, powder-free nitrile gloves; disposable coated gown; safety glasses with side shields. Reduces risk from incidental contact. Goggles may be required if splash risk exists.
Spill Cleanup Double, powder-free nitrile gloves; disposable coated gown; chemical splash goggles; appropriate respirator. High risk of exposure to concentrated material, both via inhalation and skin contact.

| Waste Disposal | Single pair of nitrile gloves; lab coat. | Assumes waste is already contained in sealed, labeled containers. Reduces risk during transport. |

Operational Plan: From Receipt to Disposal

A structured operational plan ensures that safety is integrated into every step of the workflow.

Protocol 1: Handling Solid this compound
  • Preparation: Designate a specific area for handling, preferably within a chemical fume hood or powder containment hood. Cover the work surface with disposable, absorbent bench paper.

  • Gowning: Don all required PPE as outlined in Table 2 before entering the designated area.

  • Weighing: Use a tared weigh boat. Handle the container of solid compound with care to minimize dust generation.[5] Close the primary container immediately after dispensing.

  • Decontamination: After weighing, carefully wipe down the weigh boat, spatula, and balance with a damp cloth (e.g., 70% ethanol) to remove any residual powder. Dispose of the cloth as hazardous waste.

  • Doffing PPE: Remove PPE in the reverse order it was put on, taking care not to touch the outside of contaminated items with bare skin.[9] Dispose of all disposable items in a designated hazardous waste container. Wash hands thoroughly.[5]

Disposal Plan: Ensuring Environmental and Personnel Safety

Improper disposal of pharmaceutical waste can pose a significant risk to the environment and public health.[12] All materials contaminated with this compound must be disposed of as hazardous pharmaceutical waste according to institutional and local regulations.[2][9]

Waste_Disposal_Workflow Waste Stream for this compound cluster_generation Waste Generation Point cluster_segregation Waste Segregation cluster_disposal Final Disposal Source Laboratory Procedure Sharps Sharps Waste (Needles, Syringes) Source->Sharps Solid Contaminated Solid Waste (Gloves, Gowns, Vials, Paper) Source->Solid Liquid Aqueous & Organic Liquid Waste (Unused Solutions, Rinsates) Source->Liquid SharpsContainer Puncture-Proof Sharps Container Sharps->SharpsContainer WasteBag Labeled Hazardous Waste Bag/Container Solid->WasteBag WasteBottle Labeled, Sealed Waste Bottle Liquid->WasteBottle FinalDisposal Collection by EHS for Incineration or Regulated Disposal SharpsContainer->FinalDisposal WasteBag->FinalDisposal WasteBottle->FinalDisposal

Caption: Proper segregation of waste is crucial for safe disposal.

Protocol 2: Waste Handling and Disposal
  • Segregation at Source: At the point of generation, separate waste into the three streams identified above.

  • Solid Waste: Collect all contaminated disposable items (gloves, gowns, bench paper, empty vials) in a clearly labeled, thick plastic bag or container designated for hazardous pharmaceutical waste.[13]

  • Liquid Waste: Collect all unused solutions and solvent rinses in a sealed, shatter-resistant container that is properly labeled with the chemical name and hazard warnings. Do not mix incompatible waste streams.

  • Decontamination of Emptied Containers: Rinse empty containers that held the compound three times with a suitable solvent. Collect the rinsate as hazardous liquid waste. The rinsed container can then be disposed of in regular laboratory glass waste, per institutional policy.

  • Final Disposal: Store sealed waste containers in a designated satellite accumulation area until they are collected by the institution's Environmental Health and Safety (EHS) department for final disposal, which is typically high-temperature incineration.[12]

By adhering to these rigorous safety and handling protocols, researchers can effectively mitigate the risks associated with this compound, ensuring a safe laboratory environment while maintaining the integrity of their critical work.

References

  • Camber Pharmaceuticals. (2023, September 22). SAFETY DATA SHEET.
  • AK Scientific, Inc. (n.d.). Paliperidone Safety Data Sheet.
  • Cayman Chemical. (2024, October 28). Paliperidone Safety Data Sheet.
  • MedChemExpress. (n.d.). Paliperidone palmitate Safety Data Sheet.
  • Sigma-Aldrich. (2024, September 6). Paliperidone Safety Data Sheet.
  • Janssen Pharmaceuticals, Inc. (2025, September 10). INVEGA 6-months, 1560 mg paliperidone palmitate Safety Data Sheet.
  • Lupin Limited. (2022, July 14). Paliperidone Extended-Release Tablets Safety Data Sheet.
  • Connor, T. H., & Smith, J. P. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH.
  • MedChemExpress USA. (2025, March 13). Paliperidone Safety Data Sheet.
  • Glentham Life Sciences Ltd. (2023, April 5). Paliperidone Safety Data Sheet.
  • Chemicea Pharmaceuticals. (n.d.). This compound.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy.
  • World Health Organization. (1999). Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies.
  • Anonymous. (n.d.). HAZARDOUS.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.